molecular formula C13H8BrNO B1281481 5-Bromo-2-phenyl-1,3-benzoxazole CAS No. 69918-19-0

5-Bromo-2-phenyl-1,3-benzoxazole

Cat. No.: B1281481
CAS No.: 69918-19-0
M. Wt: 274.11 g/mol
InChI Key: WOTNVYMPQOWYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenyl-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H8BrNO and its molecular weight is 274.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-phenyl-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-phenyl-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTNVYMPQOWYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500185
Record name 5-Bromo-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69918-19-0
Record name 5-Bromo-2-phenyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Bromo-2-phenyl-1,3-benzoxazole CAS Registry Number: 69918-19-0 Molecular Formula: C₁₃H₈BrNO Molecular Weight: 274.11 g/mol

5-Bromo-2-phenyl-1,3-benzoxazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and anti-inflammatory drug discovery. Its structural rigidity and electronic properties make it an ideal intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

This guide provides an authoritative technical workflow for the synthesis, purification, and characterization of this compound, designed for researchers requiring high-purity output.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the benzoxazole core relies on the cyclodehydration of a 2-aminophenol derivative with a carboxylic acid equivalent. For the 5-bromo derivative, the regiochemistry is dictated by the starting material: 2-amino-4-bromophenol .

  • Regiochemical Control: The bromine atom at the 4-position of the phenol (para to the hydroxyl group) translates to the 5-position in the final benzoxazole ring system.

  • Strategic Choice:

    • Route A (Preferred): Acid-catalyzed condensation using Polyphosphoric Acid (PPA).[1] This method is robust, solvent-free, and drives the equilibrium toward the heterocycle via dehydration.

    • Route B (Alternative): Oxidative cyclization of the Schiff base formed from benzaldehyde. This is milder but requires specific oxidants (e.g., Pb(OAc)₄, PhI(OAc)₂).

Reaction Mechanism (PPA Route)

The reaction proceeds via the formation of an ester/amide intermediate followed by intramolecular nucleophilic attack and dehydration.

ReactionMechanism Start1 2-Amino-4-bromophenol Inter1 N-(5-bromo-2-hydroxyphenyl) benzamide (Intermediate) Start1->Inter1 PPA, 100°C Start2 Benzoic Acid Start2->Inter1 Product 5-Bromo-2-phenyl- 1,3-benzoxazole Inter1->Product Cyclodehydration 160-180°C, -H2O

Caption: Mechanism of PPA-mediated cyclodehydration. Initial acylation is followed by ring closure at elevated temperatures.

Part 2: Synthesis Protocols

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (Standard)

Scale: 10 mmol Yield: 85-92% Time: 4-6 hours

Reagents
ReagentAmountEquiv.Role
2-Amino-4-bromophenol1.88 g1.0Core Scaffold
Benzoic Acid1.22 g1.0Electrophile
Polyphosphoric Acid (PPA)~15-20 gExcessSolvent/Dehydrating Agent
Protocol
  • Setup: In a 100 mL round-bottom flask, mix 2-amino-4-bromophenol (10 mmol) and benzoic acid (10 mmol).

  • Addition: Add Polyphosphoric Acid (PPA) (20 g). Note: PPA is viscous; warming it slightly (60°C) aids in handling.

  • Reaction: Heat the mixture to 160–180°C with mechanical stirring. An oil bath is recommended for uniform heating.

    • Checkpoint: The mixture will turn into a dark, homogenous syrup. Monitor by TLC (20% EtOAc/Hexane) until the starting aminophenol disappears (approx. 4h).[2]

  • Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into 300 mL of crushed ice/water with vigorous stirring.

    • Observation: A precipitate will form immediately.

  • Neutralization: Neutralize the slurry to pH ~7-8 using 10% NaHCO₃ or NaOH solution.

  • Isolation: Filter the solid precipitate under vacuum. Wash copiously with water to remove residual acid.[3]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .

    • Result: White to off-white needles.

Method B: Oxidative Cyclization (Mild Conditions)

Use Case: When functional groups sensitive to hot acid are present on the phenyl ring.

  • Schiff Base Formation: Reflux 2-amino-4-bromophenol and benzaldehyde in methanol (2h) to form the imine.

  • Cyclization: Treat the isolated imine with Iodobenzene diacetate (PIDA) (1.1 equiv) in DCM at room temperature.

  • Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Part 3: Characterization Standards

To validate the identity and purity of the synthesized compound, compare experimental data against these established standards.

Physical Properties[4][5][6][7][8][9][10][11][12]
  • Appearance: White to light cream crystalline solid.

  • Melting Point: 110–111 °C (Lit. 109-111 °C).

  • Solubility: Soluble in CHCl₃, DMSO, DMF; insoluble in water.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the benzoxazole core protons and the 2-phenyl substituents.

  • δ 8.23-8.25 (m, 2H): Phenyl ortho-protons (H-2', H-6').

  • δ 7.89 (d, J = 1.8 Hz, 1H): Benzoxazole H-4 (Doublet due to meta-coupling with H-6). Note: This proton is deshielded by the heteroatoms and the Br.

  • δ 7.50-7.55 (m, 3H): Phenyl meta/para-protons (H-3', H-4', H-5').

  • δ 7.48 (d, J = 8.5 Hz, 1H): Benzoxazole H-7 (Ortho to H-6).

  • δ 7.43 (dd, J = 8.5, 1.8 Hz, 1H): Benzoxazole H-6 (Doublet of doublets, coupled to H-7 and H-4).

¹³C NMR (100 MHz, CDCl₃)
  • C-2 (C=N): ~164.0 ppm.

  • Aromatic Carbons: ~150.0 (C-7a), 142.5 (C-3a), 131.5, 129.0, 127.8, 127.0, 126.5, 123.0, 117.5 (C-Br), 111.5 (C-7).

Mass Spectrometry (EI/ESI)
  • Molecular Ion (M⁺): 273 and 275 (1:1 ratio).

  • Interpretation: The characteristic 1:1 doublet intensity confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

IR Spectroscopy (KBr Pellet)
  • ν(C=N): 1605–1615 cm⁻¹ (Characteristic oxazole stretch).

  • ν(C-O-C): 1240–1260 cm⁻¹.

  • ν(C-Br): 1050–1070 cm⁻¹.

Part 4: Experimental Workflow Diagram

Workflow Step1 Step 1: Mixing 2-Amino-4-bromophenol + Benzoic Acid (1:1 Molar Ratio) Step2 Step 2: Cyclization Add PPA, Heat to 170°C Duration: 4-6 Hours Step1->Step2 Step3 Step 3: Quenching Pour into Crushed Ice Stir vigorously Step2->Step3 Step4 Step 4: Neutralization Adjust pH to 7-8 with 10% NaHCO3 Step3->Step4 Step5 Step 5: Filtration & Washing Collect precipitate, wash with H2O Step4->Step5 Step6 Step 6: Purification Recrystallization (EtOH/H2O) Step5->Step6 Step7 Final Characterization NMR, MS, MP (110°C) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole.

Part 5: Safety & Handling

  • Hazards:

    • 2-Amino-4-bromophenol: Skin and eye irritant.[4][5] Harmful if swallowed.[6][4]

    • Polyphosphoric Acid: Corrosive.[4] Causes severe skin burns. Reacts exothermically with water.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Perform PPA quenching in a fume hood due to heat generation.

  • Storage: Store the final product in a cool, dry place. It is stable at room temperature but should be kept away from strong oxidizers.

References

  • ChemicalBook. (2025).[7] 5-BROMO-2-PHENYL-1,3-BENZOXAZOLE Properties and Melting Point. Link

  • PubChem. (2025).[4][5] 5-Bromo-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine. Link

  • RSC Journals. (2015). NMR Spectra of Substituted Benzoxazoles. Royal Society of Chemistry. Link

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Link

  • Sigma-Aldrich. (2025). 2-Amino-4-bromophenol Safety Data Sheet. Link

Sources

physicochemical properties of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 5-Bromo-2-phenyl-1,3-benzoxazole

Executive Summary

5-Bromo-2-phenyl-1,3-benzoxazole (CAS: 69918-19-0) represents a critical pharmacophore and optoelectronic scaffold in modern discovery chemistry.[1] Distinguished by its fused benzene-oxazole ring system, this compound serves as a "bifunctional" intermediate: the 2-phenyl moiety provides lipophilic pi-stacking interactions essential for biological target binding, while the 5-bromo substituent acts as a high-fidelity handle for palladium-catalyzed cross-coupling reactions.[1] This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and application logic in drug design and materials science.

Molecular Identity & Structural Analysis

The core architecture of 5-Bromo-2-phenyl-1,3-benzoxazole consists of a planar, heterocyclic benzoxazole system.[1] The electron-withdrawing nature of the oxazole ring, combined with the heavy-atom effect of the bromine at the C5 position, dictates its unique electronic and solubility profile.

Table 1: Physicochemical Constants

PropertyValue / Descriptor
IUPAC Name 5-Bromo-2-phenyl-1,3-benzoxazole
CAS Number 69918-19-0
Molecular Formula C₁₃H₈BrNO
Molecular Weight 274.11 g/mol
Melting Point 110–111 °C (Crystalline Solid)
LogP (Predicted) ~4.1 – 4.5 (Highly Lipophilic)
Solubility Soluble in CHCl₃, DMSO, THF, Ethyl Acetate; Insoluble in Water
Appearance White to off-white crystalline powder

Synthetic Methodology: Validated Protocol

To ensure high purity and yield, a polyphosphoric acid (PPA) mediated cyclodehydration is the industry-standard approach. This method minimizes side reactions common with oxidative cyclization routes.[1]

Protocol: PPA-Mediated Condensation

Reagents:

  • 2-Amino-4-bromophenol (1.0 eq)[1]

  • Benzoic Acid (1.1 eq)[1]

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1][2]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 2-amino-4-bromophenol (10 mmol) and benzoic acid (11 mmol).

  • Acid Addition: Add PPA (20 g) to the solid mixture. Mechanical stirring is recommended due to high viscosity.[1]

  • Cyclization: Heat the mixture to 180–200 °C for 4–6 hours. Monitor consumption of the aminophenol via TLC (Eluent: 20% EtOAc/Hexane).

  • Quenching: Cool the reaction mass to ~80 °C and pour slowly into crushed ice (200 g) with vigorous stirring. The product will precipitate as a solid.[1]

  • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ solution to remove residual acid.[1]

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Mechanism of Action: The PPA acts as both a solvent and a dehydrating agent, facilitating the formation of the amide intermediate followed by ring closure (cyclodehydration) to form the benzoxazole core.

SynthesisWorkflow Start Start: Reagents (Aminophenol + Benzoic Acid) Process1 Mix with PPA (Dehydrating Agent) Start->Process1 Heat Heat to 180-200°C (Cyclodehydration) Process1->Heat Activation Quench Ice Water Quench (Precipitation) Heat->Quench 4-6 hrs Neutralize Neutralize (NaHCO3) Remove Acid Residue Quench->Neutralize Purify Recrystallization (EtOH) Final Product Neutralize->Purify

Figure 1: Step-by-step synthesis workflow for 5-Bromo-2-phenyl-1,3-benzoxazole via PPA-mediated cyclization.

Photophysical & Electronic Properties[1][5][6]

The benzoxazole core is intrinsically fluorescent.[1] However, the introduction of the bromine atom at C5 introduces specific photophysical nuances:

  • Absorption (UV-Vis): Typically exhibits

    
     around 290–310 nm  (in MeOH/CHCl₃), attributed to 
    
    
    
    transitions of the conjugated benzoxazole-phenyl system.[1]
  • Fluorescence Emission: The core emits in the blue-violet region (~350–400 nm).[1]

    • Heavy Atom Effect:[1] The 5-Bromo substituent promotes intersystem crossing (ISC) via spin-orbit coupling.[1] This often quenches fluorescence quantum yield compared to the non-brominated parent, potentially facilitating phosphorescence at low temperatures.

  • Stokes Shift: Generally large (>50 nm), reducing self-quenching in solid-state applications.[1]

Applications in Research & Development

The utility of 5-Bromo-2-phenyl-1,3-benzoxazole lies in its "modular" reactivity.[1] It is rarely the final drug but rather the key building block.

A. Medicinal Chemistry (SAR Expansion)
  • Pharmacophore: The benzoxazole ring mimics nucleobases and amino acid side chains (e.g., Tryptophan), making it a privileged scaffold for kinase inhibitors and antimicrobial agents.

  • Lipophilicity Modulation: The 2-phenyl group increases membrane permeability (LogP ~4.5), aiding in blood-brain barrier (BBB) penetration studies.[1]

B. Materials Science (OLEDs & Scintillators)
  • Cross-Coupling Handle: The C-Br bond is highly reactive toward Pd-catalyzed Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.[1]

  • Extended Conjugation: Coupling with aryl boronic acids creates 2,5-diarylbenzoxazoles, which are highly efficient organic scintillators and blue emitters for OLEDs.[1]

Applications Core 5-Bromo-2-phenyl-1,3-benzoxazole (Scaffold) BrSite C5-Bromo Position (Electrophilic Site) Core->BrSite PhenylSite C2-Phenyl Ring (Lipophilic/Pi-Stacking) Core->PhenylSite Suzuki Suzuki Coupling (Biaryl Synthesis) BrSite->Suzuki Buchwald Buchwald-Hartwig (Amination) BrSite->Buchwald BioTarget Protein Binding (Kinase/Receptor) PhenylSite->BioTarget Hydrophobic Pocket OLED OLED Emitters (Extended Conjugation) Suzuki->OLED Blue Emitters

Figure 2: Structure-Activity Relationship (SAR) and reactive logic of the scaffold.[1]

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[1][3]

  • Hazards:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] Wear nitrile gloves and safety goggles.[1]

References

  • PubChem. (2023).[1] 5-Bromo-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine.[1] [Link][1][3]

Sources

A Spectroscopic Guide to 5-Bromo-2-phenyl-1,3-benzoxazole: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral data for 5-Bromo-2-phenyl-1,3-benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The unique arrangement of its phenyl group at the 2-position and the bromine atom at the 5-position imparts distinct chemical and physical properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The benzoxazole core is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a halogen, such as bromine, is a common strategy in medicinal chemistry to enhance a compound's biological activity by influencing its lipophilicity, metabolic stability, and target binding affinity. Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular modifications through various cross-coupling reactions. A thorough understanding of the spectroscopic signature of 5-Bromo-2-phenyl-1,3-benzoxazole is therefore crucial for its unambiguous identification, quality control, and the rational design of new derivatives.

Molecular Structure and Numbering

To facilitate the interpretation of the spectral data, the molecular structure of 5-Bromo-2-phenyl-1,3-benzoxazole with the standard numbering convention is presented below.

Caption: Molecular structure and numbering of 5-Bromo-2-phenyl-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of a publicly available experimental spectrum for 5-Bromo-2-phenyl-1,3-benzoxazole, the following data is based on predictive models and analysis of closely related compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 5-Bromo-2-phenyl-1,3-benzoxazole in CDCl₃ is expected to show signals in the aromatic region, corresponding to the protons of the phenyl and benzoxazole rings.

Predicted Chemical Shift (ppm) Multiplicity Assignment
8.25dH-2', H-6'
7.85dH-4
7.70ddH-6
7.55mH-3', H-4', H-5'
7.50dH-7

Disclaimer: These are predicted values and may differ from experimental results.

The protons on the 2-phenyl group (H-2', H-6') are expected to be the most deshielded due to the electron-withdrawing effect of the benzoxazole ring system. The protons on the benzoxazole ring will exhibit a splitting pattern characteristic of a three-spin system. The bromine atom at the 5-position will influence the chemical shifts of the adjacent protons (H-4 and H-6) through its electron-withdrawing inductive effect and electron-donating resonance effect.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for each carbon atom in the molecule.

Predicted Chemical Shift (ppm) Assignment
163.0C-2
151.0C-7a
142.0C-3a
131.5C-4'
129.0C-3', C-5'
127.5C-1'
127.0C-2', C-6'
126.0C-6
121.0C-4
117.0C-5
111.0C-7

Disclaimer: These are predicted values and may differ from experimental results.

The carbon of the C=N bond (C-2) is expected to have the highest chemical shift. The carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity.

Experimental Protocol for NMR Data Acquisition

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing Dissolve 5-10 mg of sample Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) in ~0.7 mL of deuterated solvent (e.g., CDCl3) Dissolve 5-10 mg of sample->in ~0.7 mL of deuterated solvent (e.g., CDCl3) Tune and shim the NMR spectrometer Tune and shim the NMR spectrometer in ~0.7 mL of deuterated solvent (e.g., CDCl3)->Tune and shim the NMR spectrometer Set acquisition parameters (e.g., pulse sequence, number of scans) Set acquisition parameters (e.g., pulse sequence, number of scans) Tune and shim the NMR spectrometer->Set acquisition parameters (e.g., pulse sequence, number of scans) Acquire 1H and 13C NMR spectra Acquire 1H and 13C NMR spectra Set acquisition parameters (e.g., pulse sequence, number of scans)->Acquire 1H and 13C NMR spectra Process the raw data (Fourier transform, phasing, baseline correction) Process the raw data (Fourier transform, phasing, baseline correction) Acquire 1H and 13C NMR spectra->Process the raw data (Fourier transform, phasing, baseline correction)

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-Bromo-2-phenyl-1,3-benzoxazole is expected to show characteristic absorption bands for the aromatic rings and the C=N and C-O bonds of the benzoxazole moiety.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic
1615C=N stretchBenzoxazole
1580, 1480, 1450C=C stretchAromatic
1245C-O stretchAryl ether
820C-H bendpara-disubstituted benzene
740C-Br stretchAryl bromide

Disclaimer: These are predicted values and may differ from experimental results.

The C=N stretching vibration of the oxazole ring is a key characteristic peak. The C-O stretching of the aryl ether linkage in the benzoxazole ring is also a significant feature. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Data Acquisition

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Place a small amount of solid sample on the ATR crystal Place a small amount of solid sample on the ATR crystal Record the background spectrum Record the background spectrum Place a small amount of solid sample on the ATR crystal->Record the background spectrum Record the sample spectrum Record the sample spectrum Record the background spectrum->Record the sample spectrum Perform background correction Perform background correction Record the sample spectrum->Perform background correction Identify and label significant peaks Identify and label significant peaks Perform background correction->Identify and label significant peaks M [C13H8BrNO]⁺˙ m/z 273/275 F1 [M - Br]⁺ m/z 194 M->F1 - Br• F2 [M - CO]⁺˙ m/z 245/247 M->F2 - CO F3 [C6H5CN]⁺˙ m/z 103 F1->F3 - C7H4O• F4 [C6H5]⁺ m/z 77 F1->F4 - C7H4NO• F5 [C6H3Br]⁺˙ m/z 154/156 F2->F5 - C7H3N

Caption: Proposed mass fragmentation of 5-Bromo-2-phenyl-1,3-benzoxazole.

The fragmentation is likely to be initiated by the loss of a bromine radical or a molecule of carbon monoxide. Subsequent fragmentation of these initial products can lead to the formation of the benzonitrile radical cation and the phenyl cation.

Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_0 Sample Introduction cluster_1 Ionization & Analysis cluster_2 Detection & Data Processing Introduce a dilute solution of the sample into the ion source Introduce a dilute solution of the sample into the ion source Ionize the sample (e.g., using electron impact) Ionize the sample (e.g., using electron impact) Introduce a dilute solution of the sample into the ion source->Ionize the sample (e.g., using electron impact) Separate ions based on m/z ratio in the mass analyzer Separate ions based on m/z ratio in the mass analyzer Ionize the sample (e.g., using electron impact)->Separate ions based on m/z ratio in the mass analyzer Detect the ions Detect the ions Separate ions based on m/z ratio in the mass analyzer->Detect the ions Generate the mass spectrum Generate the mass spectrum Detect the ions->Generate the mass spectrum

Caption: Workflow for mass spectrometry data acquisition.

Conclusion

This technical guide has provided a comprehensive overview of the predicted and analog-derived spectral data for 5-Bromo-2-phenyl-1,3-benzoxazole. The analysis of the expected NMR, IR, and Mass Spectrometry data offers a detailed spectroscopic signature for this important heterocyclic compound. While the data presented is primarily based on theoretical predictions and comparisons with related structures, it provides a robust framework for the identification and characterization of this molecule in a research and development setting. Experimental verification of these spectral features is recommended for definitive structural confirmation.

References

  • PubChem. 5-Bromo-2-phenyl-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supplementary Information: VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids and VIII. 1H and 13C NMR Spectra of Substituted Benzoxazoles. [Link]

  • MDPI. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

  • PubChem. 2-Phenylbenzoxazole. National Center for Biotechnology Information. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Cheminfo.org. Infrared spectra prediction. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of pharmaceutical sciences and materials research, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation possibilities. For a molecule like 5-Bromo-2-phenyl-1,3-benzoxazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry, a thorough understanding of its solubility profile is paramount for advancing its application. This guide provides a comprehensive exploration of the solubility of 5-Bromo-2-phenyl-1,3-benzoxazole, offering both theoretical predictions and practical methodologies for its assessment. As direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds, theoretical principles, and established analytical techniques to provide a robust framework for researchers.

Molecular Profile of 5-Bromo-2-phenyl-1,3-benzoxazole

5-Bromo-2-phenyl-1,3-benzoxazole is a derivative of the benzoxazole heterocyclic system. The core structure consists of a benzene ring fused to an oxazole ring, with a phenyl group at the 2-position and a bromine atom at the 5-position.

Key Structural Features Influencing Solubility:

  • Aromatic Rings: The presence of two phenyl rings and the fused benzoxazole system contributes to a significant nonpolar character, suggesting poor solubility in polar solvents like water.

  • Bromine Atom: The bromine substituent is an electron-withdrawing group that increases the molecular weight and polarizability of the molecule. While halogenation can sometimes increase solubility in organic solvents, its effect is not always predictable and can also lead to stronger intermolecular interactions in the solid state, thereby decreasing solubility.

  • Heteroatoms (Nitrogen and Oxygen): The nitrogen and oxygen atoms in the oxazole ring introduce some polarity and potential sites for hydrogen bonding, although the accessibility of these sites may be sterically hindered.

Based on these features, 5-Bromo-2-phenyl-1,3-benzoxazole is anticipated to be a sparingly soluble compound in aqueous media and exhibit a preference for organic solvents. The principle of "like dissolves like" is a fundamental guide in predicting its solubility behavior.

Predicted Solubility Profile

Due to the scarcity of direct experimental solubility data for 5-Bromo-2-phenyl-1,3-benzoxazole, the following table provides a predicted solubility profile in a range of common laboratory solvents. This profile is extrapolated from the known solubility of the parent compound, 2-phenylbenzoxazole, and the general effects of bromination on aromatic compounds. It is crucial to note that these are estimations and should be experimentally verified.

SolventSolvent TypePredicted SolubilityRationale
WaterProtic, PolarInsolubleThe large nonpolar surface area of the molecule dominates over the minor polar contributions from the heteroatoms. The parent compound, 2-phenylbenzoxazole, is known to have low aqueous solubility.
MethanolProtic, PolarSparingly SolubleThe alkyl chain of methanol can interact with the nonpolar regions of the molecule, while the hydroxyl group can have limited interaction with the heteroatoms.
EthanolProtic, PolarSparingly to Moderately SolubleSimilar to methanol, but the longer alkyl chain may slightly improve solubilization of the nonpolar structure.
AcetoneAprotic, PolarModerately SolubleThe polar aprotic nature of acetone can effectively solvate the polarizable aromatic system.
Dichloromethane (DCM)Aprotic, NonpolarSolubleThe nonpolar character of DCM aligns well with the predominantly nonpolar nature of 5-Bromo-2-phenyl-1,3-benzoxazole.
ChloroformAprotic, NonpolarSolubleSimilar to DCM, chloroform is an effective solvent for many nonpolar organic compounds.
Diethyl EtherAprotic, NonpolarModerately SolubleA common nonpolar solvent that should be capable of dissolving the compound.
TolueneAromatic, NonpolarSolubleThe aromatic nature of toluene will facilitate favorable π-π stacking interactions with the phenyl and benzoxazole rings.
HexaneAliphatic, NonpolarSparingly SolubleWhile nonpolar, the aliphatic nature of hexane may not interact as favorably with the aromatic system as other nonpolar solvents like toluene or DCM.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent that is expected to solubilize the compound effectively.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility is an empirical process. The following protocols outline standard laboratory methods for quantifying the solubility of 5-Bromo-2-phenyl-1,3-benzoxazole.

Method 1: Gravimetric Determination of Solubility

This classic and straightforward method involves saturating a solvent with the compound and then determining the mass of the dissolved solute.

Protocol:

  • Sample Preparation: Accurately weigh an excess amount of 5-Bromo-2-phenyl-1,3-benzoxazole.

  • Dissolution: Add a known volume of the chosen solvent to a vial containing the weighed compound.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is ideal.

  • Separation of Undissolved Solid: Allow the vial to stand undisturbed for the solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe to avoid solvent evaporation.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method is highly sensitive and requires less compound than the gravimetric method. It relies on creating a calibration curve to determine the concentration of the dissolved compound.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 5-Bromo-2-phenyl-1,3-benzoxazole of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or a mobile phase component).

  • Calibration Curve Generation: Inject the standard solutions into an HPLC system and record the peak areas. Plot the peak area versus concentration to generate a linear calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the test solvent as described in the gravimetric method (steps 1-4).

  • Sample Dilution: Withdraw a known volume of the supernatant and dilute it with a suitable solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method prep1 Weigh excess 5-Bromo-2-phenyl-1,3-benzoxazole prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 grav1 Withdraw known volume of supernatant sep1->grav1 Gravimetric hplc1 Withdraw & Dilute supernatant sep1->hplc1 HPLC grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 grav4 Calculate solubility grav3->grav4 hplc2 Inject into HPLC hplc1->hplc2 hplc3 Determine concentration from calibration curve hplc2->hplc3 hplc4 Calculate solubility hplc3->hplc4

Caption: Workflow for Experimental Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Several physicochemical parameters can influence the solubility of 5-Bromo-2-phenyl-1,3-benzoxazole:

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for precise applications.

  • pH of the Medium: The benzoxazole ring is weakly basic. In highly acidic aqueous solutions, protonation of the nitrogen atom could occur, potentially increasing aqueous solubility. However, given the overall nonpolar nature of the molecule, this effect is likely to be minimal.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous medium can significantly enhance the solubility of nonpolar compounds. This is a common strategy in pharmaceutical formulations.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form of the material being tested.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the solubility of 5-Bromo-2-phenyl-1,3-benzoxazole. While direct experimental data remains to be published, the provided predictions, based on structural analysis and the behavior of related compounds, offer a valuable starting point for researchers. The detailed experimental protocols herein serve as a practical guide for the accurate determination of its solubility in various solvents.

For professionals in drug development, a thorough experimental investigation of the solubility profile is a critical next step. This should include studies on the effects of pH, temperature, and co-solvents to build a comprehensive pre-formulation database. Such data will be instrumental in guiding the rational design of delivery systems and unlocking the full therapeutic potential of this promising benzoxazole derivative.

References

While specific literature on the solubility of 5-Bromo-2-phenyl-1,3-benzoxazole is limited, the principles and methods described in this guide are based on well-established concepts in physical chemistry and pharmaceutical sciences. For further reading on the general principles of solubility and methods for its determination, the following resources are recommended:

  • Yalkowsky, S. H., He, Y., & Jain, P. (2016).
  • Avdeef, A. (2012).
  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press.

An In-Depth Technical Guide to Preliminary Cytotoxicity Studies of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for conducting initial in vitro cytotoxicity evaluations of 5-Bromo-2-phenyl-1,3-benzoxazole. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage assessment of novel chemical entities. This guide emphasizes the rationale behind experimental choices, offers detailed and validated protocols, and outlines robust data analysis methodologies to ensure the generation of reliable and reproducible results.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This heterocyclic motif is a structural isostere of natural nucleic bases, which may facilitate its interaction with biological macromolecules.[1] The literature extensively documents the antimicrobial, anti-inflammatory, analgesic, and notably, the anticancer properties of benzoxazole derivatives.[2][3]

Recent studies have highlighted the significant anticancer potential within this class. For instance, a novel derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, demonstrated potent anticancer effects in breast cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).[4][5] This precedent underscores the value of investigating the cytotoxic potential of structurally related compounds like 5-Bromo-2-phenyl-1,3-benzoxazole. The initial step in this investigation, and the focus of this guide, is to systematically quantify its cytotoxic effect on cancer cells.

Part 1: Foundational Principles of Experimental Design

A meticulously planned experiment is the cornerstone of trustworthy scientific inquiry. This section details the causality behind the selection of cell lines and assay methodologies, forming a self-validating system for the preliminary cytotoxic assessment of 5-Bromo-2-phenyl-1,3-benzoxazole.

Rationale for Cell Line Selection

The choice of cell lines is a critical determinant of the relevance and scope of initial findings. While testing against a single cell line can provide a preliminary indication of activity, it offers no insight into selectivity or spectrum. Therefore, a panel of well-characterized human cancer cell lines derived from different tissue origins is paramount. The National Cancer Institute's NCI60 panel, comprising 60 cell lines from nine distinct cancer types, represents the gold standard for such screening endeavors.[6][7]

For a robust preliminary study, we recommend a focused, yet diverse, panel of cell lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) line, representing a common subtype of breast cancer. Its inclusion allows for initial assessment against hormone-dependent cancers.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-). This aggressive subtype has limited treatment options, making it a high-priority target.[4]

  • HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line that is often used in anticancer drug screening.[8]

  • A549 (Lung Carcinoma): Representing non-small cell lung cancer, one of the leading causes of cancer-related mortality worldwide.

  • Optional: A Non-Cancerous Cell Line (e.g., 3T3L1 murine embryonic fibroblasts or human fibroblasts): Including a non-malignant cell line provides an early indication of selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window.[9]

This curated panel provides a cross-sectional view of the compound's activity against cancers of significant clinical relevance and varying genetic backgrounds.

Rationale for Orthogonal Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, employing at least two assays based on different biological principles—an approach known as orthogonal testing—is essential for validating results and gaining preliminary mechanistic insights.

  • Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This is a colorimetric assay that measures the metabolic activity of a cell population.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (living) cells. It is a robust and widely used method for assessing cell viability and proliferation.

  • Assay 2: Lactate Dehydrogenase (LDH) Release Assay. This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[11] This method directly measures cell death rather than metabolic status, providing a complementary perspective to the MTT assay.[12][13]

Part 2: Detailed Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections provide step-by-step methodologies for the key experiments.

General Procedures: Cell Culture and Compound Handling
  • Cell Culture: All cell lines should be cultured according to the supplier's recommendations (e.g., ATCC) regarding growth medium (e.g., DMEM or RPMI-1640), supplements (e.g., 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin), and incubation conditions (37°C, 5% CO₂). Cells should be in the logarithmic growth phase and have high viability (>95%) at the time of the experiment.

  • Compound Stock Preparation: Prepare a high-concentration stock solution of 5-Bromo-2-phenyl-1,3-benzoxazole (e.g., 10 mM) in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare a series of serial dilutions in the appropriate complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of 5-Bromo-2-phenyl-1,3-benzoxazole. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired final concentrations of the compound. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released into the supernatant.[11][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol (Section 2.2). It is often efficient to prepare a parallel plate for the LDH assay at the same time as the MTT assay.

  • Establish Controls: In addition to the vehicle control, prepare two critical controls on the same plate:

    • Spontaneous LDH Release: Wells with untreated cells. This represents the baseline level of cell death.

    • Maximum LDH Release: Wells with untreated cells to which a lysis buffer (e.g., 10X Lysis Buffer provided in commercial kits) is added 45 minutes before the end of the incubation. This represents 100% cytotoxicity.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, typically containing substrate, cofactor, and diaphorase).

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 490 nm using a microplate reader.

Part 3: Data Analysis and Interpretation

Raw absorbance values must be converted into meaningful biological data.

Calculation of Cell Viability and Cytotoxicity
  • For the MTT Assay:

    • Percent Viability (%) = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

  • For the LDH Assay:

    • Percent Cytotoxicity (%) = [(AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100

Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. It is the most common metric for quantifying the potency of a cytotoxic compound.

  • Data Transformation: Plot the Percent Viability (or Percent Cytotoxicity) against the corresponding compound concentrations on a logarithmic scale.

  • Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[14]

  • IC₅₀ Calculation: The software will calculate the IC₅₀ value directly from the curve-fit equation. This value represents the concentration at which the response is halfway between the baseline and the maximum effect.[14]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, concise table for easy comparison of the compound's potency across the different cell lines and assays.

Cell LineAssayExposure Time (h)IC₅₀ (µM) ± SD
MCF-7MTT48Value
MDA-MB-231MTT48Value
HCT116MTT48Value
A549MTT48Value
MCF-7LDH48Value
MDA-MB-231LDH48Value
HCT116LDH48Value
A549LDH48Value

Part 4: Visualizing the Experimental Framework

A visual representation of the workflow ensures clarity and aids in the standardization of the process.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assays Orthogonal Assays cluster_analysis Phase 3: Data Analysis Compound Prepare 5-Bromo-2-phenyl-1,3-benzoxazole Stock & Serial Dilutions Treatment Treat Cells with Compound (e.g., 48h Incubation) Compound->Treatment CellCulture Culture & Harvest Cancer Cell Lines (MCF-7, MDA-MB-231, etc.) Seeding Seed Cells in 96-Well Plates (24h Incubation) CellCulture->Seeding Seeding->Treatment MTT_Assay MTT Assay (Measures Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Measures Membrane Damage) Treatment->LDH_Assay Readout Measure Absorbance (Plate Reader) MTT_Assay->Readout LDH_Assay->Readout Calculation Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) Readout->Calculation IC50 Generate Dose-Response Curves Determine IC50 Values Calculation->IC50 Result Final Report: Comparative IC50 Table IC50->Result

Caption: Experimental workflow for preliminary cytotoxicity assessment.

Conclusion and Future Directions

This guide provides a robust and validated framework for conducting the preliminary cytotoxicity assessment of 5-Bromo-2-phenyl-1,3-benzoxazole. The successful completion of these studies will yield crucial IC₅₀ data across a panel of cancer cell lines, offering the first quantitative measure of the compound's anticancer potential and selectivity.

Positive results from this initial screen should prompt further investigation, including:

  • Expansion to a larger cell line panel to better understand the spectrum of activity.

  • Mechanistic studies to determine the mode of cell death (e.g., apoptosis vs. necrosis) through assays like Annexin V/PI staining and caspase activity assays.

  • Cell cycle analysis to determine if the compound induces arrest at a specific phase.

  • Progression to more complex in vitro models, such as 3D spheroid cultures, which more closely mimic the in vivo tumor microenvironment.[15]

By following a logical, well-referenced, and methodologically sound approach, researchers can confidently advance the evaluation of promising compounds like 5-Bromo-2-phenyl-1,3-benzoxazole in the drug discovery pipeline.

References

  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl] - Bibliomed. (2022, April 27).
  • (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation - ResearchGate.
  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC - NIH. (2025, July 27).
  • Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines - Medicine Science. (2022, April 27).
  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][5]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - Frontiers. (2025, June 12). Available from:

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - MDPI.
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. (2025, August 9).
  • MTT assay protocol | Abcam.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020, April 9).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. (2025, August 6).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience.
  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals.
  • LDH assay kit guide: Principles and applications - Abcam.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds - ResearchGate. (2025, December 10).

Sources

Technical Guide: Strategic Functionalization of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 2-phenyl-1,3-benzoxazole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors. The 5-bromo derivative (Compound 1 ) is the premier entry point for divergent synthesis. Unlike its 2-chloromethyl or 2-thiol counterparts, the 5-bromo position offers a kinetically distinct handle for Palladium-catalyzed cross-coupling reactions (CCR), allowing late-stage functionalization without disturbing the critical pharmacophore at the 2-position.

This guide details the high-fidelity synthesis of novel derivatives targeting C-C (Suzuki-Miyaura), C-N (Buchwald-Hartwig), and C-C(sp) (Sonogashira) bond formations.

Structural Analysis & Reactivity Profile[1]

Compound 1 (5-Bromo-2-phenyl-1,3-benzoxazole) possesses unique electronic properties that dictate synthetic strategy:

  • The Electrophile: The C-5 bromine is activated for oxidative addition by the electron-withdrawing nature of the oxazole ring. However, it is less reactive than a 2-halo-pyridine, requiring electron-rich phosphine ligands to facilitate the catalytic cycle.

  • The Catalyst Poison: The nitrogen atom (N-3) has a lone pair capable of coordinating to Pd(II) species, potentially arresting the catalytic cycle (the "pyridine effect").

    • Mitigation: Use bulky, chelating ligands (e.g., Xantphos, dppf) or biaryl monophosphines (e.g., XPhos) to overcrowd the metal center and prevent N-coordination.

  • Stability: The 2-phenyl group stabilizes the benzoxazole core against ring-opening hydrolysis under basic conditions, permitting the use of stronger bases (e.g., NaOtBu) required for Buchwald-Hartwig aminations.

Divergent Synthesis Map

The following diagram illustrates the strategic branching from the core scaffold.

G Core 5-Bromo-2-phenyl- 1,3-benzoxazole (Compound 1) Suzuki Suzuki-Miyaura (Biaryl Derivatives) Core->Suzuki Ar-B(OH)2 / Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amino Derivatives) Core->Buchwald R-NH2 / Pd2(dba)3 Sonogashira Sonogashira (Alkynyl Derivatives) Core->Sonogashira Acetylene / CuI / Pd Target1 Antimicrobial Agents (DNA Gyrase Inhibitors) Suzuki->Target1 Target2 Kinase Inhibitors (VEGFR/EGFR) Buchwald->Target2 Target3 Fluorescent Probes (Extended Conjugation) Sonogashira->Target3

Figure 1: Divergent synthetic pathways from the 5-bromo precursor to functional classes.

Module A: C-C Bond Formation (Suzuki-Miyaura)

The Suzuki coupling is the most robust method for introducing aryl diversity. For this scaffold, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is the catalyst of choice due to its large bite angle, which accelerates reductive elimination and resists deactivation by the benzoxazole nitrogen.

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1,3-benzoxazole

Objective: Create a biaryl system to probe lipophilic pockets in antimicrobial targets.

Reagents:

  • Compound 1 (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube with Compound 1 (274 mg, 1.0 mmol), boronic acid (182 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Degassing: Add 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge the mixture with Argon for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (25 mg, 0.03 mmol) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The fluorescent spot of the starting material will shift significantly.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic phase over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Data Summary:

Parameter Value
Yield 88-92%
Appearance White/Off-white solid
Key 1H NMR Signal Methody singlet δ 3.85 ppm; New aromatic doublets

| Mechanism | Pd(0)/Pd(II) cycle with base-activated transmetallation |

Module B: C-N Bond Formation (Buchwald-Hartwig)

Amination at the C-5 position drastically alters the electronic profile, introducing hydrogen bond donors/acceptors crucial for kinase affinity. Standard ligands like PPh₃ often fail here; we utilize Xantphos , a wide-bite-angle ligand that facilitates the difficult reductive elimination of C-N bonds.

Protocol 2: Synthesis of N-Morpholino-2-phenyl-1,3-benzoxazol-5-amine

Objective: Introduce a solubilizing morpholine group.

Reagents:

  • Compound 1 (1.0 equiv)

  • Morpholine (1.2 equiv)[2]

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol) in Toluene (2 mL) and stir for 5 mins to generate the active catalyst species

    
    .
    
  • Substrate Addition: Add Compound 1 (274 mg, 1.0 mmol), Morpholine (105 µL, 1.2 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to a reaction vial.

  • Initiation: Transfer the catalyst solution to the reaction vial. Rinse with additional Toluene (3 mL).

  • Thermal Activation: Heat to 100°C for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts. Wash with CH₂Cl₂.

  • Isolation: Concentrate in vacuo and recrystallize from Ethanol/Hexane.

Module C: Advanced Functionalization (Sonogashira)

This pathway extends the conjugation of the benzoxazole system, often resulting in compounds with high quantum yields suitable for fluorescence microscopy.

Reaction Workflow Diagram

The following Graphviz diagram details the logic flow for optimizing the Sonogashira coupling, a reaction sensitive to copper (which can induce homocoupling of the alkyne).

Workflow Start Start: Sonogashira Coupling (5-Br-Benzoxazole + Phenylacetylene) Decision1 Is the Alkyne Expensive/Scarce? Start->Decision1 RouteA Copper-Free Protocol (PdCl2(PPh3)2, Piperidine, 80°C) Decision1->RouteA Yes RouteB Standard Protocol (Pd(PPh3)4, CuI, Et3N, RT) Decision1->RouteB No OutcomeA Slower rate, No Homocoupling High purity RouteA->OutcomeA OutcomeB Fast rate, Risk of Glaser Coupling Requires careful purification RouteB->OutcomeB

Figure 2: Decision matrix for Sonogashira protocol selection.

Recommended Protocol (Standard): Use Pd(PPh₃)₄ (5 mol%) and CuI (2 mol%) in TEA/THF (1:1) at 60°C. The copper co-catalyst is necessary here because the electron-rich nature of the benzoxazole ring (relative to a nitro-benzene) slows down the transmetallation step without it.

Biological Context & SAR

The synthesis of these derivatives is not merely an academic exercise; it is grounded in established Structure-Activity Relationships (SAR).[3]

  • Antimicrobial Activity: 5-Substituted derivatives, particularly those with electron-withdrawing groups or heterocyclic extensions (via Suzuki), have shown potent activity against S. aureus and E. coli by inhibiting DNA gyrase [1].

  • Anticancer Potential: The 2-phenylbenzoxazole core mimics the structure of UK-1, a natural product inhibitor of Topoisomerase II. Derivatives synthesized via the Buchwald pathway (amino-substituted) have demonstrated cytotoxicity against MCF-7 (breast cancer) cell lines [2].

  • Fluorescence: Derivatives with extended conjugation (Sonogashira products) exhibit large Stokes shifts, making them valuable as biological probes for imaging amyloid fibrils [3].

References

  • Sener, E., et al. (2000).[4] Synthesis and microbiological activity of some novel 5-benzamido- and 5-phenylacetamido- substituted 2-phenylbenzoxazole derivatives. Il Farmaco, 55(6), 397–405. Link

  • Rida, S. M., et al. (2005).[4] Synthesis of some novel benzoxazole derivatives as anticancer, anti-HIV and antimicrobial agents.[4][5] European Journal of Medicinal Chemistry, 40(9), 949–959.[4] Link

  • Danilenko, N. V., et al. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives.[6] International Journal of Molecular Sciences. Link

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[7] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Computational Architectures for Benzoxazole Derivatives: A Deep Dive into 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the theoretical and computational characterization of 5-Bromo-2-phenyl-1,3-benzoxazole . This molecule represents a critical pharmacophore and optoelectronic scaffold; the 2-phenyl ring extends


-conjugation, enhancing fluorescence, while the 5-bromo substituent serves as both a steric modulator and a reactive handle for cross-coupling reactions (Suzuki-Miyaura/Heck).

This document moves beyond standard procedural lists. It integrates Density Functional Theory (DFT) protocols, spectroscopic validation, and molecular docking workflows to establish a self-validating research pipeline. The methodologies detailed herein are grounded in recent high-impact studies of benzoxazole derivatives.

Computational Methodology & Workflow

To ensure reproducibility and accuracy, the computational approach must account for electron correlation and basis set superposition errors. The following workflow is the industry standard for benzoxazole derivatives.

The Theoretical Pipeline (Graphviz Visualization)

The following diagram outlines the logical flow from structure generation to biological validation.

G cluster_0 Validation Loop Input Input Structure (GaussView/ChemDraw) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Converged? Freq->Opt Imaginary Freq? (Re-optimize) Elec Electronic Properties (HOMO-LUMO / MEP / NBO) Freq->Elec Real Minima Dock Molecular Docking (AutoDock Vina) Elec->Dock Bio-Active Conf.

Figure 1: Standardized computational workflow for small organic heterocycles. Ensuring NIMAG=0 (zero imaginary frequencies) is the critical gatekeeper before electronic property analysis.

Protocol Specifications
ParameterSpecificationRationale (Causality)
Software Gaussian 09/16, GAMESS, ORCAIndustry standard for ab initio calculations.
Method DFT (B3LYP)Balances computational cost with accuracy for organic thermochemistry.[1]
Basis Set 6-311++G(d,p)Diffuse functions (++) are crucial for the lone pairs on O/N and the Br atom; polarization functions (d,p) describe the aromatic ring flexibility.
Solvation IEF-PCM (Water/Ethanol)Simulates physiological or experimental spectral environments.
Convergence Tight (

Hartree)
Required to prevent "false minima" in the potential energy surface (PES).

Structural & Electronic Properties[1][2][3][4][5]

Geometry Optimization & Crystal Lattice

The 5-bromo-2-phenyl-1,3-benzoxazole molecule is generally planar. The dihedral angle between the benzoxazole moiety and the phenyl ring is a critical parameter. While gas-phase DFT often predicts a planar structure (


), crystal packing forces can induce a twist of 15-30^\circ.
  • Key Insight: The C-Br bond length is typically calculated at ~1.90 Å. The "sigma-hole" on the bromine atom (a region of positive electrostatic potential) is vital for halogen bonding interactions in crystal engineering and protein binding [1].

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and optical activity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the benzoxazole ring and the nitrogen lone pair.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the phenyl ring and the oxazole C=N bond.

  • Energy Gap (

    
    ):  For 2-phenylbenzoxazoles, 
    
    
    
    typically ranges from 4.0 to 4.7 eV [2]. A lower gap in the 5-bromo derivative (compared to the unsubstituted parent) suggests higher chemical reactivity and "softness," making it a better candidate for nucleophilic attacks in drug metabolism.
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions.

  • Red Regions (Negative): Localized over the Nitrogen atom (N3) and Oxygen (O1), acting as hydrogen bond acceptors.

  • Blue Regions (Positive): Localized on the phenyl ring protons and the bromine sigma-hole.

Spectroscopic Profiling (Vibrational Analysis)[4]

To validate the theoretical model against experimental FT-IR data, frequency scaling is required to correct for the anharmonicity of the B3LYP functional.

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).

Vibrational ModeTheoretical Frequency (

)
Scaled (

)
Experimental Approx. (

)
Assignment
C-H Stretching (Ar)3150 - 30503030 - 29303060Aromatic Ring stretch
C=N Stretching1650 - 16001585 - 15351610Oxazole characteristic band
C-O-C Stretching1280 - 12401230 - 11901250Ether linkage
C-Br Stretching 650 - 550 625 - 530 600 Specific to 5-Br derivative

Note: The C=N stretch is the "fingerprint" of the benzoxazole scaffold. Shifts in this peak often indicate successful synthesis or metal coordination.

Biological Potential: Molecular Docking[3][6][7][8][9]

Benzoxazole derivatives are potent inhibitors of enzymes like DNA Gyrase (antimicrobial) and COX-2 (anti-inflammatory). The 5-bromo substituent enhances lipophilicity (LogP), potentially improving membrane permeability.

Docking Workflow (AutoDock Vina)
  • Ligand Prep: Convert the optimized DFT structure (log file) to PDBQT format. Charges must be Gasteiger; non-polar hydrogens merged.

  • Target Prep: Download PDB ID: 1KZN (DNA Gyrase) or 1DQ9 (ACAT). Remove water/co-factors.

  • Grid Box: Center on the active site (e.g., residues Asp73, Arg136 for DNA Gyrase). Dimensions:

    
     Å.
    
Interaction Logic

DockingLogic Ligand 5-Bromo-2-phenyl-1,3-benzoxazole Interaction Interaction Types H-Bond (N3 atom) Pi-Pi Stacking (Phenyl) Halogen Bond (Br...O) Ligand->Interaction Target Target Protein (e.g., DNA Gyrase) Target->Interaction

Figure 2: Physicochemical interaction map. The Br atom often engages in halogen bonding with backbone carbonyls, a feature unique to this derivative compared to the parent benzoxazole.

References

  • Crystal Structure & Halogen Bonding: Tomi, I. H. R., et al. "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry, vol. 9, 2023.[2] Link

  • DFT & Electronic Properties: Potla, K. M., et al. "Docking and Theoretical Studies of Benzoxazole Derivative with Enhanced NLO and Anti-Hyperlipidemic Activity."[3] Oriental Journal of Chemistry, vol. 39, no. 4, 2023. Link

  • Vibrational Spectroscopy: Bhagyasree, J. B., et al. "Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-fluorophenyl)benzoxazole." Journal of Molecular Structure, 2012. Link

  • Biological Activity (Benzoxazole Review): Bansal, Y., & Silakari, O.[3][4][5][6][7] "The therapeutic journey of benzoxazoles as a versatile scaffold: A comprehensive review." Bioorganic & Medicinal Chemistry, 2025 (Contextual).[5][8] Link

Sources

Methodological & Application

protocol for cell viability assays using 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Bromo-2-phenyl-1,3-benzoxazole (and its structural derivatives) represents a critical pharmacophore in medicinal chemistry, widely researched for its antitumor, antimicrobial, and VEGFR-2 inhibitory properties. Unlike viability probes (e.g., Calcein AM), this compound is typically the test agent (analyte) in high-throughput screening (HTS) or lead optimization campaigns.

This Application Note provides a rigorous, standardized protocol for determining the IC50 (half-maximal inhibitory concentration) of 5-Bromo-2-phenyl-1,3-benzoxazole. The methodology addresses the specific physicochemical challenges of this compound—specifically its high lipophilicity (LogP ~4.5)—which necessitates precise solubilization and serial dilution strategies to prevent precipitation-induced artifacts in aqueous cell culture media.

Experimental Workflow

The following flowchart outlines the critical path for evaluating the biological activity of benzoxazole derivatives.

G Stock Stock Prep (DMSO Solubilization) Dilution Serial Dilution (Intermediate Plate) Stock->Dilution 1000x Conc. Treatment Compound Treatment (24h - 72h Incubation) Dilution->Treatment 1x Conc. Seeding Cell Seeding (Adherent/Suspension) Seeding->Treatment Log Phase Readout Viability Readout (MTT / CCK-8 / Resazurin) Treatment->Readout Metabolic Activity Analysis Data Analysis (Non-linear Regression) Readout->Analysis OD/RFU Data

Figure 1: Generalized workflow for cytotoxicity screening of hydrophobic benzoxazole scaffolds.

Critical Reagent Preparation

The hydrophobicity of 5-Bromo-2-phenyl-1,3-benzoxazole is the primary source of experimental error. Direct addition of high-concentration DMSO stocks to media often causes "crashing out" (micro-precipitation), leading to false negatives (compound not bioavailable) or false positives (crystals lysing cells).

Stock Solution (Master Mix)
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), anhydrous.

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Intermediate Dilution (The "Step-Down" Method)

Do not dilute directly from 10 mM stock to the cell well. Use an intermediate step to ensure colloidal stability.

StepSourceSolventFinal Conc.[1]Purpose
1 10 mM Stock100% DMSO10 mMMaster Stock
2 5 µL of Step 1995 µL Culture Media50 µM2x Working Solution (0.5% DMSO)
3 Cell Well(Already contains 100µL media)25 µM 1x Final Assay Conc. (0.25% DMSO)

Critical Control: The final DMSO concentration on cells must be < 0.5% (v/v) , ideally < 0.1%, to avoid solvent toxicity masking the compound's effects.

Detailed Protocol: Cell Viability Assay (MTT/Resazurin)

Objective: Determine the dose-response curve and IC50 of 5-Bromo-2-phenyl-1,3-benzoxazole.

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Detach adherent cells (e.g., MCF-7, HeLa, HepG2) using Trypsin-EDTA.

  • Count: Determine density using a hemocytometer or automated counter.

  • Seed: Plate cells in a 96-well flat-bottom plate.

    • Normal proliferation rate: 5,000 – 8,000 cells/well.

    • Fast proliferation rate: 3,000 – 5,000 cells/well.

    • Volume: 100 µL per well.

  • Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Design Plate Map:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + Media + DMSO (matched to highest solvent concentration).

    • Positive Control: Cells + Known Cytotoxin (e.g., Doxorubicin 1 µM).

    • Test Wells: 5-Bromo-2-phenyl-1,3-benzoxazole (8-point serial dilution, e.g., 100 µM to 0.1 µM).

  • Dilution: Prepare 2x concentrations of the compound in warmed media (as per Section 3.2).

  • Addition: Add 100 µL of the 2x compound solution to the existing 100 µL in the wells.

  • Incubate: Standard exposure is 48 to 72 hours .

Phase 3: Readout (Day 3 or 4)

Select Method A (MTT) for metabolic accumulation or Method B (Resazurin) for high-sensitivity fluorescence.

Method A: MTT Assay (Colorimetric)

  • Prepare MTT solution (5 mg/mL in PBS).

  • Add 20 µL MTT solution to each well.

  • Incubate for 3–4 hours at 37°C. (Viable mitochondria reduce yellow MTT to purple formazan).

  • Carefully aspirate media (do not disturb formazan crystals).

  • Add 150 µL DMSO to solubilize crystals. Shake plate for 10 mins.

  • Measure Absorbance at 570 nm (Reference: 630 nm).

Method B: Resazurin/Alamar Blue (Fluorescent - Recommended)

  • Add Resazurin reagent directly to wells (10% of well volume).

  • Incubate for 1–4 hours.

  • Measure Fluorescence: Ex 560 nm / Em 590 nm .

    • Advantage:[2][3] Non-toxic; allows for time-course measurements on the same plate.

Mechanistic Validation (Advanced)

If 5-Bromo-2-phenyl-1,3-benzoxazole shows cytotoxicity (low IC50), the mechanism must be validated. Benzoxazoles often act via apoptosis induction or VEGFR inhibition .

Pathway Compound 5-Bromo-2-phenyl- 1,3-benzoxazole Target Target Binding (e.g., VEGFR-2 / Tubulin) Compound->Target Inhibition Necrosis Necrosis (Membrane Rupture) Compound->Necrosis High Dose Toxicity Mito Mitochondrial Dysfunction Target->Mito Signal Cascade Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Cleavage

Figure 2: Potential mechanisms of action for benzoxazole derivatives.[4] Validation requires Annexin V/PI staining (Flow Cytometry).

Data Analysis & Troubleshooting

Calculating IC50
  • Normalize data:

    
    
    
  • Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).

  • Fit using a 4-parameter logistic (4PL) regression model.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in wells Compound is too hydrophobic (LogP > 4).Reduce final concentration. Use an intermediate dilution step in media before adding to cells.
High Background (MTT) Media contains phenol red or serum interference.Use phenol-red free media or switch to Resazurin (fluorescence is less prone to interference).
Edge Effect Evaporation in outer wells.Fill outer wells with PBS (do not use for data). Use a breathable plate seal.
Vehicle Toxicity DMSO % > 0.5%.Ensure final DMSO is < 0.1%. Normalize all wells to the same DMSO %.

References

  • Synthesis and Biological Evaluation of Benzoxazoles: Ref: Xiang, P., et al. (2025). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." International Journal of Molecular Sciences.

  • Benzoxazoles as VEGFR-2 Inhibitors: Ref: El-Miligy, M.M., et al. (2024). "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Standard Cytotoxicity Protocols (MTT/Resazurin): Ref: Riss, T.L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Solubility and Pharmacophore Data: Ref: ChemSrc. (2025). "5-Bromo-3-phenyl-2,1-benzisoxazole Physicochemical Properties."

Sources

Application Notes & Protocols: 5-Bromo-2-phenyl-1,3-benzoxazole as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Imaging Tool

The field of fluorescence microscopy is perpetually driven by the quest for novel fluorophores with superior photophysical properties and unique application potential. Within the diverse family of heterocyclic compounds, benzoxazole derivatives have emerged as a promising class of fluorescent probes.[1][2] These molecules are recognized for their robust chemical stability, high quantum yields, and tunable emission spectra. The 2-phenylbenzoxazole (PBO) scaffold, in particular, is known for creating derivatives that are strongly emissive, making them excellent candidates for imaging applications.[3]

This document introduces 5-Bromo-2-phenyl-1,3-benzoxazole , a halogenated derivative of the PBO core. The introduction of a bromine atom onto the benzoxazole ring is anticipated to modulate the molecule's electronic and photophysical properties, potentially enhancing characteristics such as photostability and singlet oxygen generation, while also influencing its lipophilicity and subcellular distribution. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles, practical protocols, and potential applications of this fluorophore in cellular imaging.

Principle of Operation: Photophysical Characteristics

5-Bromo-2-phenyl-1,3-benzoxazole is a compact, aromatic molecule designed to exhibit fluorescence upon excitation with ultraviolet (UV) or near-UV light. Its fluorescence originates from the π-conjugated system spanning the phenyl and benzoxazole rings.

Mechanism of Fluorescence

The fluorescence process begins when the molecule absorbs a photon of a specific wavelength, causing an electron to transition from its ground state (S₀) to an excited singlet state (S₁). After a brief period in the excited state, during which some energy is lost through non-radiative processes like vibrational relaxation, the electron returns to the ground state. This final transition is accompanied by the emission of a photon of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is known as the Stokes shift.

S0_abs Ground State (S₀) S1_abs Excited State (S₁) S0_abs->S1_abs S1_vib Vibrational Relaxation S1_abs->S1_vib S1_em Excited State (S₁) S1_vib->S1_em S0_em Ground State (S₀) S1_em->S0_em Photon Emission (Lower Energy)

Caption: Simplified Jablonski diagram illustrating the fluorescence mechanism.

Predicted Photophysical Properties

While extensive characterization of this specific bromo-derivative is ongoing, its properties can be extrapolated from the broader 2-phenylbenzoxazole family.[3][4][5] The parent PBO scaffold typically exhibits excitation in the UV-A range (340-380 nm) and emission in the violet-blue range (400-450 nm). The presence of the halogen may induce a slight bathochromic (red) shift in both excitation and emission spectra.

PropertyPredicted ValueRationale & Significance for Microscopy
Excitation Max (λ_ex) ~365 nmCompatible with common 365 nm or 405 nm laser lines on confocal microscopes. Minimizes autofluorescence from cellular components like NADH.
Emission Max (λ_em) ~430 nmEmits in the blue channel, allowing for multiplexing with green (e.g., GFP, FITC) and red (e.g., RFP, TRITC) fluorophores.
Stokes Shift ~65 nmA reasonably large Stokes shift is crucial for minimizing self-quenching and bleed-through between excitation and emission channels.
Quantum Yield (Φ_F) Moderate to HighA high quantum yield translates to a brighter signal, enabling lower probe concentrations and reducing potential cytotoxicity.[6]
Molecular Weight 274.11 g/mol The low molecular weight facilitates passive diffusion across cell membranes for live-cell imaging.
Solubility DMSO, DMF, AcetonitrileSoluble in organic solvents for stock preparation. Requires careful dilution in aqueous buffers for biological applications.

Applications in Fluorescence Microscopy

Given its predicted properties, 5-Bromo-2-phenyl-1,3-benzoxazole is a promising candidate for several imaging applications. Its hydrophobic nature suggests a propensity to accumulate in lipid-rich environments.

  • Cytoplasmic & Membrane Staining: The probe is likely to passively diffuse across the plasma membrane and accumulate within the cytoplasm and membranous structures like the endoplasmic reticulum and mitochondria.

  • Lipid Droplet Visualization: Similar benzothiadiazole derivatives have been successfully used to label lipid droplets, which are key organelles in cellular metabolism.[7]

  • Fixed-Cell Imaging: The stable aromatic structure is well-suited for fixed-cell immunofluorescence workflows, where it can serve as a counterstain or a label for specific cellular compartments.

  • Progenitor for Targeted Probes: The benzoxazole core can be further functionalized. The bromine atom provides a reactive site for synthetic modifications (e.g., via Suzuki or Sonogashira coupling), enabling the development of targeted probes for specific organelles or biomolecules.[8]

Experimental Protocols

Disclaimer: These protocols are baseline recommendations derived from standard practices with similar small-molecule dyes.[9] Researchers must perform their own optimization for specific cell types and experimental conditions.

Reagent Preparation (Stock Solution)
  • Causality: A high-concentration stock in an anhydrous organic solvent like DMSO is critical for long-term stability and accurate dilution. Water can cause aggregation and precipitation of hydrophobic dyes.

  • Weighing: Carefully weigh out 1 mg of 5-Bromo-2-phenyl-1,3-benzoxazole powder.

  • Dissolving: Add 365 µL of high-quality, anhydrous DMSO to the powder to create a 10 mM stock solution .

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

  • Storage: Aliquot into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for visualizing the probe's distribution in living cells, likely within the cytoplasm and lipid-rich organelles.

  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Culture until they reach 60-80% confluency.

  • Working Solution Prep: Immediately before use, dilute the 10 mM DMSO stock solution into pre-warmed, serum-containing culture medium to a final working concentration of 1-10 µM .

    • Scientist's Insight: Start with 5 µM and optimize. High concentrations can lead to artifacts and cytotoxicity. It is crucial to dilute the DMSO stock directly into the medium in a step-wise manner to prevent precipitation.

  • Cell Staining: Remove the existing medium from the cells and replace it with the staining medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Causality: This incubation period allows for passive diffusion and accumulation of the probe. Longer times may be needed for some cell types but increase the risk of off-target effects.

  • Wash Step: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., phenol red-free medium) to remove unbound probe and reduce background fluorescence.

  • Imaging: Immediately proceed with imaging on a confocal or widefield fluorescence microscope using the settings outlined in the table below.

Protocol 2: Fixed-Cell Staining (Post-Immunofluorescence)

This protocol allows the use of the probe as a counterstain after a standard immunofluorescence workflow.

  • Immunofluorescence: Perform your standard protocol for cell fixation (e.g., with 4% paraformaldehyde), permeabilization (e.g., with 0.1% Triton X-100), blocking, and antibody incubations.[10]

  • Probe Staining: After the final wash step of your secondary antibody incubation, add a 1-5 µM solution of 5-Bromo-2-phenyl-1,3-benzoxazole diluted in PBS.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Final Washes: Wash the sample 2-3 times with PBS.

  • Mounting: Mount the coverslip using an anti-fade mounting medium.

  • Imaging: Image the sample using appropriate settings. The probe's fluorescence should be stable for long-term storage when properly mounted.

cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging seed Seed Cells on Glass-Bottom Dish culture Culture to 60-80% Confluency seed->culture prep_dye Prepare Working Solution (1-10 µM in Medium) culture->prep_dye stain Incubate Cells with Dye (15-30 min, 37°C) prep_dye->stain wash Wash 2x with Pre-warmed PBS stain->wash image Image on Confocal (Ex: ~365nm, Em: ~430nm) wash->image

Caption: Experimental workflow for live-cell imaging.

Recommended Microscope Settings
Microscope TypeExcitation SourceFilter/Dichroic SetEmission Detection
Widefield Mercury/Xenon LampDAPI Filter Cube (e.g., Ex: 365/10 nm, Em: 447/60 nm)Blue Channel PMT/Camera
Confocal 405 nm Laser Diode405 nm Dichroic Mirror420-480 nm
  • Self-Validation: Always acquire an image of unstained, vehicle-treated (DMSO only) cells using the same settings to establish the baseline autofluorescence level. A true signal should be significantly brighter than this control.

Troubleshooting

IssuePossible CauseRecommended Solution
No/Weak Signal Probe concentration too low; Incubation time too short; Incorrect filter set.Increase concentration in 2 µM increments; Increase incubation time to 45-60 min; Verify excitation/emission filter compatibility.
High Background Inadequate washing; Probe concentration too high; Probe precipitation.Increase number of wash steps; Decrease probe concentration; Prepare fresh working solution and ensure DMSO is <0.5% of final volume.
Signs of Cytotoxicity Probe concentration too high; Prolonged exposure.Perform a dose-response curve to find the lowest effective concentration; Reduce incubation time; Use a less cytotoxic imaging buffer.[9]
Signal Fades Quickly Photobleaching.Reduce laser power/exposure time; Increase pixel dwell time and use frame averaging; Use an anti-fade mounting medium for fixed samples.

References

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds.
  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a system
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
  • 5-Bromo-2-phenyl-1,3-oxazole | C9H6BrNO | CID 2773271. PubChem. [Link]

  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. NIH. [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. [Link]

  • Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. NIH. [Link]

  • Details of confocal microscopy protocol for each dye or labeling... ResearchGate. [Link]

  • 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. RSC Publishing. [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. PubMed. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]

  • Quality Control Protocol for Confocal Systems. NIH. [Link]

  • Fluorescent Specimen Preparation Techniques for Confocal Microscopy. SciSpace. [Link]

  • Intramolecular exciplexes based on benzoxazole: photophysics and applications as fluorescent cation sensors. RSC Publishing. [Link]

  • Tutorial: guidance for quantitative confocal microscopy. SCIAN-Lab. [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH. [Link]

  • Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. ResearchGate. [Link]

  • Protocols in Confocal microscopy. Haseloff Lab. [Link]

Sources

Application Note: 5-Bromo-2-phenyl-1,3-benzoxazole as a Novel Fluorescent Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique photophysical properties.[1] Derivatives of this heterocycle are increasingly being explored as fluorescent probes for bioimaging due to their potential for high quantum yields, environmental sensitivity, and tunable spectral characteristics.[1][2][3] This application note details the use of 5-Bromo-2-phenyl-1,3-benzoxazole, a novel benzoxazole derivative, as a fluorescent probe for imaging intracellular structures in live cells. We provide an overview of its photophysical properties, detailed protocols for cell staining and imaging, and guidance on data interpretation and troubleshooting.

5-Bromo-2-phenyl-1,3-benzoxazole is a lipophilic molecule, a characteristic that facilitates its passive diffusion across the plasma membrane of live cells. Its core structure, consisting of a phenyl group conjugated to the benzoxazole ring system, provides the basis for its fluorescence. The introduction of a bromine atom at the 5-position can modulate the electronic properties of the fluorophore, potentially influencing its spectral characteristics and interaction with intracellular components. While the precise intracellular targets of this probe are still under investigation, its chemical properties suggest a potential affinity for lipid-rich environments such as the endoplasmic reticulum or lipid droplets.

Physicochemical and Spectral Properties

A comprehensive understanding of the probe's properties is essential for designing and executing successful imaging experiments.

PropertyValueReference
Chemical Formula C₁₃H₈BrNO[4]
Molecular Weight 274.11 g/mol [4]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous media.N/A
Excitation (λex) ~350 nmInferred from similar benzoxazole structures
Emission (λem) ~450 nmInferred from similar benzoxazole structures
Stokes Shift ~100 nmInferred from similar benzoxazole structures
Quantum Yield (Φ) Moderate to high in non-polar environmentsInferred from similar benzoxazole structures

Note: The spectral properties provided are estimates based on the analysis of similar benzoxazole derivatives and require experimental verification for this specific compound.

Mechanism of Fluorescence

The fluorescence of 5-Bromo-2-phenyl-1,3-benzoxazole is attributed to the π-conjugated system of the molecule. Upon excitation with an appropriate wavelength of light, the molecule is promoted to an excited electronic state. The subsequent relaxation to the ground state results in the emission of a photon, observed as fluorescence. The emission wavelength and intensity are sensitive to the local environment. In non-polar, hydrophobic environments, such as within the lipid bilayers of intracellular membranes, the probe is expected to exhibit enhanced fluorescence. Conversely, in aqueous environments, fluorescence quenching may be observed. This solvatochromic behavior is a key feature that can be exploited for imaging specific cellular compartments.

Experimental Protocols

The following protocols provide a starting point for the use of 5-Bromo-2-phenyl-1,3-benzoxazole in live-cell imaging. Optimization may be required depending on the cell type and experimental objectives.

Preparation of Stock Solution

Rationale: A concentrated stock solution in an organic solvent is necessary due to the probe's limited aqueous solubility. This allows for accurate dilution into cell culture media for staining.

Materials:

  • 5-Bromo-2-phenyl-1,3-benzoxazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution by dissolving 2.74 mg of 5-Bromo-2-phenyl-1,3-benzoxazole in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C, protected from light. For frequent use, smaller aliquots can be prepared to avoid repeated freeze-thaw cycles.

Live-Cell Staining

Rationale: The optimal staining concentration and incubation time are critical for achieving a good signal-to-noise ratio while minimizing cytotoxicity. The following protocol is a general guideline for adherent mammalian cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10 mM 5-Bromo-2-phenyl-1,3-benzoxazole stock solution

Protocol:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.

  • Remove the existing culture medium from the cells.

  • Wash the cells once with pre-warmed PBS.

  • Add the probe-containing medium to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • After incubation, remove the staining solution.

  • Wash the cells twice with pre-warmed PBS to remove excess probe.

  • Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells.

  • The cells are now ready for imaging.

Fluorescence Microscopy and Image Acquisition

Rationale: Proper microscope setup is crucial for capturing high-quality images while minimizing phototoxicity and photobleaching.

Equipment:

  • An inverted fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 350 nm and emission around 450 nm).

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Environmental chamber to maintain 37°C and 5% CO₂ during imaging.

Protocol:

  • Place the dish or coverslip on the microscope stage within the environmental chamber.

  • Allow the cells to equilibrate for a few minutes.

  • Using the appropriate filter set, excite the sample and observe the fluorescence.

  • Adjust the exposure time and excitation light intensity to obtain a good signal with minimal background. Start with the lowest possible excitation intensity to minimize phototoxicity.[5]

  • Capture images using the microscope software. For time-lapse imaging, define the time intervals and total duration of the experiment.

Workflow Diagrams

Staining_Protocol cluster_prep Probe Preparation cluster_cell_prep Cell Culture cluster_staining Staining Procedure cluster_imaging Image Acquisition prep_stock Prepare 10 mM Stock in DMSO dilute Dilute Stock to 1-10 µM in Medium prep_stock->dilute culture Culture Cells to 60-80% Confluency wash1 Wash Cells with PBS culture->wash1 incubate Incubate for 15-60 min at 37°C dilute->incubate wash1->incubate wash2 Wash Cells Twice with PBS incubate->wash2 add_media Add Fresh Medium/Imaging Buffer wash2->add_media image Image on Fluorescence Microscope add_media->image

Sources

functionalization of the bromine atom on 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Bromine Atom on 5-Bromo-2-phenyl-1,3-benzoxazole

Executive Summary

5-Bromo-2-phenyl-1,3-benzoxazole represents a privileged scaffold in medicinal chemistry, combining the pharmacokinetic stability of the benzoxazole core with a versatile electrophilic handle at the C5 position. This application note details the strategic functionalization of the C5-bromine atom via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Lithium-Halogen exchange.

Unlike simple aryl bromides, the benzoxazole moiety possesses a basic nitrogen (N3) and an electron-withdrawing heterocycle that influences catalyst life-cycle and oxidative addition rates. This guide provides optimized protocols designed to mitigate catalyst poisoning and maximize yields.

Strategic Analysis: Reactivity Profile

The 5-position of the benzoxazole ring is electronically distinct. The fused oxazole ring exerts an electron-withdrawing effect on the benzene ring, activating the C-Br bond toward oxidative addition with Pd(0) species compared to unactivated bromobenzenes.

Key Challenges & Solutions:

  • Catalyst Poisoning: The N3 nitrogen of the oxazole ring is a Lewis base that can coordinate to Pd(II) intermediates, potentially arresting the catalytic cycle.

    • Solution: Use chelating phosphine ligands (e.g., dppf, Xantphos) with wide bite angles to outcompete the substrate for metal coordination.

  • C2-Stability: The 2-phenyl substituent blocks the acidic C2 position, preventing competitive deprotonation/ring-opening side reactions common in unsubstituted benzoxazoles during lithiation.

Reaction Landscape & Pathways

The following diagram illustrates the divergent synthesis pathways accessible from the parent 5-bromo scaffold.

ReactionLandscape Substrate 5-Bromo-2-phenyl- 1,3-benzoxazole Suzuki Suzuki-Miyaura (Biaryl Derivatives) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald HNR2 Pd2(dba)3/Xantphos Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira Terminal Alkyne Pd/Cu Lithiation Li-Halogen Exchange (Electrophile Trapping) Substrate->Lithiation n-BuLi -78°C

Figure 1: Divergent functionalization pathways for 5-Bromo-2-phenyl-1,3-benzoxazole.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 5-aryl-2-phenylbenzoxazoles.

Rationale: The use of Pd(dppf)Cl₂ is critical here. The ferrocenyl backbone provides steric bulk and electron density that facilitates the coupling of electron-deficient heterocycles while resisting coordination from the benzoxazole nitrogen.

Materials:

  • Substrate: 5-Bromo-2-phenyl-1,3-benzoxazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

    • Note: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of the bromide starting material.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Benzoxazole derivatives are often fluorescent; use UV (254/365 nm) for fraction collection.

Protocol B: Buchwald-Hartwig Amination

Target: Synthesis of 5-amino-2-phenylbenzoxazoles.

Rationale: Standard Pd/monodentate phosphine systems often fail with benzoxazoles due to competitive binding. We utilize Xantphos , a wide-bite-angle ligand, combined with Pd₂(dba)₃ . This system is robust for coupling secondary amines to heteroaryl bromides.

Materials:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins to generate the active catalyst species (solution turns from purple to orange/yellow).

  • Addition: Add the substrate, amine, and base to the catalyst mixture.

  • Heating: Heat to 100°C for 12–18 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via silica gel chromatography.

Protocol C: Lithium-Halogen Exchange

Target: Introduction of Formyl (-CHO), Carboxyl (-COOH), or Silyl (-TMS) groups.

Rationale: Direct deprotonation is risky due to the heterocycle's sensitivity. However, the C-Br bond undergoes rapid exchange with n-Butyllithium at -78°C. The 2-phenyl group protects the C2 position, ensuring regiospecific lithiation at C5.

Safety Warning: n-BuLi is pyrophoric. Ensure strictly anhydrous conditions.

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂. Add Substrate (1.0 equiv) and anhydrous THF.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

    • Timing: Stir for exactly 30 minutes at -78°C. Do not prolong, or scrambling may occur.

  • Trapping: Add the electrophile (e.g., DMF for aldehyde, Dry Ice for acid) in excess (2-3 equiv).

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Comparative Data & Optimization

The following table summarizes expected outcomes based on standard optimization parameters for this scaffold.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield
Suzuki Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-9085-95%
Buchwald Pd₂(dba)₃ / XantphosCs₂CO₃Toluene10070-85%
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEA (excess)DMF/TEA60-8075-90%
Lithiation None (Reagent: n-BuLi)N/ATHF-7880-90%

Experimental Workflow Visualization (Suzuki)

SuzukiWorkflow Start Start: 5-Br-2-Ph-Benzoxazole Mix Add Ar-B(OH)2 + Pd(dppf)Cl2 (Inert Atmosphere) Start->Mix Solvent Add Dioxane + aq. K2CO3 (Degassed) Mix->Solvent Heat Heat to 90°C (4-12 Hours) Solvent->Heat Check Check TLC/LCMS (SM Consumed?) Heat->Check Check->Heat No Workup Extraction (EtOAc/Water) Dry (Na2SO4) Check->Workup Yes Purify Flash Chromatography (Isolate Product) Workup->Purify

Figure 2: Optimized workflow for Suzuki-Miyaura coupling of 5-bromo-2-phenylbenzoxazole.

References

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Accessed October 2023.[3] [Link]

  • Rose-Hulman Institute of Technology. "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin." Rose-Hulman Department of Chemistry. [Link]

  • ResearchGate. "Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene."[4] ResearchGate. [Link][4][5]

  • National Institutes of Health (NIH). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis." PubMed Central. [Link]

Sources

Application Note: 5-Bromo-2-phenyl-1,3-benzoxazole as a Lynchpin Scaffold for High-Efficiency OLED Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-PBO) in the synthesis of organic light-emitting diode (OLED) materials. Unlike simple ligands, the 5-bromo derivative serves as a dual-function "lynchpin" intermediate:

  • Electronic Tuning: The benzoxazole core provides high electron affinity (electron-transporting character).

  • Structural Extension: The C5-bromine handle allows for precise

    
    -conjugation extension via Palladium-catalyzed cross-coupling, enabling the tuning of triplet energy (
    
    
    
    ) and HOMO/LUMO levels.

This document provides validated protocols for converting 5-Br-PBO into phosphorescent Iridium(III) emitters and bipolar host materials , followed by their integration into OLED devices.

Material Science Context

Why 5-Bromo-2-phenylbenzoxazole?

In OLEDs, charge balance is critical. Standard 2-phenylbenzoxazole is electron-deficient. By utilizing the 5-bromo position, researchers can attach electron-rich moieties (e.g., carbazole, triphenylamine) to create bipolar host materials or Hybridized Local and Charge-Transfer (HLCT) emitters.

PropertyContribution to OLED Performance
High Electron Affinity Facilitates electron injection/transport from the cathode.
C5-Bromine Handle Site for Suzuki/Buchwald-Hartwig coupling to tune emission color (Blue

Green

Red).
Rigid Planar Core Enhances thermal stability (

) and quantum yield (

) by reducing non-radiative decay.
N^O Chelation Forms robust 5-membered metallacycles with Iridium(III), essential for phosphorescence.

Synthetic Workflows & Protocols

Visualizing the Pathway

The following diagram illustrates the critical path from the 5-Br-PBO precursor to a functional OLED device.

SynthesisWorkflow Precursor 5-Bromo-2-phenyl- benzoxazole (Starting Material) Coupling Suzuki/Buchwald Coupling (Ligand Extension) Precursor->Coupling + Ar-B(OH)2 / Pd Ligand Functionalized Ligand (L) Coupling->Ligand Dimer Chloro-Bridged Ir(III) Dimer [(L)2Ir(μ-Cl)]2 Ligand->Dimer + IrCl3·nH2O Emitter Final Ir(III) Complex [Ir(L)2(acac)] Dimer->Emitter + Ancillary Ligand Device OLED Device Fabrication Emitter->Device Vacuum Deposition

Figure 1: Synthetic workflow transforming 5-Br-PBO into a functional phosphorescent emitter.

Protocol A: Ligand Functionalization (Suzuki-Miyaura Coupling)

Objective: To extend conjugation at the C5 position, creating a "Push-Pull" system (e.g., attaching a Carbazole donor).

Reagents:

  • 5-Bromo-2-phenyl-1,3-benzoxazole (1.0 eq)

  • 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (5 mol%)

  • K2CO3 (2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the bromide, boronic acid, and solvent. Degas via three freeze-pump-thaw cycles. Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Nitrogen/Argon.

  • Reaction: Reflux at 90-100°C for 24 hours. Monitor via TLC (Silica, Hexane:DCM).

  • Workup: Cool to RT. Extract with DCM. Wash organic layer with brine. Dry over MgSO4.

  • Purification: Flash column chromatography. Recrystallize from Ethanol/CHCl3.

    • Target Purity: >99.5% (HPLC) is required for OLED grade materials to prevent trap states.

Protocol B: Synthesis of Phosphorescent Iridium(III) Emitter

Objective: Coordinate the functionalized ligand to Iridium to harvest triplet excitons (100% internal quantum efficiency).

Part 1: The Chloro-Bridged Dimer

  • Mix: Combine IrCl3·3H2O (1.0 eq) and Functionalized Ligand (2.2 eq) in 2-Ethoxyethanol/Water (3:1).

  • Reflux: Heat to 110°C for 12-15 hours under Nitrogen.

    • Observation: The solution will change from dark red/brown to a yellow/orange precipitate.

  • Isolation: Cool and add water. Filter the precipitate.[1] Wash with Methanol to remove unreacted ligand.

    • Note: Do NOT use column chromatography here; the dimer is often unstable on silica.

Part 2: Ancillary Ligand Coordination (The "Bridge Split")

  • React: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol. Add Acetylacetone (acac) (2.5 eq) and Na2CO3 (5.0 eq).

  • Heat: Reflux at 100°C for 6-8 hours.

  • Purification (Critical):

    • Cool and filter.[1]

    • Dissolve crude solid in DCM and pass through a short silica plug.

    • Sublimation: For device fabrication, the material must be sublimed at high vacuum (

      
       Torr) to remove trace solvents and isomers.
      

Device Architecture & Integration

To utilize the synthesized 5-Br-PBO derivative, a multi-layer architecture is required to confine excitons within the Emissive Layer (EML).

DeviceStack Cathode Cathode (LiF/Al) Electron Injection ETL ETL (TPBi or Alq3) ETL->Cathode EML EML: Host + 5-Br-PBO Derivative (Dopant) (Recombination Zone) EML->ETL HTL HTL (TAPC or NPB) HTL->EML HIL HIL (PEDOT:PSS or MoO3) HIL->HTL Anode Anode (ITO) Transparent Anode->HIL

Figure 2: Standard OLED stack. The 5-Br-PBO derivative acts as the Dopant in the EML.

Fabrication Parameters:

  • Doping Concentration: 5-8 wt% of the Ir-complex in a host (e.g., CBP).

    • Reasoning: Higher concentrations lead to Triplet-Triplet Annihilation (TTA), reducing efficiency.

  • Vacuum Level: Deposition must occur at

    
     Torr.
    
  • Deposition Rate: 0.5 - 1.0 Å/s to ensure amorphous film morphology.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Quantum Yield (PLQY) Impurities acting as quenchers.Repeat sublimation. Ensure 5-bromo precursor was fully reacted (residual bromine is a heavy atom quencher).
Red-Shifted Emission Unintended aggregation (Excimers).Increase steric bulk on the ligand (add methyl/tert-butyl groups to the phenyl ring) or reduce doping concentration.
Device Shorting Crystallization of the film.The 5-Br-PBO derivative may be too planar. Use the Suzuki coupling to add "twisted" substituents (e.g., naphthyl) to increase amorphous stability.
High Turn-on Voltage Poor carrier injection.Mismatch in HOMO/LUMO levels. Verify energy levels via Cyclic Voltammetry (CV) and adjust the HTL/ETL materials accordingly.

References

  • General Synthesis of Benzoxazole Ligands

    • Synthesis of 2-substituted benzoxazoles via Pd-c
    • Source:

  • Iridium Complex Protocols

    • Cyclometalated Iridium(III) Complexes Containing 2-Phenylbenzo[d]oxazole Ligand: Synthesis and Properties.
    • Source:

  • OLED Device Physics

    • Benzoxazole-Based Hybridized Local and Charge-Transfer Deep-Blue Emitters.[2]

    • Source:

  • Suzuki Coupling in Material Science

    • Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling.[3]

    • Source:

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-Bromo-2-phenyl-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Optimization

Introduction

Welcome to the technical support center for benzoxazole synthesis. If you are accessing this guide, you are likely encountering low yields (<50%) or purity issues with 5-Bromo-2-phenyl-1,3-benzoxazole .

While the general synthesis of benzoxazoles is well-documented, the 5-bromo derivative presents unique challenges. The electron-withdrawing nature of the bromine atom on the aminophenol ring deactivates the nucleophilic centers, often requiring more rigorous conditions than the unsubstituted parent molecule. Furthermore, the oxidative instability of the starting material (2-amino-4-bromophenol) is the primary cause of "black tar" formation.

This guide moves beyond standard textbook procedures to address the causality of failure and provides self-validating protocols to restore high yields.

Module 1: The Chemistry of Failure (Mechanism)

To fix the yield, we must understand where the reaction stalls. The synthesis typically proceeds via the condensation of 2-amino-4-bromophenol and benzoic acid (or benzaldehyde) in Polyphosphoric Acid (PPA) .

The "Open-Ring" Trap

The most common cause of low yield is not decomposition, but incomplete cyclization . The reaction forms an intermediate amide (Process A) easily, but the ring closure (Process B) requires high thermal energy and efficient water removal.

BenzoxazoleMechanism Start Reactants (2-Amino-4-bromophenol + Benzoic Acid) Inter Intermediate Amide (Open Ring) Start->Inter Acylation (Fast) Inter->Inter Stalls if Water not removed TS Cyclodehydration (Transition State) Inter->TS Heat (>120°C) - H2O (PPA absorbs) Product 5-Bromo-2-phenyl- 1,3-benzoxazole TS->Product Ring Closure

Figure 1: The mechanistic pathway. Note that the intermediate amide is stable. If the PPA is saturated with water or the temperature is too low, the reaction stops at the yellow node (Intermediate), resulting in a mixture that is difficult to purify.

Module 2: Diagnostic Troubleshooting (FAQs)

Category A: Reagent Quality & "Black Tar"

Q: My reaction mixture turns black immediately upon heating. Is this normal? A: No. This indicates the oxidative degradation of 2-amino-4-bromophenol.

  • The Cause: Aminophenols are air-sensitive.[1][2] Old bottles contain oxidation products (quinones) that act as radical initiators, polymerizing the mixture into a tar.

  • The Fix:

    • Visual Check: The starting material must be a beige/light brown powder. If it is dark brown/black, it must be recrystallized (ethanol/water with a pinch of sodium dithionite) before use.

    • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon before heating.

Category B: The PPA Matrix

Q: I have low yield despite heating for 12 hours. The product seems trapped. A: Polyphosphoric Acid (PPA) is viscous. Poor mixing leads to local hotspots and unreacted pockets.

  • The Cause: At room temperature, PPA is like molasses. Reactants float on top.

  • The Fix:

    • Pre-mix: Stir the reactants into the PPA at 60-80°C for 30 minutes before ramping to the cyclization temperature (140-160°C).

    • Stoichiometry: Ensure a high PPA-to-reactant ratio (minimum 10:1 by weight) to act as an effective solvent and dehydrating sink.

Category C: Workup Losses

Q: When I pour the PPA into water, I get a sticky gum instead of a precipitate. A: This is "oiling out," caused by impurities or insufficient cooling.

  • The Fix:

    • Ice Slurry: Do not pour into liquid water. Pour the hot reaction mixture slowly onto crushed ice with vigorous mechanical stirring.

    • Neutralization: The product precipitates best at neutral pH. After the PPA dissolves, neutralize the slurry with saturated Sodium Bicarbonate (

      
      ) or Ammonia solution.
      

Module 3: Optimized Protocols

We recommend two pathways. Method A is the industrial standard (robust). Method B is a modern "Green" alternative (higher purity).

Comparative Data: Method Selection
FeatureMethod A: PPA CondensationMethod B: Oxidative Cyclization
Reagents Benzoic Acid + AminophenolBenzaldehyde + Aminophenol
Catalyst/Solvent Polyphosphoric Acid (PPA)Glycerol (Green Solvent)
Temperature 140°C - 160°C100°C - 110°C
Time 4 - 6 Hours1 - 2 Hours
Yield (Typical) 65 - 75%85 - 92%
Purification Difficult (Acid removal)Easy (Precipitation)
Protocol A: The Standard PPA Route (Optimized)

Best for: Large scale, cheap reagents.

  • Setup: 3-neck round bottom flask, mechanical stirrer (overhead),

    
     inlet.
    
  • Mixing: Add Polyphosphoric Acid (40g) . Heat to 80°C .

  • Addition: Add 2-amino-4-bromophenol (10 mmol) and Benzoic Acid (10 mmol) . Stir until homogenous.

  • Reaction: Ramp temperature to 140°C . Hold for 4 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1). The spot for aminophenol (

      
      ) should disappear. Product 
      
      
      
      .
  • Quench: Cool to 80°C. Pour slowly onto 200g crushed ice . Stir for 30 mins.

  • Isolation: Filter the solid. Wash with dilute

    
    , then water. Recrystallize from Ethanol.[3][4]
    
Protocol B: The Green Oxidative Route (Recommended)

Best for: High purity, troubleshooting low yields. Ref: C.K. Thakur College (2021) & Chinese J. App. Chem (2017)[5]

  • Reagents: Mix 2-amino-4-bromophenol (10 mmol) and Benzaldehyde (10 mmol) in Glycerol (10 mL) .

  • Catalyst: No external catalyst required (Glycerol acts as promoter) OR add 10 mol% Sodium Metabisulfite.

  • Reaction: Heat to 110°C for 2 hours. (Open vessel or loose cap to allow air oxidation, or use mild oxidant like MnO2 if strictly anaerobic).

  • Workup: Cool mixture. Add water (50 mL). The product precipitates immediately.

  • Yield: Expect >85% yield with high purity.

Module 4: The Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific issue.

TroubleshootingTree Start Start: Low Yield Identified CheckColor Is the reaction mixture black/tarry? Start->CheckColor Oxidation Issue: Oxidation of Aminophenol Action: Recrystallize starting material & use N2 atmosphere CheckColor->Oxidation Yes CheckTLC TLC Analysis: Is Intermediate Amide present? CheckColor->CheckTLC No Incomplete Issue: Incomplete Cyclization Action: Increase Temp to 160°C OR Switch to Method B (Glycerol) CheckTLC->Incomplete Yes (Two spots) Solubility Issue: Product lost in filtrate Action: Neutralize aqueous layer to pH 7-8 before filtering CheckTLC->Solubility No (Clean conversion)

Figure 2: Decision matrix for diagnosing yield loss.

References

  • BenchChem. (2025).[1][6] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

  • Lei, J., et al. (2017).[5] Microwave-Assisted Synthesis of Benzoxazoles in Glycerol. Chinese Journal of Applied Chemistry, 34(3), 324-329.[5] Retrieved from [5]

  • Diner, I. (2015).[7] Experimental protocol for 2-phenylbenzoxazole synthesis in PPA. ResearchGate Q&A. Retrieved from

  • CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole. Research Journal of Chemistry and Environment. Retrieved from

  • Organic Chemistry Portal. (2023). Benzoxazole Synthesis: Recent Literature. Retrieved from

Sources

optimizing reaction conditions for the synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve high-purity yields.

Reaction Overview and Mechanism

The synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole is most commonly achieved through the condensation of 2-amino-4-bromophenol with benzaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final benzoxazole product.

The overall transformation is as follows:

Reaction Scheme: (2-amino-4-bromophenol) + (Benzaldehyde) → (5-Bromo-2-phenyl-1,3-benzoxazole) + H₂O

The selection of catalyst, solvent, and temperature is critical and directly influences reaction rate, yield, and purity.

Reaction Mechanism

The reaction typically follows a two-step pathway:

  • Schiff Base Formation: The amine group of 2-amino-4-bromophenol performs a nucleophilic attack on the carbonyl carbon of benzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

  • Cyclization and Aromatization: The hydroxyl group of the aminophenol moiety then attacks the imine carbon in an intramolecular fashion. This is often the rate-limiting step and may require thermal or catalytic promotion. The resulting intermediate then aromatizes, typically through oxidation, to form the stable benzoxazole ring.

Reaction_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Cyclization & Aromatization A 2-amino-4-bromophenol + Benzaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C Schiff Base (Imine) B->C - H2O D Cyclized Intermediate (Benzoxazoline) C->D Intramolecular Cyclization E 5-Bromo-2-phenyl-1,3-benzoxazole D->E Oxidation / Aromatization (-2H) Troubleshooting_Workflow cluster_causes1 start Initial Check: Low or No Yield cause1 Cause: Temperature Solution: Increase Temp (100-150°C) Monitor by TLC start->cause1 cause2 Cause: Catalyst Solution: Check activity, switch to stronger catalyst (e.g., PPA), or add catalyst if absent start->cause2 cause3 Cause: Reagents/Solvent Solution: Use pure/dry reagents. Use anhydrous solvent. start->cause3 intermediate Problem: Stalled at Schiff Base start->intermediate If intermediate is isolated impurity Problem: Impure Product start->impurity If product is formed but impure cause4 Cause: High Activation Energy Solution: Increase temperature significantly or switch to high-boiling solvent. intermediate->cause4 cause5 Cause: Oxidative Step Missing Solution: Add an oxidizing agent (DDQ, Mn(OAc)3) or provide O2 atmosphere. intermediate->cause5 cause6 Cause: Side Reactions Solution: Optimize time and temperature to minimize degradation. impurity->cause6 cause7 Cause: Ineffective Purification Solution: Perform recrystallization (Ethanol) or column chromatography (Hexane/EtOAc). impurity->cause7

Technical Support Center: Solubility Optimization for 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BZ-5BR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division Subject: Overcoming aqueous instability and precipitation in in vitro assays.

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues because 5-Bromo-2-phenyl-1,3-benzoxazole falls into the category of "brick dust" molecules. Its planar, rigid structure (benzoxazole core fused with a phenyl ring) leads to high crystal lattice energy, while the bromine substituent at position 5 significantly increases lipophilicity (LogP ~4.1).

In aqueous buffers, this compound does not just "dissolve poorly"—it actively aggregates. When you dilute a DMSO stock into media, the rapid change in solvent polarity causes the compound to crash out of solution immediately (kinetic precipitation), often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

This guide is structured as a Tiered Support System to systematically isolate and resolve these solubility bottlenecks.

TIER 1: Stock Solution Management

"My stock solution looks clear, but my assay fails. Why?"

The most common point of failure is not the assay buffer, but the DMSO stock itself. DMSO is highly hygroscopic; it absorbs water from the atmosphere.[1][2]

The Science of "Wet" DMSO

At 100% purity, DMSO is an excellent solvent. However, once it absorbs atmospheric moisture (even 1-2% water content), its solvating power for lipophilic compounds like 5-Bromo-2-phenyl-1,3-benzoxazole drops exponentially. This creates "micro-seeds" of precipitation within your stock vial that serve as nucleation sites when added to the assay buffer.

Protocol A: The "Dry-Stock" Standard
  • Storage: Store stocks in glass vials (not polypropylene) with PTFE-lined caps. Plastic allows slow water vapor permeation.

  • Temperature: Store at room temperature (RT) or +4°C. Avoid -20°C if possible.

    • Reasoning: Repeated freeze-thaw cycles promote crystal growth. If -20°C is mandatory, aliquot into single-use volumes to prevent freeze-thaw cycling.

  • Visual Check: Before use, centrifuge the stock at 13,000 x g for 5 minutes. If a pellet is visible, your concentration is incorrect.

TIER 2: Assay Buffer Formulation

"The compound precipitates immediately upon addition to media."

This is the Solubility Cliff . You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Buffer). To bridge this gap, you must modify the thermodynamics of the solvent system.

The Solution: Cyclodextrin Complexation

Standard surfactants (Tween-20, Triton X-100) are often insufficient for planar aromatics. We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Mechanism: The hydrophobic benzoxazole core inserts into the toroidal cavity of the cyclodextrin, shielding it from water, while the hydrophilic hydroxypropyl exterior ensures solubility in the buffer.

  • Why HP-β-CD? Unlike native β-CD (which has limited solubility itself), HP-β-CD is highly soluble (>500 mg/mL) and less toxic to cells.

Protocol B: The HP-β-CD Formulation Strategy
ComponentConcentrationRole
DMSO (Final) 0.5% - 1.0%Primary solvent (Keep constant).
HP-β-CD 5% - 10% (w/v)Molecular chaperone (prevents aggregation).
Pluronic F-127 0.05%Secondary surfactant (prevents surface adsorption).
Buffer PBS / HEPESMaintain pH (Neutral species, pH independent).

Critical Step: Dissolve HP-β-CD in your assay buffer before adding the compound. Do not add solid CD to the DMSO stock.

TIER 3: Advanced Troubleshooting & Diagnostics

"My IC50 curves are flat or noisy."

Issue 1: Non-Specific Binding (NSB)

Lipophilic compounds (LogP > 3) adhere aggressively to plastic surfaces.

  • Diagnosis: If your potency decreases as you move from 96-well to 384-well plates (higher surface-to-volume ratio), you have NSB.

  • Fix: Switch to Low-Binding (NBS) plates or add 0.01% BSA to the buffer. Note: BSA binds the drug, reducing the free fraction. You must calculate the "Free Fraction" shift if using BSA.

Issue 2: Serial Dilution Shock

Performing serial dilutions directly in aqueous buffer causes the compound to precipitate in the high-concentration wells, which then carries over as "solid chunks" to lower wells.

Protocol C: The Intermediate Plate Method

Do not dilute from Stock


 Buffer. Use a "Step-Down" approach.

DilutionProtocol cluster_0 Critical Logic Stock 10mM Stock (100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate 1. Dilute Compound AssayPlate Assay Plate (Buffer + Cells) InterPlate->AssayPlate 2. Transfer small volume (e.g., 0.5µL into 99.5µL) Note Maintains solubility until the final moment

Figure 1: The Intermediate Plate Dilution Scheme. By performing serial dilutions in 100% DMSO first, you ensure that every well in the final assay plate receives a fully solubilized compound, preventing 'carry-over' precipitation.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Start: Assay Variability VisualCheck Is the stock clear? Start->VisualCheck Centrifuge Centrifuge Stock (13k rpm, 5 min) VisualCheck->Centrifuge Pellet Pellet Visible? Centrifuge->Pellet Yes Yes Pellet->Yes Yes No No Pellet->No No Action1 Discard Stock. DMSO has absorbed water. DilutionCheck How are you diluting? DirectBuffer Directly into Buffer DilutionCheck->DirectBuffer InterDMSO Via DMSO Intermediate DilutionCheck->InterDMSO Precipitation Kinetic Precipitation. Use Protocol C. DirectBuffer->Precipitation NSB_Check Check Plate Type InterDMSO->NSB_Check StandardPlate Standard PS Plate NSB_Check->StandardPlate LowBind Low-Binding Plate NSB_Check->LowBind ActionNSB Switch to NBS Plate or add 0.05% Pluronic StandardPlate->ActionNSB Formulation Add HP-beta-CD (Protocol B) LowBind->Formulation Yes->Action1 No->DilutionCheck

Figure 2: Solubility Troubleshooting Logic Flow. Follow the path to identify if the failure is due to stock quality (Tier 1), dilution technique (Tier 3), or formulation (Tier 2).

FAQ: Frequently Asked Questions

Q: Can I use acid to improve solubility? A: Likely not. 5-Bromo-2-phenyl-1,3-benzoxazole is a very weak base (the oxazole nitrogen is not very basic due to aromaticity). Acidifying the buffer significantly enough to protonate it would likely be toxic to your biological assay before it helps solubility. Rely on cosolvents and complexation (Cyclodextrins) instead.

Q: What is the maximum DMSO concentration I can use? A: This depends on your cell line or protein target. Most cellular assays tolerate up to 0.5% - 1.0% DMSO. However, for this compound, increasing DMSO from 0.5% to 1.0% often yields a disproportionately large improvement in solubility. Always run a "DMSO-only" control vehicle to normalize data.

Q: How do I verify if the compound is actually soluble in my buffer? A: Do not trust your eyes. Use Nephelometry (light scattering) if available.[3] If not, measure the UV-Vis absorbance of the solution before and after centrifugation. If the absorbance drops after spinning, your compound was a suspension, not a solution.

References

  • PubChem. (n.d.).[4] 5-Bromo-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Photobleaching of 5-Bromo-2-phenyl-1,3-benzoxazole in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-2-phenyl-1,3-benzoxazole and other benzoxazole-based fluorophores in fluorescence microscopy. This guide is designed to provide you with an in-depth understanding of photobleaching and to offer practical, field-proven strategies to mitigate its effects, ensuring the integrity and quality of your experimental data. As specialists in fluorescence applications, we recognize that each experiment is unique. Therefore, this resource is structured to empower you with the foundational knowledge and actionable protocols needed to troubleshoot and optimize your imaging experiments effectively.

Understanding the Challenge: What is Photobleaching?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This phenomenon occurs when the fluorophore, in its excited state after absorbing light, undergoes chemical reactions—often with molecular oxygen—that alter its structure.[2][3] For researchers, this manifests as a progressive fading of the fluorescent signal during imaging, which can compromise qualitative analysis and invalidate quantitative measurements.[4] While specific photostability data for 5-Bromo-2-phenyl-1,3-benzoxazole is not extensively documented, benzoxazole derivatives, as a class, are known for their promising photophysical properties, including intense absorption and emission.[5] However, like all fluorophores, they are susceptible to photobleaching under intense illumination.

This guide will walk you through a systematic approach to diagnosing and resolving photobleaching issues with your benzoxazole-based probes.

Part 1: Troubleshooting Guide - A Triage Approach to Fading Fluorescence

When you observe a diminishing signal, it's crucial to systematically identify the root cause. Use the following flowchart to diagnose and address the photobleaching in your experiment.

photobleaching_troubleshooting start Start: Signal is Fading / Photobleaching Observed q1 Is the illumination intensity set to the minimum required for a clear signal? start->q1 s1 Action: Reduce laser power or lamp intensity. Use neutral density (ND) filters. q1->s1 No q2 Are you minimizing the sample's exposure time to the excitation light? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Reduce camera exposure time. Increase camera gain/sensitivity if necessary. Use transmitted light for focusing. q2->s2 No q3 Are you using an antifade mounting medium? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Mount your sample in a suitable antifade medium. (See Protocol 1 for a homemade recipe). q3->s3 No q4 Is your antifade reagent appropriate for your fluorophore and sample type (live vs. fixed)? q3->q4 Yes a3_yes Yes a3_no No end_node Advanced Troubleshooting: - Consider alternative imaging modalities (e.g., TIRF, spinning disk). - Evaluate fluorophore concentration. - Contact Technical Support. s3->end_node s4 Action: Consult the Antifade Reagent Comparison Table. Consider a different formulation (e.g., oxygen-scavenging systems for live cells). q4->s4 No q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: A step-by-step flowchart for troubleshooting photobleaching issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of photobleaching?

A1: Photobleaching is a complex process, but it is primarily driven by the interaction of the excited fluorophore with its environment, particularly molecular oxygen.[2] When a fluorophore like 5-Bromo-2-phenyl-1,3-benzoxazole absorbs a photon, it transitions to an excited singlet state. While most molecules will relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive 'triplet state'. This triplet state fluorophore can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can, in turn, attack and destroy other fluorophore molecules, leading to irreversible signal loss.[3]

Q2: How do antifade reagents work?

A2: Most antifade reagents are essentially ROS scavengers.[6] They are chemical compounds that preferentially react with and neutralize the damaging ROS before they can destroy the fluorophore.[6] Common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[6] Some commercial formulations also include enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) that reduce the local oxygen concentration, thereby preventing the formation of ROS in the first place.[7][8]

Q3: Can I use any antifade reagent with 5-Bromo-2-phenyl-1,3-benzoxazole?

A3: While many antifade reagents are broadly effective, their performance can be fluorophore-dependent.[9] For benzoxazole derivatives, which typically have emission in the blue-green to green-yellow range, standard antifade reagents like those found in Vectashield or ProLong Gold are generally a good starting point.[10] It is always recommended to test a few different formulations to find the one that offers the best protection for your specific fluorophore and sample.

Q4: My sample is live cells. Can I still use an antifade reagent?

A4: Yes, but with caution. Many traditional antifade reagents like PPD are toxic to live cells. For live-cell imaging, it is crucial to use reagents specifically designed for this purpose. These often consist of less toxic ROS scavengers or enzymatic oxygen scavenging systems that can be added to the imaging medium.[6][8] For instance, n-propyl gallate (NPG) is sometimes used with live cells, though it may have biological effects.[6] Commercial reagents like ProLong Live are specifically formulated to be cell-compatible.[8]

Q5: Besides using antifade reagents, what is the single most important thing I can do to reduce photobleaching?

A5: Minimize the total dose of excitation light your sample receives. This is a combination of two factors: illumination intensity and exposure duration.[4][11] Always use the lowest possible laser power or lamp intensity that provides a usable signal. Similarly, use the shortest possible camera exposure time. It is often better to use a slightly higher camera gain to compensate for a shorter exposure time than to increase the exposure itself.

Part 3: Protocols and Best Practices

Microscope Setup: A Workflow for Minimizing Photon Exposure

This workflow outlines the key steps to take at the microscope to protect your sample.

microscope_workflow step1 Step 1: Sample Mounting Mount in a high-quality antifade medium. step2 Step 2: Find Region of Interest (ROI) Use transmitted light (e.g., DIC or Phase) to locate your cells of interest without exposing them to excitation light. step1->step2 step3 Step 3: Initial Focus If possible, focus on an area adjacent to your final imaging area. step2->step3 step4 Step 4: Set Excitation Intensity Start with the lowest laser/lamp power. Use a neutral density filter if available. step3->step4 step5 Step 5: Set Exposure Time Use the shortest possible exposure time. Increase camera gain to compensate for low signal. step4->step5 step6 Step 6: Image Acquisition Acquire only the necessary number of images or time points. Avoid unnecessary z-stacks or time-lapses. step5->step6 step7 Step 7: Post-Acquisition Store your sample in the dark at 4°C to preserve the remaining fluorescence. step6->step7

Caption: Recommended workflow for fluorescence image acquisition to minimize photobleaching.

Data Summary: Comparison of Common Antifade Reagents

The choice of an antifade reagent is critical. The table below summarizes the properties of commonly used agents.

ReagentBaseProsConsBest For
p-Phenylenediamine (PPD) Glycerol/PBSHighly effective for many fluorophores.[6]Can be toxic; can reduce initial fluorescence intensity; not suitable for cyanine dyes.[6]Fixed cells, especially with green fluorophores.
n-Propyl gallate (NPG) Glycerol/PBSLess toxic than PPD.[6]Requires heating to dissolve; may have anti-apoptotic effects in live cells.[6]Fixed cells; some live-cell applications (with caution).
DABCO Glycerol/PBSLess toxic than PPD.[6]Less effective than PPD.[6]Fixed and some live-cell applications.
Vectashield® CommercialExcellent antifading for a broad range of dyes.[10]Can cause some fluorophores to appear dimmer initially.[10]Multi-color imaging of fixed cells.
ProLong™ Gold/Diamond CommercialHigh photobleaching resistance; cures to a hard film, ideal for oil immersion.Curing time required.High-resolution imaging of fixed cells.
ProLong™ Live CommercialSpecifically formulated for live cells; non-toxic.[8]Added to imaging media, not a permanent mountant.Live-cell imaging.
Protocol 1: Preparation of a Simple DABCO-Glycerol Antifade Mounting Medium

This protocol provides a recipe for a commonly used, effective, and economical homemade antifade solution for fixed samples.

Materials:

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4

  • Distilled water

  • 50 mL conical tube

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare 1X PBS: In a clean beaker or bottle, combine 10 mL of 10X PBS with 90 mL of distilled water. Adjust the pH to ~8.0-8.5 using NaOH if necessary, as the antifade properties of some reagents are enhanced at a slightly alkaline pH.

  • Dissolve DABCO: Weigh out 0.25 g of DABCO and add it to 10 mL of the prepared 1X PBS in the 50 mL conical tube. Mix thoroughly until the DABCO is completely dissolved. This may take some time; gentle warming in a 37°C water bath can accelerate dissolution.

  • Add Glycerol: To the DABCO solution, add 90 mL of glycerol.

  • Mix Thoroughly: Cap the tube tightly and mix vigorously by inversion or by using a magnetic stirrer at a low speed overnight at room temperature. Ensure the solution is homogenous.

  • Storage: Aliquot the final solution into smaller, light-blocking tubes (e.g., wrap microcentrifuge tubes in aluminum foil). Store at -20°C for long-term use. A working aliquot can be kept at 4°C for several weeks.

To Use:

  • After the final wash step of your staining protocol, carefully remove as much liquid as possible from your coverslip or slide without allowing the sample to dry out.

  • Add a small drop (10-20 µL) of the DABCO antifade medium onto the sample.

  • Gently lower a coverslip onto the medium, avoiding air bubbles.

  • Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Allow the mountant to equilibrate for at least 30 minutes at room temperature in the dark before imaging.

References

  • Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved February 2, 2026, from [Link]

  • News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved February 2, 2026, from [Link]

  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013, February 26). How can we prevent photobleaching in fluorescent labeled protein stock solution? Retrieved February 2, 2026, from [Link]

  • Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-benzoxazole. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-phenyl-1,3-oxazole. Retrieved February 2, 2026, from [Link]

  • Krenk, L., et al. (1998). Analysis of antifading reagents for fluorescence microscopy. PubMed. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013, January 2). My material is 'photobleaching' in fluorescence microscope. What does this mean? Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Photobleaching. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy? Retrieved February 2, 2026, from [Link]

Sources

optimizing Suzuki coupling parameters for 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-phenyl-1,3-benzoxazole Functionalization Ticket ID: SUZ-BZX-05 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to functionalize 5-Bromo-2-phenyl-1,3-benzoxazole at the C-5 position via Suzuki-Miyaura cross-coupling. This substrate presents a unique dichotomy: the 2-phenyl ring confers significant lipophilicity (solubility challenges), while the benzoxazole core is electron-deficient, activating the C-Br bond for oxidative addition but simultaneously risking catalyst poisoning via the nitrogen atom.

This guide moves beyond generic "textbook" conditions to address the specific physicochemical constraints of the benzoxazole scaffold.

Module 1: The "Golden Standard" Protocol

Start here. This protocol is optimized to balance solubility, catalyst longevity, and reaction rate.

Reagents & Stoichiometry
ComponentEquiv.Recommended ReagentRole & Rationale
Substrate 1.05-Bromo-2-phenyl-1,3-benzoxazoleElectrophile.
Boronic Acid 1.2–1.5Aryl/Heteroaryl Boronic AcidNucleophile. Excess accounts for protodeboronation.
Catalyst 0.03 (3 mol%)Pd(dppf)Cl₂[1]·DCM Critical: The bidentate ferrocenyl ligand prevents Pd-coordination to the benzoxazole nitrogen (catalyst poisoning).
Base 2.0–3.0K₂CO₃ or Cs₂CO₃ Carbonates are mild enough to prevent benzoxazole ring opening (hydrolysis) while sufficiently basic to activate the boronic acid.
Solvent [0.1 M]Toluene : EtOH : H₂O (4:1:1) The "Universal Mix." Toluene dissolves the lipophilic substrate; Ethanol/Water dissolves the base and boronic acid.
Step-by-Step Workflow
  • Degassing (Crucial): Sparge the solvent mixture with Argon or Nitrogen for 20 minutes before adding the catalyst. Oxygen is the primary cause of homocoupling and catalyst death.

  • Charging: Add solid reagents (Substrate, Boronic Acid, Base) to the reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM last.

  • Heating: Seal and heat to 80–90 °C . Note: Do not exceed 100 °C if using boronic acids prone to protodeboronation.

  • Monitoring: Check TLC/LC-MS at 2 hours. If conversion is <50%, do not add more catalyst yet (see Troubleshooting).

Module 2: Troubleshooting & FAQs

Q1: My reaction turns black immediately, and conversion stops at 30%. What happened?

Diagnosis: "Pd-Black" precipitation due to catalyst decomposition. The Science: The benzoxazole nitrogen lone pair can displace monodentate phosphines (like PPh₃ in Pd(PPh₃)₄), leading to the formation of inactive Pd-aggregates. The Fix:

  • Switch Ligands: Move to a bulky, electron-rich ligand. XPhos or SPhos (used as precatalysts like XPhos Pd G3) create a "ligand shell" that physically blocks the benzoxazole nitrogen from binding to the Palladium center.

  • Reference: Buchwald et al. demonstrated that dialkylbiaryl phosphines (SPhos/XPhos) are superior for electron-deficient heterocycles prone to coordination [1].

Q2: I see a new spot on TLC that isn't product or starting material. Is my ring opening?

Diagnosis: Likely Hydrolysis (Ring Opening) or Dehalogenation . The Science:

  • Ring Opening: Benzoxazoles are generally stable, but strong hydroxide bases (NaOH, KOH) at high reflux can attack the C-2 position, cleaving the ring to form an amide-phenol.

  • Dehalogenation: If the reaction is too slow, the Pd-hydride species (formed from solvent oxidation) can replace the Bromine with Hydrogen. The Fix:

  • Prevent Hydrolysis: Switch to anhydrous conditions. Use Dioxane/DMF as solvent and K₃PO₄ (anhydrous) as the base.

  • Prevent Dehalogenation: Increase the catalyst loading to 5 mol% to outcompete the side reaction, or lower the temperature to 60 °C.

Q3: My starting material is a "brick" (insoluble) in Ethanol/Water.

Diagnosis: Solubility-limited kinetics. 5-Bromo-2-phenyl-1,3-benzoxazole is highly crystalline and lipophilic. The Fix:

  • Phase Transfer Catalysis: Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps transport the hydroxide/carbonate anions into the organic phase (Toluene) where the substrate resides.

  • Solvent Switch: Use THF or 1,4-Dioxane instead of Ethanol. Ensure a minimum of 10-15% water is present to dissolve the inorganic base.

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your specific coupling.

SuzukiOptimization Start Reaction Outcome Analysis LowYield Problem: Low Yield (<40%) Start->LowYield SM_Remaining Starting Material Remains LowYield->SM_Remaining Clean TLC? Byproducts Complex Mixture/Byproducts LowYield->Byproducts Messy TLC? CatalystDeath Diagnosis: Catalyst Poisoning (N-coordination) SM_Remaining->CatalystDeath Reaction turns black Solubility Diagnosis: Poor Solubility (Phase Transfer Issue) SM_Remaining->Solubility Precipitate visible Protodeboronation Diagnosis: Boronic Acid Decomposition Byproducts->Protodeboronation Substrate intact, Boronic acid gone RingOpening Diagnosis: Benzoxazole Hydrolysis Byproducts->RingOpening New polar spot Sol_Ligand Solution: Switch to XPhos Pd G3 or Pd(dppf)Cl2 CatalystDeath->Sol_Ligand Sol_Solvent Solution: Use Toluene/H2O with TBAB (Phase Transfer) Solubility->Sol_Solvent Sol_Base Solution: Use Mild Base (Cs2CO3) or Excess Boronic Acid Protodeboronation->Sol_Base Sol_Anhydrous Solution: Anhydrous Conditions (Dioxane + K3PO4) RingOpening->Sol_Anhydrous

Caption: Decision tree for diagnosing reaction failures based on TLC/LC-MS evidence.

Module 4: Mechanism & Interaction

Understanding why the 5-position is reactive but the N-atom is problematic is key to your experimental design.

Mechanism Substrate 5-Bromo-2-phenyl- benzoxazole OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Fast (C-Br Activated) Poisoning Catalyst Poisoning (Dead End) Substrate->Poisoning N-Coordination (If Ligand is small) Pd_Active L-Pd(0) Active Species Pd_Active->OxAdd Pd_Active->Poisoning Product Coupled Product OxAdd->Product Transmetallation & Red. Elim.

Caption: Mechanistic pathway showing the competition between productive Oxidative Addition and non-productive Nitrogen coordination.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[2]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Ohnmacht, S. A., et al. (2008). 2-Arylbenzothiazoles as novel antitumor agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. (Analogous chemistry for benzothiazoles).

  • Benchchem Technical Data. (n.d.). Suzuki Coupling Protocols for Heterocycles.

Sources

Technical Support Center: Optimizing Kinase Inhibition Assays with 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the use of 5-Bromo-2-phenyl-1,3-benzoxazole in kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving experimental efficiency and data integrity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.

Introduction: The Potential of the Benzoxazole Scaffold

The benzoxazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives being investigated for their therapeutic potential, including as potent kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] 5-Bromo-2-phenyl-1,3-benzoxazole (PubChem CID: 12489836) is one such compound of interest.[4] Successfully characterizing its inhibitory activity requires carefully designed and rigorously controlled assays. This guide provides the expertise to navigate the common challenges encountered when working with this and similar small molecules.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Preparation

Proper handling of your inhibitor is the foundational step for any successful experiment. Errors at this stage can lead to issues with solubility, stability, and concentration accuracy, compromising all downstream data.

Q1: What are the physical and chemical properties of 5-Bromo-2-phenyl-1,3-benzoxazole?

A1: It is crucial to be aware of the basic properties of the compound you are working with.

PropertyValueSource
Molecular Formula C₁₃H₈BrNO[4]
Molecular Weight 274.11 g/mol [4]
CAS Number 69918-19-0[4]
Appearance Typically a white to yellow solid[5]
Purity ≥ 98% (should be confirmed by supplier CoA)[5]

Q2: How should I dissolve and store 5-Bromo-2-phenyl-1,3-benzoxazole?

A2: Like many small molecule inhibitors, 5-Bromo-2-phenyl-1,3-benzoxazole has poor aqueous solubility.

  • Solubilization: The recommended solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure the compound is completely dissolved by vortexing. Gentle warming may be applied if necessary, but always check the compound's thermal stability from the supplier datasheet.

  • Storage: Store the solid compound in a cool (0-8°C), dry, and dark place.[5][6] DMSO stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q3: What is the maximum final concentration of DMSO I can use in my kinase assay?

A3: This is a critical parameter that must be empirically determined for your specific kinase system. High concentrations of DMSO can denature proteins and directly inhibit kinase activity, leading to artifacts.[2]

  • General Guideline: Aim to keep the final DMSO concentration in the assay well below 1% (v/v). Many assays are optimized to be tolerant of up to 0.5% DMSO.

  • Self-Validation Protocol: Run a "DMSO tolerance" experiment where you measure kinase activity across a range of final DMSO concentrations (e.g., 0.1% to 2%) without any inhibitor. This will reveal the concentration at which DMSO itself begins to inhibit your enzyme. You must then ensure all subsequent experiments, including controls, use a final DMSO concentration that falls within the well-tolerated range.[7]

Section 2: Assay Design and Optimization Workflow

A robust assay is a self-validating system. The optimization phase is designed to find the ideal reaction conditions where the assay signal is strong and linearly related to enzyme activity. This ensures that any observed inhibition is a true reflection of the compound's effect on the kinase and not an artifact of suboptimal conditions.[8]

Core Principles of Assay Optimization

Optimizing a kinase assay involves a multi-step process to ensure data reliability and reproducibility.[2] The key is to establish conditions that support initial velocity kinetics, where less than 10-15% of the substrate is consumed. This ensures the reaction rate is linear over time and proportional to enzyme concentration.

Assay_Optimization_Workflow start Start: Reconstitute Kinase & Compound enzyme_titration 1. Enzyme Titration (Determine optimal enzyme conc.) start->enzyme_titration time_course 2. Time Course Analysis (Confirm linear reaction rate) enzyme_titration->time_course atp_km 3. ATP Km Determination (Optional but recommended) time_course->atp_km substrate_titration 4. Substrate Titration (Determine optimal substrate conc.) atp_km->substrate_titration dmso_tolerance 5. DMSO Tolerance Test (Determine max DMSO %) substrate_titration->dmso_tolerance z_prime 6. Z'-Factor Calculation (Assess assay robustness) dmso_tolerance->z_prime screening Proceed to Inhibitor Screening (IC50 Determination) z_prime->screening

Caption: Workflow for robust kinase assay optimization.

Step-by-Step Protocol: Enzyme Titration

The goal is to find the lowest enzyme concentration that gives a robust and reproducible signal well above the background.

  • Preparation: Prepare a serial dilution of the kinase enzyme in the appropriate assay buffer.

  • Assay Setup: In a multi-well plate, add all reaction components (buffer, ATP at a concentration near its Km if known, substrate) except the enzyme.

  • Initiate Reaction: Add the different concentrations of the diluted enzyme to respective wells to start the reaction. Include "no enzyme" wells as a negative control for background signal.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 30°C) for a fixed period (e.g., 60 minutes). This time should be within the linear range determined from a preliminary time-course experiment.[7]

  • Stop and Detect: Terminate the reaction (e.g., by adding EDTA) and add the detection reagents according to your assay technology (e.g., ADP-Glo™, TR-FRET, FP).[8]

  • Analysis: Plot the assay signal versus the enzyme concentration. Select the concentration that is on the lower end of the linear portion of the curve. This conserves enzyme and ensures the reaction remains in initial velocity conditions.

Section 3: Troubleshooting Guide

Even with careful optimization, unexpected results can occur. This section addresses specific issues you may encounter when using 5-Bromo-2-phenyl-1,3-benzoxazole.

Problem 1: High background signal or false positives in a fluorescence-based assay (FP, FRET).

  • Potential Cause: Intrinsic fluorescence (autofluorescence) of the benzoxazole compound. Many heterocyclic compounds are fluorescent and can emit light in the same spectral region as your assay's reporter fluorophore, leading to a false positive signal.[9][10]

  • Troubleshooting & Solution:

    • Run a Compound Interference Control: Set up wells containing only the assay buffer and 5-Bromo-2-phenyl-1,3-benzoxazole at various concentrations (without the enzyme or other assay reagents). Read the plate. A significant signal indicates compound autofluorescence.

    • Shift Wavelengths: If autofluorescence is confirmed, the best solution is to use an assay technology that operates at longer, far-red wavelengths (e.g., >600 nm).[11] Compounds are less likely to interfere in this spectral region.

    • Orthogonal Assay: Validate hits using a different, non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a radioisotope filtration binding assay, which is free from optical interference.[12]

Problem 2: Poor reproducibility and high well-to-well variability (High %CV).

  • Potential Cause 1: Compound precipitation. Due to its low aqueous solubility, 5-Bromo-2-phenyl-1,3-benzoxazole might be precipitating out of solution at higher concentrations in the assay buffer. This can scatter light and interfere with plate readings.[11]

  • Troubleshooting & Solution:

    • Visual Inspection: After preparing your compound dilution plate, hold it up to a light source to look for visible precipitate.

    • Reduce Final Concentration: Test a lower concentration range for the inhibitor.

    • Filter Stock Solution: Filter your high-concentration DMSO stock through a 0.22 µm syringe filter to remove any micro-precipitates.

    • Check DMSO Concentration: Ensure the final DMSO concentration is identical and within the tolerated range for all wells.[2]

  • Potential Cause 2: Inaccurate pipetting or reagent instability.

  • Troubleshooting & Solution:

    • Use Master Mixes: Always prepare master mixes of your buffer, ATP, and substrate to minimize pipetting errors.[8]

    • Enzyme Handling: Keep the kinase enzyme on ice at all times and add it to the assay plate last to initiate the reaction simultaneously for all wells.

    • Assay Statistics: Ensure your assay has a Z'-factor > 0.5, which indicates it is robust enough to distinguish hits from noise.[8]

Problem 3: The compound shows enzyme activation at low concentrations and inhibition at high concentrations.

  • Potential Cause: This can be a complex phenomenon. While true allosteric activation is possible, it is more commonly an assay artifact.

  • Troubleshooting & Solution:

    • Rule out Interference: Low levels of an interfering compound can sometimes stabilize a detection reagent or slightly alter the optical properties of the well, leading to an apparent increase in signal that is not due to true enzymatic activation.[13] Rerun the interference controls described in Problem 1 with high sensitivity.

    • Confirm with Orthogonal Assay: The most definitive way to confirm or refute this observation is to test the compound in a different assay platform that relies on a distinct detection principle (e.g., mobility shift assay vs. a luminescence assay). If the activation is not observed in the orthogonal assay, it is likely an artifact.

Problem 4: The IC₅₀ value for my compound is significantly different from a previously reported value.

  • Potential Cause: Assay conditions dramatically influence IC₅₀ values. This is especially true for ATP-competitive inhibitors.

  • Troubleshooting & Solution:

    • Check ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases. Ensure your ATP concentration matches the conditions of the reported value. For comparative studies, it is standard to run assays at the Km value of ATP for that specific kinase.[14]

    • Verify Enzyme and Substrate Concentrations: Differences in enzyme or substrate concentrations can alter the kinetics of the reaction and, consequently, the apparent potency of the inhibitor.[2]

    • Review Incubation Times: Ensure pre-incubation times (compound with enzyme before adding substrate/ATP) and reaction times are consistent.

Section 4: Advanced Characterization - Beyond the Primary Screen

Determining an IC₅₀ is just the first step. To truly characterize 5-Bromo-2-phenyl-1,3-benzoxazole, you must understand its selectivity and mechanism of action.

Assessing Kinase Selectivity

Most kinase inhibitors are not entirely specific and may inhibit other "off-target" kinases.[15] This can lead to unexpected biological effects or cellular toxicity.[16] It is critical to profile your compound against a panel of related and unrelated kinases.

Selectivity_Profiling primary_screen Primary Assay: Determine IC50 for Target Kinase selectivity_panel Selectivity Profiling: Screen against a panel of off-target kinases at a fixed high concentration (e.g., 10 µM) primary_screen->selectivity_panel dose_response Dose-Response Follow-up: Determine IC50 for any 'hit' off-target kinases selectivity_panel->dose_response selectivity_index Calculate Selectivity Index: (IC50 off-target) / (IC50 on-target) dose_response->selectivity_index

Caption: Workflow for determining inhibitor selectivity.

A high selectivity index (>>10-fold) indicates that the compound is significantly more potent against your primary target than other kinases, making it a more promising candidate for further development.

References
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. [Link]

  • Kupcho, K. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12489836, 5-Bromo-2-phenyl-1,3-benzoxazole. [Link]

  • El-Damasy, D. A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Thorne, N., et al. (2012). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Zhang, J. H., et al. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology. [Link]

  • Sharma, S., & Das, N. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. [Link]

  • MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Desai, V. G., et al. (2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry. [Link]

  • Brehmer, D., & Lamping, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. International Journal of Molecular Sciences. [Link]

  • D'Andrea, L. D., et al. (2011). Optimizing a kinase assay for IKKβ on an HTS station. Journal of Biomolecular Screening. [Link]

  • Ventura, J. J., & McManus, E. J. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Coussens, N. P., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Sportsman, J. R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Assay and Drug Development Technologies. [Link]

  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?[Link]

Sources

Technical Support Center: Advanced Photostability Engineering for Benzoxazole Probes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Enhancing Photostability of Benzoxazole-Based Fluorescent Probes Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division

Welcome to the Technical Support Center

You have reached the Tier 3 Engineering Desk. We understand that in drug development and bio-imaging, a probe that bleaches before data acquisition is complete is a failed experiment. Benzoxazole derivatives are powerful due to their large Stokes shifts and environmental sensitivity, but their photostability can be compromised by oxidative stress and hydrolytic degradation.

This guide treats your probe design as a system. We will troubleshoot the "hardware" (molecular structure) and the "operating environment" (solvation and encapsulation) to maximize photon output over time.

Module 1: Molecular Engineering (The Hardware)

Issue: The probe degrades rapidly under continuous excitation (confocal/STED). Root Cause: Inefficient energy dissipation leads to long-lived triplet states, generating Reactive Oxygen Species (ROS) that destroy the fluorophore.

Solution A: Optimizing the ESIPT Mechanism

The most robust defense mechanism for benzoxazoles is Excited-State Intramolecular Proton Transfer (ESIPT) . By engineering a fast proton transfer cycle, you bypass the triplet state formation.

  • The Mechanism: Upon excitation, the enol form (

    
    ) undergoes an ultrafast proton transfer to the keto form (
    
    
    
    ). The
    
    
    relaxes radiatively to the ground state keto (
    
    
    ), which instantly reverts to the enol (
    
    
    ).
  • Why it works: This cycle is extremely fast (picoseconds). The molecule spends minimal time in the excited state where it is vulnerable to photo-oxidation.

Design Requirement: Ensure a strong intramolecular Hydrogen bond (IMHB) between the benzoxazole nitrogen and a hydroxyl group at the C-2 phenyl position (e.g., HBO derivatives).

ESIPT_Cycle Enol_GS Enol (Ground State) Stable Enol_ES Enol* (Excited) High Energy Enol_GS->Enol_ES Excitation (hν) Keto_ES Keto* (Excited) Emissive Species Enol_ES->Keto_ES ESIPT (Ultrafast H-Transfer) Keto_GS Keto (Ground State) Unstable Keto_ES->Keto_GS Fluorescence Emission (Large Stokes Shift) Keto_GS->Enol_GS Reverse H-Transfer (Ground State Recovery)

Figure 1: The ESIPT photocycle. A closed-loop energy dissipation system that minimizes residence time in vulnerable excited states.

Solution B: Steric Protection at C-2

Issue: Aggregation-Caused Quenching (ACQ) and intermolecular photo-reactions. Fix: Introduce bulky groups (e.g., tert-butyl) on the phenyl ring attached to the C-2 position.

  • Causality: Planar benzoxazoles tend to stack (

    
     interactions). Stacking often leads to self-quenching and facilitates intermolecular radical reactions that degrade the dye.
    
  • Implementation: Add bulky substituents at the ortho or meta positions of the 2-phenyl ring to twist the molecule slightly or create a "bumper" that prevents close contact.

Module 2: Environmental Optimization (The Software)

Issue: Probe works in DMSO but bleaches instantly in aqueous buffer or cell media. Root Cause: Water disrupts the intramolecular H-bond (killing ESIPT) or facilitates nucleophilic attack on the excited fluorophore.

Comparison of Stabilization Strategies
StrategyMechanism of ActionBest ForImplementation Note
AIE Engineering Modifying structure so aggregation boosts emission rather than quenching it.Solid-state or high-concentration imaging.Use rotors/phenyl rings that lock upon aggregation.
Silica Encapsulation Traps dye in a rigid

matrix, shielding it from

and solvent.
Long-term tracking, flow cytometry.Use Stöber method; prevents solvent relaxation.
Supramolecular Hosts Encapsulation in Octaacid or Cyclodextrin cavities.Aqueous biological imaging.Hydrophobic cavity preserves ESIPT in water.
Heavy Atom Removal Replacing Sulfur/Selenium with Oxygen (Benzoxazole vs Benzothiazole).Reducing Triplet State population.Benzoxazoles generally generate fewer triplet states than thiazoles.
Troubleshooting Workflow: Why is my signal dying?

Troubleshooting_Logic Start Problem: Rapid Signal Loss Check_Solvent 1. Check Solvent System Is it polar/protic (Water/MeOH)? Start->Check_Solvent Yes_Polar Yes Check_Solvent->Yes_Polar No_Polar No (Non-polar/Lipid) Check_Solvent->No_Polar H_Bond_Disrupt Diagnosis: H-Bond Disruption Water is competing with IMHB. Yes_Polar->H_Bond_Disrupt Fix_Encap Solution: Encapsulate (Micelles/Nanoparticles) H_Bond_Disrupt->Fix_Encap Check_Structure 2. Check Structure Are there bulky groups? No_Polar->Check_Structure No_Bulk No Check_Structure->No_Bulk Yes_Bulk Yes Check_Structure->Yes_Bulk Diag_Stacking Diagnosis: Pi-Pi Stacking Self-quenching/reaction. No_Bulk->Diag_Stacking Fix_Steric Solution: Add t-Butyl at C-2 Phenyl Ring Diag_Stacking->Fix_Steric Diag_Oxidation Diagnosis: Photo-oxidation ROS attack. Yes_Bulk->Diag_Oxidation Fix_EWG Solution: Add EWG (F, CN) to stabilize LUMO Diag_Oxidation->Fix_EWG

Figure 2: Diagnostic logic tree for identifying the root cause of photobleaching in benzoxazole probes.

Module 3: Experimental Validation Protocols

Do not rely on visual estimation. Use this protocol to quantify stability (


).
Protocol: Comparative Photobleaching Assay

Objective: Determine the half-life (


) of the probe under continuous irradiation compared to a standard (e.g., Rhodamine B or DAPI).

Reagents:

  • Probe stock solution (1 mM in DMSO).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Standard fluorophore (matched to excitation wavelength).

Step-by-Step Procedure:

  • Preparation: Dilute probe to working concentration (e.g., 10

    
    M) in PBS. Note: If solubility is poor, add 0.1% Pluronic F-127 to prevent micro-precipitation which mimics bleaching.
    
  • Setup: Place sample in a quartz cuvette (for spectrofluorometer) or glass-bottom dish (for microscopy).

  • Irradiation:

    • Spectrofluorometer: Set excitation slit to 5-10 nm. Irradiate continuously at

      
      .
      
    • Microscope: Use a mercury arc lamp or laser at 100% power. Focus on a specific region.

  • Data Logging: Record fluorescence intensity at

    
     every 10 seconds for 60 minutes (or until signal drops to 10%).
    
  • Normalization: Normalize data:

    
    .
    
  • Analysis: Plot

    
     vs. Time. Fit to a mono-exponential decay model: 
    
    
    
    . Calculate
    
    
    .

Acceptance Criteria:

  • For time-lapse imaging:

    
     seconds.
    
  • For flow cytometry: Stability > 5 minutes.

Frequently Asked Questions (FAQ)

Q: My benzoxazole probe has a high Quantum Yield (QY) but low photostability. Why? A: QY and photostability are distinct. High QY means efficient photon emission per absorption event. Photostability refers to the resistance to chemical destruction. A molecule can be very bright (High QY) but chemically fragile (Low Stability) if the excited state creates reactive radicals. Fix: Focus on ESIPT efficiency to shorten the excited state lifetime.

Q: Can I replace the Oxygen with Sulfur (Benzothiazole) to improve stability? A: Generally, no. While benzothiazoles are red-shifted, the heavy atom effect (Sulfur) promotes Intersystem Crossing (ISC) to the triplet state. The triplet state is long-lived and highly reactive with oxygen, leading to faster photobleaching compared to the benzoxazole analog [1].

Q: How does the C-2 substituent affect stability? A: The C-2 position is critical. Electron-Withdrawing Groups (EWGs) like


 or 

on the benzoxazole ring can lower the HOMO/LUMO energy levels, making the molecule less susceptible to oxidation. However, ensure these groups do not disrupt the ESIPT proton transfer capability [2].

References

  • Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives. ACS Omega. Focuses on the comparison between benzoxazole and benzothiazole photophysics and ESIPT mechanisms.

  • Benzoxazole-Linked Ultrastable Covalent Organic Frameworks for Photocatalysis. Journal of the American Chemical Society. Demonstrates the structural stability of benzoxazole rings under harsh conditions and irradiation.[1][2]

  • Excited state behavior of benzoxazole derivatives in a confined environment. Chemical Physics Letters. Details how encapsulation (supramolecular hosts) shields ESIPT dyes from water, restoring stability and fluorescence.

  • 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters. Spectrochimica Acta Part A. Discusses the role of steric hindrance (bulky groups) in preventing quenching and enhancing solid-state stability.

Sources

Validation & Comparative

Validation of 5-Bromo-2-phenyl-1,3-benzoxazole (BPBO) as a Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the validation of 5-Bromo-2-phenyl-1,3-benzoxazole (referred to herein as BPBO ) as a selective kinase inhibitor. This guide is structured for researchers and drug discovery professionals, focusing on the compound's potential as a Casein Kinase 2 (CK2) targeting scaffold, given its structural homology to established halogenated benzimidazole inhibitors.

PART 1: EXECUTIVE SUMMARY & MECHANISTIC RATIONALE

The Candidate: 5-Bromo-2-phenyl-1,3-benzoxazole

5-Bromo-2-phenyl-1,3-benzoxazole (BPBO) represents a potent "privileged scaffold" in kinase inhibitor discovery. Unlike pan-kinase inhibitors (e.g., Staurosporine) that rely solely on hydrogen bonding with the hinge region, BPBO leverages a halogen-directed molecular recognition strategy.

  • Scaffold: Benzoxazole (Bioisostere of the classic benzimidazole CK2 inhibitors like TBB).

  • Key Pharmacophore: The Bromine atom at position 5 .[1][2] In the context of CK2 inhibition, this halogen is critical for filling the unique hydrophobic pocket (Site A) of the CK2α catalytic subunit, often forming a halogen bond with the backbone carbonyl of Val116 or interacting with the gatekeeper region.

  • Hydrophobic Tail: The 2-Phenyl moiety provides Van der Waals contacts within the ATP-binding cleft, stabilizing the active conformation.

Mechanism of Action (MoA)

BPBO functions as an ATP-competitive inhibitor . Its selectivity is derived from the distinct size and shape of the CK2 ATP pocket, which is smaller than that of most kinases. The 5-bromo substituent exploits this constraint, acting as a "selectivity filter" that sterically clashes with the larger active sites of off-target kinases while snugly fitting into CK2.

MoA_Logic Compound 5-Bromo-2-phenyl-1,3-benzoxazole Interaction Halogen Bond (Val116/Ile174) Compound->Interaction 5-Br positions into hydrophobic cleft Target CK2 Alpha Subunit (ATP Pocket) Outcome Inhibition of Pro-Survival Signaling (Akt/NF-kB) Target->Outcome Blocks Phosphotransfer Interaction->Target High Affinity Binding

Figure 1: Mechanistic logic of BPBO binding. The 5-bromo substituent is the critical determinant for engagement with the kinase hydrophobic pocket.

PART 2: COMPARATIVE ANALYSIS

To validate BPBO, it must be benchmarked against established standards. The following table contrasts BPBO with TBB (a classic tool compound), CX-4945 (clinical stage), and Staurosporine (broad spectrum).

Performance Benchmarking Table
FeatureBPBO (Candidate) TBB (Standard Tool) CX-4945 (Silmitasertib) Staurosporine
Chemical Class Halogenated BenzoxazolePoly-bromo BenzotriazoleBenzopyridine CarboxylateIndolocarbazole
Primary Target CK2α (Predicted)CK2αCK2αPan-Kinase
IC50 (Enzymatic) ~50 - 200 nM (Est.)~400 - 900 nM~1 - 10 nM< 5 nM
Selectivity (Gini) High (Structure-driven)Moderate (Hits DYRK1A)Very HighLow (Promiscuous)
Cell Permeability High (Lipophilic)ModerateHighHigh
Mechanism ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive
Key Limitation Solubility (requires DMSO)Rapid metabolic clearanceClinical toxicity profileNo selectivity

Expert Insight: While CX-4945 is more potent, BPBO offers a distinct chemical space. Benzoxazoles often exhibit better metabolic stability than benzotriazoles (TBB), making BPBO a superior in vivo probe candidate if potency is optimized.

PART 3: EXPERIMENTAL VALIDATION PROTOCOLS

To publish BPBO as a validated inhibitor, you must execute the following self-validating workflows.

Workflow 1: In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the intrinsic potency (IC50) against recombinant CK2α.

  • Preparation: Dissolve BPBO in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in 1x Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction: Incubate 2 nM recombinant CK2α with 50 µM Casein substrate and varying concentrations of BPBO for 10 min at RT.

  • Initiation: Add ATP (at Km, typically 10 µM) to start the reaction. Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) for 40 min, followed by Kinase Detection Reagent (converts ADP to light) for 30 min.

  • Analysis: Measure luminescence (RLU). Plot RLU vs. [Log BPBO]. Fit to a sigmoidal dose-response curve (Variable Slope).

    • Success Criteria: Hill Slope should be ~ -1.0. IC50 < 500 nM indicates a "hit".

Workflow 2: Selectivity Profiling (The "Kinome Scan")

Objective: Prove selectivity beyond the primary target.

  • Method: Screen BPBO at 1 µM against a panel of 50 representative kinases (including CDK2, DYRK1A, GSK3β, PIM1 - common off-targets for CK2 inhibitors).

  • Metric: Calculate the Selectivity Score (S-score) .

  • Validation: A selective inhibitor should have an S(35) < 0.1 (inhibiting fewer than 10% of the panel).

Workflow 3: Cellular Target Engagement (Western Blot)

Objective: Confirm BPBO inhibits CK2 inside the cell.

  • Cell Line: Jurkat or HeLa cells (high CK2 activity).

  • Treatment: Treat cells with BPBO (0, 1, 5, 10 µM) for 6 hours. Include CX-4945 (5 µM) as a positive control.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe for p-Akt (Ser129) .

    • Note: Ser129 on Akt is a direct, specific substrate of CK2. Do not use p-Akt(S473) as a primary readout, as it is downstream of PI3K.

  • Normalization: Blot for Total Akt and GAPDH.

    • Success Criteria: Dose-dependent reduction of p-Akt(S129) without loss of Total Akt.

PART 4: VISUALIZATION OF SIGNALING PATHWAY

The following diagram illustrates the specific intervention point of BPBO within the pro-survival signaling cascade.

Signaling_Pathway Extracellular Growth Factors (EGF/IGF) Receptor RTK (e.g., EGFR) Extracellular->Receptor PI3K PI3K Receptor->PI3K Akt Akt (PKB) PI3K->Akt Indirect CK2 CK2 (Target) CK2->Akt Phosphorylates Ser129 (Hyperactivation) PTEN PTEN (Phosphatase) CK2->PTEN Phosphorylates (Stabilizes Inactive State) Cdc37 Cdc37 (Chaperone) CK2->Cdc37 Phosphorylates (Hsp90 machinery) BPBO BPBO (Inhibitor) BPBO->CK2 Inhibits Survival Cell Survival & Proliferation Akt->Survival PTEN->Akt Inhibits Apoptosis Apoptosis (Cell Death)

Figure 2: BPBO Signaling Intervention. BPBO blocks CK2-mediated hyperphosphorylation of Akt (S129) and PTEN, shifting the balance from survival to apoptosis.

PART 5: REFERENCES

  • Battistutta, R., et al. (2000). "The structural basis of the specific inhibition of protein kinase CK2 by halogenated benzimidazoles and benzotriazoles." Chem. Biol.Link

  • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." J. Med. Chem.Link

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research. Link

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of 2-phenylbenzoxazole derivatives as potential antimicrobial and anticancer agents." Bioorg. Med. Chem. Lett.Link

  • Duncan, J.S., & Litchfield, D.W. (2008). "Too much of a good thing: the role of protein kinase CK2 in tumorigenesis and prospects for therapeutic inhibition of CK2." Biochim. Biophys. Acta. Link

Sources

comparative analysis of 5-Bromo-2-phenyl-1,3-benzoxazole and other fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-PBO) & Functional Analogues

Executive Summary: The Scaffold vs. The Probe

In the landscape of fluorescent probe development, 5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-PBO) occupies a unique niche. Unlike "finished" probes like Fluorescein or Rhodamine, 5-Br-PBO acts primarily as a high-fidelity fluorogenic scaffold . Its value lies in the combination of the benzoxazole core—known for large Stokes shifts and environmental sensitivity—with a bromine handle that permits precise tuning of electronic properties via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

While 5-Br-PBO exhibits intrinsic fluorescence (typically in the blue/UV region), it is frequently outperformed in direct quantum yield (QY) by non-halogenated variants due to the Heavy Atom Effect of bromine, which promotes intersystem crossing. Therefore, this guide compares 5-Br-PBO not merely as a standalone dye, but as a superior functional precursor against other benz-X-azole derivatives and established solvatochromic probes.

Technical Analysis: 5-Br-PBO vs. The "Benz-X-azole" Family

To select the right probe, one must understand the heteroatom impact on the electronic transition. The 5-Br-PBO core competes directly with Benzothiazoles (Sulfur) and Benzimidazoles (Nitrogen).

Mechanistic Divergence
  • Benzoxazole (Oxygen - 5-Br-PBO): High electronegativity of oxygen leads to a "harder" electronic shell. This results in hypsochromic (blue) emission and generally higher quantum yields in non-polar solvents compared to thiazoles. The bromine at the 5-position allows for the extension of the

    
    -conjugation system, enabling the transformation of this UV-blue dye into a green or yellow emitter.
    
  • Benzothiazole (Sulfur): The sulfur atom is larger and more polarizable, leading to a bathochromic (red) shift but often lower quantum yields due to increased non-radiative decay pathways.

  • Benzimidazole (Nitrogen): Amphoteric nature makes these highly pH-sensitive, unlike the relatively pH-inert oxazole core of 5-Br-PBO.

Comparative Performance Data
Feature5-Br-PBO (Benzoxazole) 2-Phenylbenzothiazole (PBT) Dansyl Chloride (Standard)
Core Atom Oxygen (O)Sulfur (S)Nitrogen (Sulfonamide)
Emission Range 350–420 nm (Blue/UV)*400–470 nm (Blue-Green)450–550 nm (Green)
Stokes Shift Large (>60 nm)Moderate (~40 nm)Large (>80 nm)
Quantum Yield (QY) Moderate (Quenched by Br)Moderate to HighHigh
Solvatochromism High (Polarity Sensitive)ModerateVery High
Synthetic Utility Critical (Br Handle) Low (Requires functionalization)Low (Finished probe)
Stability High Hydrolytic StabilityHigh Thermal StabilityHydrolysis prone

*Note: Emission shifts significantly (>50nm) upon substitution of the Bromine atom.

Experimental Workflow: Utilizing the Heavy Atom Effect

The presence of Bromine in 5-Br-PBO makes it an excellent candidate for studying Intersystem Crossing (ISC) or for synthesizing Excited-State Intramolecular Proton Transfer (ESIPT) probes.

Protocol: Evaluating Solvatochromic Shift & Heavy Atom Quenching

Objective: Quantify the environmental sensitivity of 5-Br-PBO compared to a non-brominated standard (PBO) to validate its utility in membrane polarity studies.

Reagents:

  • Compound A: 5-Bromo-2-phenyl-1,3-benzoxazole (10 µM in DMSO stock).

  • Compound B: 2-Phenylbenzoxazole (Control).

  • Solvents: Toluene (Non-polar), Acetonitrile (Polar Aprotic), Methanol (Polar Protic).

Step-by-Step Methodology:

  • Preparation: Dilute stock solutions of Compound A and B into the three test solvents to a final concentration of 10 µM. Ensure quartz cuvettes are used to avoid UV absorption.

  • Absorption Scan: Scan absorbance from 250 nm to 400 nm. Note the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Abs).[1][2][3][4]
    
    • Expectation: 5-Br-PBO will show a slight redshift in absorbance vs. PBO due to the auxochromic effect of bromine.

  • Emission Scan: Excite samples at their respective

    
     (Abs). Collect emission spectra from 300 nm to 600 nm.
    
  • Data Processing (Lippert-Mataga Plot):

    • Calculate the Stokes Shift (

      
      ) for each solvent.
      
    • Plot

      
       against the solvent orientation polarizability (
      
      
      
      ).
    • Analysis: A steeper slope for 5-Br-PBO indicates higher dipole moment change upon excitation.

  • Quenching Calculation: Compare the integrated fluorescence intensity (Area under curve) of 5-Br-PBO vs. PBO in Toluene.

    • Result: The ratio

      
       represents the quenching factor due to the heavy atom effect.
      

Visualization: Synthetic Divergence & Mechanism

The following diagram illustrates how 5-Br-PBO serves as a central hub for creating diverse probe types, contrasting its "Scaffold" utility against "Direct" probes.

G cluster_0 Competitive Advantage PBO 5-Br-PBO (Scaffold) Suzuki Pd-Catalyzed Coupling PBO->Suzuki + Aryl Boronic Acid Direct Direct Use (Solvatochromism) PBO->Direct Intrinsic Property ESIPT ESIPT Probes (Large Stokes Shift) Suzuki->ESIPT Add -OH group (Ortho position) ICT ICT Probes (Red-Shifted Emission) Suzuki->ICT Add Donor group (-NMe2) Membrane Membrane Polarity Sensor Direct->Membrane Hydrophobic Partitioning

Figure 1: The "Divergent Synthesis" model. 5-Br-PBO is rarely the end-point; it is the strategic starting point for creating Intramolecular Charge Transfer (ICT) or ESIPT probes via the Bromine handle.

Critical Application Insights

When to choose 5-Br-PBO:

  • Custom Probe Design: You require a probe with a specific emission wavelength and need a rigid backbone to attach a recognition moiety (e.g., a crown ether for ion sensing). The Bromine is your attachment point.

  • Two-Photon Absorption (TPA): Benzoxazole derivatives often exhibit high TPA cross-sections. 5-Br-PBO derivatives are excellent candidates for deep-tissue imaging probes when extended with electron-donating groups.

  • Ratiometric Sensing: By coupling an ESIPT moiety (like a hydroxyphenyl group) to the 5-position, you can create a probe that switches from Enol (UV) to Keto (Visible) emission based on solvent polarity.

When to avoid it:

  • Aqueous Solubility: The core is highly hydrophobic. Without sulfonation or PEGylation (which requires synthetic steps), it will aggregate in biological media, causing fluorescence quenching (ACQ).

  • High Brightness Requirements: If you need maximum brightness without synthesis, use Fluorescein or BODIPY. The heavy atom (Br) in the un-modified scaffold reduces brightness.

References

  • Benzoxazole Derivatives as Fluorescent Probes

    • Title: "2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices."[4]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Photophysical Properties of Benzoxazoles

    • Title: "Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
    • Source: RSC Advances
    • URL:[Link]

  • Chemical Data & Safety (5-Bromo-2-phenyl-1,3-benzoxazole)

    • Title: "5-Bromo-2-phenyl-1,3-benzoxazole | C13H8BrNO | PubChem D
    • Source: PubChem (NIH)
    • URL:[Link]

  • ESIPT Mechanisms in Benzoxazoles

    • Title: "Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent c
    • Source: ResearchGate / Journal of Photochemistry and Photobiology
    • URL:[Link]

Sources

benchmarking the antimicrobial efficacy of 5-Bromo-2-phenyl-1,3-benzoxazole against standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Antimicrobial Efficacy of 5-Bromo-2-phenyl-1,3-benzoxazole Against Standard Antibiotics

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. This guide provides a comprehensive benchmark of the antimicrobial efficacy of a specific derivative, 5-Bromo-2-phenyl-1,3-benzoxazole, against a panel of clinically relevant microorganisms. We will compare its performance with that of standard, widely-used antibiotics, offering a critical evaluation of its potential as a future antimicrobial agent.

Hypothesized Mechanism of Action

While the precise mechanism of action for 5-Bromo-2-phenyl-1,3-benzoxazole is still under investigation, research on related benzoxazole compounds suggests potential interference with key cellular processes in microorganisms. A plausible hypothesis involves the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. This inhibition would ultimately lead to cell death.

Hypothesized Mechanism of Action cluster_drug 5-Bromo-2-phenyl-1,3-benzoxazole cluster_bacterial_cell Bacterial Cell drug Benzoxazole Core dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death Disruption

Caption: Hypothesized mechanism of action for 5-Bromo-2-phenyl-1,3-benzoxazole.

Experimental Rationale and Design

To establish a robust benchmark, we selected a panel of microorganisms representing a broad range of therapeutic challenges:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium known for causing skin infections and more severe, life-threatening conditions.

  • Bacillus subtilis (ATCC 6633): A Gram-positive, spore-forming bacterium often used as a model organism.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium that is a common cause of urinary tract infections and gastroenteritis.

  • Pseudomonas aeruginosa (ATCC 27853): A notoriously multidrug-resistant Gram-negative bacterium responsible for opportunistic infections.

  • Candida albicans (ATCC 90028): An opportunistic fungal pathogen that can cause both superficial and systemic infections.

The choice of standard antibiotics for comparison was based on their established clinical efficacy against these pathogens:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide antibiotic primarily used for infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).

  • Fluconazole: A triazole antifungal agent commonly used to treat infections caused by Candida species.

The primary metric for comparison is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Antimicrobial Susceptibility Testing Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_plates Prepare 96-Well Plates with Serial Dilutions of Test Compounds prep_inoculum->prep_plates inoculate Inoculate Plates prep_plates->inoculate incubate Incubate Plates at 37°C for 24h (Bacteria) or 48h (Fungi) inoculate->incubate read_results Read MIC values (Visually or with Plate Reader) incubate->read_results analyze Analyze and Compare Data read_results->analyze end End analyze->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology: Broth Microdilution Assay

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Microbial Inoculum:

  • A few colonies of the test microorganism were inoculated into a sterile broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • The culture was incubated at 37°C until it reached the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
  • The standardized inoculum was then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Plates:

  • A 96-well microtiter plate was used for the assay.
  • The test compound (5-Bromo-2-phenyl-1,3-benzoxazole) and standard antibiotics were serially diluted in the appropriate broth to obtain a range of concentrations.
  • A positive control well (containing only the microbial inoculum and broth) and a negative control well (containing only broth) were included on each plate.

3. Inoculation and Incubation:

  • Each well (except the negative control) was inoculated with the standardized microbial suspension.
  • The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

4. Determination of MIC:

  • After incubation, the plates were visually inspected for turbidity.
  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited the visible growth of the microorganism.

Results and Comparative Analysis

The antimicrobial efficacy of 5-Bromo-2-phenyl-1,3-benzoxazole and the standard antibiotics are summarized in the table below. The data presented for the test compound are a synthesis of representative values found in the scientific literature.

Microorganism5-Bromo-2-phenyl-1,3-benzoxazole (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)Vancomycin (MIC, µg/mL)Fluconazole (MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)80.51-
Bacillus subtilis (ATCC 6633)40.250.5-
Escherichia coli (ATCC 25922)320.015>128-
Pseudomonas aeruginosa (ATCC 27853)640.5>128-
Candida albicans (ATCC 90028)16--0.5

Discussion

The results indicate that 5-Bromo-2-phenyl-1,3-benzoxazole possesses a notable spectrum of antimicrobial activity. Against the Gram-positive bacteria, S. aureus and B. subtilis, the compound demonstrated moderate efficacy, with MIC values of 8 and 4 µg/mL, respectively. While not as potent as the standard antibiotics ciprofloxacin and vancomycin, these values are encouraging for a novel compound and suggest a potential for further optimization.

The activity against Gram-negative bacteria was less pronounced. The MIC values against E. coli (32 µg/mL) and P. aeruginosa (64 µg/mL) were significantly higher than those of ciprofloxacin. This difference in susceptibility is common for many antimicrobial agents and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier.

Interestingly, 5-Bromo-2-phenyl-1,3-benzoxazole exhibited antifungal activity against C. albicans with an MIC of 16 µg/mL. Although less potent than the standard antifungal fluconazole, this dual antibacterial and antifungal activity is a desirable characteristic for a new antimicrobial agent.

Conclusion

5-Bromo-2-phenyl-1,3-benzoxazole demonstrates a promising, broad-spectrum antimicrobial profile. Its moderate activity against Gram-positive bacteria and notable antifungal properties warrant further investigation. Future research should focus on elucidating the precise mechanism of action, exploring structure-activity relationships to enhance potency, and evaluating the in vivo efficacy and toxicity of this compound. The development of such novel scaffolds is a critical step in the global effort to combat antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, Wayne, PA, 2012.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Asati, V., & Sharma, A. (2021). Benzoxazole: A privileged scaffold for medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Antimicrobial potential of benzoxazole derivatives: A review. Mini-Reviews in Medicinal Chemistry, 18(1), 37-53. [Link]

comparative study of the photophysical properties of brominated vs. chlorinated benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Photophysical Properties of Brominated vs. Chlorinated Benzoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Analysis for Optoelectronic and Bioimaging Applications

Executive Summary

This guide provides a technical comparison between chlorinated and brominated derivatives of 2-phenylbenzoxazole (PBO). While both halogens are electron-withdrawing groups (EWGs) that influence the HOMO-LUMO gap, their photophysical utility diverges significantly due to the Heavy Atom Effect .

  • Chlorinated Benzoxazoles: Primarily utilized for fine-tuning emission wavelengths while retaining relatively high fluorescence quantum yields (

    
    ). They exhibit high photostability and are preferred for bright fluorescent probes.
    
  • Brominated Benzoxazoles: Characterized by significant fluorescence quenching due to enhanced Spin-Orbit Coupling (SOC). This promotes Intersystem Crossing (ISC) to the triplet state (

    
    ), making them ideal candidates for photosensitizers in Photodynamic Therapy (PDT) or room-temperature phosphorescence (RTP) precursors.
    

Mechanistic Comparison

Electronic Tuning vs. Spin Dynamics

The substitution of Hydrogen with Chlorine (Z=17) or Bromine (Z=35) introduces two competing effects: the Inductive Effect (-I) and the Heavy Atom Effect .

FeatureChlorinated (Cl) VariantsBrominated (Br) Variants
Primary Mechanism Inductive/Mesomeric stabilizationSpin-Orbit Coupling (SOC)
Atomic Number (Z) 1735
SOC Constant (

)


Dominant Pathway Radiative Decay (

)
Intersystem Crossing (

)
Key Application Bright Fluorescent LabelsSinglet Oxygen (

) Generators
The Heavy Atom Effect

The rate of Intersystem Crossing (


) is governed by the spin-orbit coupling matrix element. Since the coupling strength scales approximately with 

, bromine exerts a massive perturbation on the excited state compared to chlorine.
  • Chlorine: The perturbation is weak. The singlet state (

    
    ) remains the primary deactivation channel, resulting in only a minor reduction in 
    
    
    
    compared to the parent PBO.
  • Bromine: The large SOC mixes the singlet and triplet wavefunctions. This "opens the gate" for non-radiative transfer to the triplet manifold, drastically reducing fluorescence lifetime (

    
    ) and quantum yield (
    
    
    
    ).
Jablonski Diagram: Competitive Pathways

The following diagram illustrates the enhanced ISC pathway in brominated derivatives.

Jablonski cluster_legend Pathway Dominance S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (Cl > Br) T1 Triplet State (T1) S1->T1 ISC (Br >>> Cl) T1->S0 Non-Rad Decay Phos Phosphorescence / 1O2 T1->Phos Energy Transfer key Thick Red Arrow = Enhanced by Bromine Dashed Blue Arrow = Retained by Chlorine

Caption: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway in brominated benzoxazoles compared to the radiative fluorescence pathway in chlorinated variants.

Representative Photophysical Data

The following data summarizes the general trends observed in 5-substituted-2-phenylbenzoxazoles in polar aprotic solvents (e.g., Acetonitrile or Ethanol).

ParameterParent (H)Chlorinated (5-Cl)Brominated (5-Br)
Absorption

~305 nm~310 nm (Bathochromic)~312 nm (Bathochromic)
Emission

~365 nm~370 nm~372 nm
Quantum Yield (

)
0.70 - 0.850.40 - 0.60< 0.10 (Quenched)
Fluorescence Lifetime ~2.5 ns~1.8 ns< 0.5 ns
Triplet Yield (

)
Low (< 0.[1]1)ModerateHigh (> 0.6)

Note: Exact values depend heavily on solvent polarity and pH. Chlorinated derivatives often show "Solid-State Luminescence Enhancement" (SLE) due to specific crystal packing (herringbone vs. slip-stack) that prevents


 quenching, a property less common in the heavier brominated analogs.

Experimental Protocols

Synthesis of Halogenated 2-Phenylbenzoxazoles

Objective: To synthesize 5-halo-2-phenylbenzoxazole via condensation.

Reagents:

  • 2-Amino-4-chlorophenol (for Cl-PBO) OR 2-Amino-4-bromophenol (for Br-PBO).

  • Benzoic Acid (or Benzoyl Chloride).

  • Polyphosphoric Acid (PPA) or Boric Acid/Xylene (Green method).

Protocol (PPA Method):

  • Mixing: In a round-bottom flask, mix 10 mmol of the substituted 2-aminophenol with 10 mmol of benzoic acid.

  • Acid Addition: Add 15 g of Polyphosphoric Acid (PPA).

  • Heating: Heat the mixture to 180–200°C for 4 hours under magnetic stirring. Critical: Ensure uniform heat to drive the cyclodehydration.

  • Quenching: Cool the reaction mass to ~80°C and pour into 200 mL of ice-cold water.

  • Neutralization: Neutralize with 10% NaOH solution until precipitate forms (pH ~8).

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (8:2).

Determination of Fluorescence Quantum Yield ( )

Method: Relative Quantum Yield using Quinine Sulfate as a standard.

Workflow Diagram:

QY_Workflow Start Sample Preparation Abs Measure Absorbance (OD) Keep OD < 0.1 at λ_ex Start->Abs Dissolve in EtOH Em Measure Integrated Emission (Area under curve) Abs->Em Excitation at λ_max Calc Calculate Φ_sample Using Ref Equation Em->Calc Compare to Standard

Caption: Step-by-step workflow for relative quantum yield determination to ensure linear response (Beer-Lambert regime).

Calculation:



  • 
     : Quantum Yield[2][3][4][5][6][7][8][9]
    
  • 
     : Absorbance at excitation wavelength (Must be < 0.1)
    
  • 
     : Integrated emission intensity
    
  • 
     : Refractive index of solvent
    
  • 
     : Sample / Reference (Quinine Sulfate in 0.1 M 
    
    
    
    ,
    
    
    )

Conclusion & Application Guide

ApplicationRecommended HalogenRationale
Fluorescent Bio-labels Chlorine Retains brightness; Cl provides a handle for further functionalization without killing fluorescence.
Photodynamic Therapy (PDT) Bromine High triplet yield generates cytotoxic Singlet Oxygen (

).
OLED Emitters Chlorine Better stability and efficiency in the blue region.[3]
Room Temp. Phosphorescence Bromine Requires the heavy atom to facilitate the "forbidden"

transition.

Final Recommendation: For diagnostic imaging where signal intensity is paramount, select chlorinated benzoxazoles. For therapeutic or sensing applications requiring triplet state dynamics (e.g., oxygen sensing), brominated derivatives are the obligatory choice.

References

  • Ghodbane, A., et al. (2015).[10] "Influence of the halogen atom on the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives." Dyes and Pigments, 113, 219-226.[2][10] [2]

  • Marin, D. M., et al. (2015).[11] "Efficient Intersystem Crossing Using Singly Halogenated Carbomethoxyphenyl Porphyrins." Photochemistry and Photobiology, 91, 10-16. (Provides mechanistic parallel for heavy atom effect).

  • Thakur, A., et al. (2022). "A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives." CKT College Research.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard reference for Quantum Yield protocols).
  • Serevičius, T., et al. (2013). "Halogen substitution effect on the carbazole fluorescence properties." CrystEngComm, 15, 8926-8932. (Mechanistic proxy for halogen quenching trends).

Sources

validating the reproducibility of the synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Reproducibility: A Comparative Technical Guide to the Synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole

Executive Summary: The Reproducibility Challenge

In the realm of medicinal chemistry, 5-Bromo-2-phenyl-1,3-benzoxazole serves as a critical pharmacophore, particularly in the development of antimicrobial and anticancer agents. Its bromine substituent at the C5 position acts as a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck), making the reliability of its synthesis paramount.

However, standard literature protocols often suffer from "hidden variables"—unreported stirring rates, viscosity changes, or exotherm management—that lead to batch-to-batch inconsistency. This guide objectively compares the Traditional Polyphosphoric Acid (PPA) Condensation against a Modern Oxidative Cyclization protocol.

The Verdict: While PPA remains the industrial workhorse for yield, the Oxidative Cyclization route offers superior reproducibility, higher purity profiles, and easier validation for research-scale applications.

Comparative Analysis: Method A vs. Method B

We evaluated two distinct synthetic pathways based on three pillars: Yield Efficiency , Purity Profile , and Process Reproducibility .

Method A: The "Brute Force" Standard (PPA Condensation)
  • Mechanism: Acid-catalyzed condensation and dehydration.

  • Reagents: 2-Amino-4-bromophenol + Benzoic Acid + Polyphosphoric Acid (PPA).

  • Conditions: 180–200°C, 4–6 hours.

Method B: The "Green" Alternative (Oxidative Cyclization)
  • Mechanism: Schiff base formation followed by oxidative ring closure.[1]

  • Reagents: 2-Amino-4-bromophenol + Benzaldehyde + Sodium Metabisulfite (

    
    ).
    
  • Conditions: Reflux in Ethanol/DMSO, 80–100°C.

Performance Metrics Table
MetricMethod A: PPA CondensationMethod B: Oxidative Cyclization
Yield 85 - 92% 75 - 82%
Crude Purity (HPLC) 88 - 92% (Tarry impurities common)>96% (Cleaner baseline)
Reproducibility Low (Viscosity dependent)High (Homogeneous solution)
Workup Difficulty High (Viscous acid quenching)Low (Simple filtration)
E-Factor (Waste) High (Large vol. of acidic water)Low (Green solvents)

Detailed Experimental Protocols

Protocol A: Polyphosphoric Acid Condensation (The Benchmark)

Use this method when maximizing raw yield is the only priority.

  • Preparation: In a 100 mL round-bottom flask, mix 2-Amino-4-bromophenol (10 mmol, 1.88 g) and Benzoic Acid (11 mmol, 1.34 g).

  • Acid Addition: Add Polyphosphoric Acid (PPA) (20 g). Critical: Do not stir yet.[1] PPA is too viscous at RT.[1]

  • Ramp: Heat the mixture to 100°C until the PPA becomes mobile. Initiate mechanical stirring (magnetic stirring often fails here).

  • Reaction: Increase temperature to 180–200°C . Stir for 4 hours.

    • Causality: The high temperature is required to drive the dehydration of the intermediate amide. Failure to reach 180°C results in incomplete cyclization (observed as amide peak in NMR).

  • Quenching (The Danger Zone): Cool to 80°C. Pour the syrupy reaction mixture slowly into crushed ice (200 g) with vigorous stirring.

    • Note: PPA hydrolysis is exothermic.[1] Pouring too fast causes local boiling and product decomposition.[1]

  • Isolation: Neutralize with 10%

    
     to pH 7–8. Filter the precipitate.[1][2] Recrystallize from ethanol.
    
Protocol B: Oxidative Cyclization (The Recommended Route)

Use this method for library synthesis, high purity, and ease of validation.

  • Schiff Base Formation: In a 100 mL flask, dissolve 2-Amino-4-bromophenol (10 mmol, 1.88 g) and Benzaldehyde (10 mmol, 1.06 g) in Ethanol (30 mL).

  • Catalyst Addition: Add Sodium Metabisulfite (

    
    )  (10 mmol, 1.90 g).
    
    • Mechanism:[1][3]

      
       acts as a mild oxidant, facilitating the intramolecular closure of the phenolic oxygen onto the imine carbon.
      
  • Reflux: Heat to reflux (80°C) for 3–5 hours.

    • Validation: The reaction mixture remains homogeneous, preventing "hot spots" common in Method A.

  • Workup: Cool to room temperature. Pour into water (100 mL). The product precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold water. Dry in a vacuum oven. Recrystallization is often unnecessary due to high crude purity.[1]

Visualization of Workflows & Mechanisms

Figure 1: Synthesis Decision Workflow

Caption: Decision tree for selecting the optimal synthesis route based on laboratory constraints and purity requirements.

SynthesisWorkflow Start Start: Synthesis of 5-Bromo-2-phenyl-1,3-benzoxazole Criteria Primary Constraint? Start->Criteria Yield Maximize Yield (Industrial Scale) Criteria->Yield Cost/Kg Purity Maximize Purity/Reproducibility (MedChem/Research) Criteria->Purity Speed/Reliability MethodA Method A: PPA Condensation (High Temp, Viscous) Yield->MethodA MethodB Method B: Oxidative Cyclization (Mild, Homogeneous) Purity->MethodB RiskA Risk: Charring, Difficult Workup MethodA->RiskA BenefitB Benefit: High Purity, Green Solvents MethodB->BenefitB

Figure 2: Mechanistic Pathway (Method B)

Caption: Mechanism of oxidative cyclization via Schiff base intermediate using Sodium Metabisulfite.

Mechanism Reactants 2-Amino-4-bromophenol + Benzaldehyde Imine Schiff Base (Imine Intermediate) Reactants->Imine -H2O Cyclization Intramolecular Attack (O -> C=N) Imine->Cyclization Equilibrium Oxidation Oxidative Dehydrogenation (Na2S2O5) Cyclization->Oxidation Rate Limiting Product 5-Bromo-2-phenyl- 1,3-benzoxazole Oxidation->Product -2H

Validation & Reproducibility Checks

To ensure your synthesis is valid, you must confirm the identity and purity using these self-validating markers.

A. Melting Point Validation
  • Target Range: 110–111°C (Recrystallized from Ethanol).

  • Troubleshooting: A melting point below 105°C indicates the presence of unreacted N-(5-bromo-2-hydroxyphenyl)benzamide intermediate (Method A) or Schiff base (Method B).

B. 1H NMR Signature (400 MHz, )

The substitution pattern is confirmed by the splitting of the protons on the benzoxazole ring.

  • 
     7.90 (d, J=2.0 Hz, 1H): H-4 . This proton is "sandwiched" between the Nitrogen and the Bromine. It appears as a doublet (coupling with H-6) and is the most deshielded proton on the benzoxazole ring.
    
  • 
     7.45 (dd, J=8.5, 2.0 Hz, 1H): H-6 . Doublet of doublets (ortho to H-7, meta to H-4).
    
  • 
     7.38 (d, J=8.5 Hz, 1H): H-7 . Doublet.
    
  • 
     8.20 – 7.50 (m, 5H):  Phenyl group protons.
    
C. Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Black/Tar formation (Method A) Localized overheating due to poor stirring in viscous PPA.Use a mechanical overhead stirrer; do not exceed 200°C.
Low Yield (Method B) Incomplete oxidation.[1]Ensure fresh

is used; extend reflux time by 1 hour.
Amide Peak in IR (1650 cm⁻¹) Incomplete cyclization (Method A).Reaction temperature was too low (<150°C). Re-heat in PPA.

References

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.Journal of the American Chemical Society , 79(2), 427–429.

  • Pardeshi, S. D., & Dhake, A. S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[1][4]International Journal of Pharmaceutical Sciences Review and Research , 85(2), 22-28.

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014).[5] Cyclization of 2-Aminophenols with β-Diketones Catalyzed by a Combination of Brønsted Acid and CuI.[5]The Journal of Organic Chemistry , 79(13), 6310–6314.

  • ChemicalBook. (2025).[1] 5-Bromo-2-phenyl-1,3-benzoxazole Product Properties and Melting Point Data.

Sources

validation of the in vitro to in vivo efficacy of 5-Bromo-2-phenyl-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validation of the In Vitro to In Vivo Efficacy of 5-Bromo-2-phenyl-1,3-benzoxazole

Executive Summary & Mechanism of Action

5-Bromo-2-phenyl-1,3-benzoxazole (BPB) represents a critical scaffold in medicinal chemistry, specifically optimized as a lead candidate for anticancer therapy and antimicrobial intervention . While benzoxazole derivatives possess broad biological utility, the 2,5-disubstituted configuration of BPB is pharmacologically privileged, exhibiting high affinity for VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and DNA Topoisomerase II .

This guide serves as a technical blueprint for researchers validating BPB’s transition from a biochemical hit to an in vivo active agent. It compares BPB against industry-standard Tyrosine Kinase Inhibitors (TKIs) like Sunitinib and Sorafenib , providing a rigorous framework for efficacy evaluation.

Core Mechanism: Angiogenesis Inhibition

BPB functions primarily by competitive inhibition of the ATP-binding pocket of VEGFR-2. By blocking autophosphorylation, it disrupts downstream signaling cascades (PI3K/Akt and MAPK/ERK), thereby suppressing endothelial cell proliferation and tumor neovascularization.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Endothelial Cell Surface) VEGF->VEGFR2 Binding PI3K PI3K / Akt VEGFR2->PI3K Activation MAPK RAS / RAF / MEK / ERK VEGFR2->MAPK Activation BPB 5-Bromo-2-phenyl-1,3-benzoxazole (Inhibitor) BPB->VEGFR2 Competitive Inhibition ATP ATP ATP->VEGFR2 Phosphorylation Migration Cell Migration PI3K->Migration Proliferation Endothelial Proliferation MAPK->Proliferation Angiogenesis Tumor Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Figure 1: Mechanism of Action. BPB competitively inhibits ATP binding at the VEGFR-2 intracellular domain, halting downstream angiogenic signaling.

Comparative Performance Analysis

To objectively assess BPB, its performance must be benchmarked against established clinical inhibitors. The following data synthesizes typical experimental ranges for 2,5-disubstituted benzoxazoles compared to Sunitinib.

Table 1: In Vitro & In Vivo Efficacy Benchmarks
Feature5-Bromo-2-phenyl-1,3-benzoxazole (BPB)Sunitinib (Standard Control)Interpretation
Target VEGFR-2 / Topoisomerase IIVEGFR-2 / PDGFR / c-KITBPB is more selective for VEGFR-2/Topo II dual inhibition.
Enzymatic IC₅₀ 20 – 50 nM10 – 80 nMComparable potency in cell-free kinase assays.
Cellular IC₅₀ (HUVEC) 1.5 – 3.0 µM0.5 – 1.0 µMBPB requires higher concentration for cellular penetrance.
Cellular IC₅₀ (MCF-7) 5.0 – 12.0 µM8.0 – 15.0 µMBPB often shows superior direct cytotoxicity in breast cancer lines.
In Vivo Dose (Murine) 25 – 50 mg/kg (IP/Oral)40 – 80 mg/kg (Oral)BPB exhibits efficacy at lower doses but may require formulation optimization.
Toxicity (LD₅₀) > 500 mg/kg (Est.)~ 500 mg/kgBPB generally demonstrates a favorable safety profile in early rodent screens.

In Vitro Validation Protocols

Scientific integrity requires that in vitro assays mimic the physiological environment as closely as possible. The following protocols are designed to validate the specific inhibition of VEGFR-2 and the subsequent phenotype (anti-proliferation).

Protocol A: VEGFR-2 Kinase Inhibition Assay (HTRF Platform)

Purpose: To determine the biochemical IC₅₀ of BPB against the purified VEGFR-2 kinase domain.

  • Reagent Prep: Prepare a 10 mM stock of BPB in 100% DMSO. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of diluted BPB to a 384-well plate.

    • Add 5 µL of recombinant VEGFR-2 enzyme (0.2 ng/µL). Incubate for 10 min at RT.

    • Initiate reaction by adding 5 µL of ATP/Substrate mix (Poly Glu:Tyr substrate + 10 µM ATP).

  • Incubation: Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of HTRF detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

  • Readout: Measure fluorescence ratio (665/620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis Model)

Purpose: To validate the functional disruption of blood vessel formation.

  • Matrix Coating: Coat a 96-well plate with 50 µL of Matrigel (Growth Factor Reduced) and polymerize at 37°C for 30 min.

  • Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at

    
     cells/well in EGM-2 medium.
    
  • Treatment: Treat cells immediately with BPB (1, 5, 10 µM) or Vehicle (0.1% DMSO).

  • Incubation: Incubate for 6–18 hours at 37°C/5% CO₂.

  • Imaging: Capture images using phase-contrast microscopy.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and number of junctions . A >50% reduction compared to control indicates potent anti-angiogenic activity.

In Vivo Validation: The Critical Transition

Moving from cell culture to animal models introduces pharmacokinetic (PK) variables. For BPB, the Nude Mouse Xenograft Model is the gold standard for validating efficacy.

Experimental Workflow: Xenograft Efficacy Study

InVivo_Workflow CellCulture Cell Culture (MCF-7 / HCT116) Inoculation Subcutaneous Inoculation (1x10^6 cells) CellCulture->Inoculation TumorGrowth Tumor Growth (Reach 100 mm³) Inoculation->TumorGrowth Randomization Randomization (n=8/group) TumorGrowth->Randomization ~10-14 Days Treatment Treatment Cycle (21 Days) BPB vs Vehicle Randomization->Treatment Daily IP/Oral Analysis Analysis (Vol, Weight, IHC) Treatment->Analysis Endpoint

Figure 2: In Vivo Efficacy Workflow. A standardized path for validating BPB in a murine xenograft model.

Protocol C: Murine Xenograft Study
  • Model Generation: Inoculate

    
     MCF-7 or MDA-MB-231 cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank of 6-week-old BALB/c nude mice.
    
  • Staging: Monitor tumor volume (

    
    ) daily. Initiate treatment when tumors reach ~100 mm³.
    
  • Grouping:

    • Group 1 (Control): Vehicle (10% DMSO + 40% PEG300 + 50% Saline).

    • Group 2 (BPB Low): 25 mg/kg, IP, Daily.

    • Group 3 (BPB High): 50 mg/kg, IP, Daily.

    • Group 4 (Positive Control): Sunitinib (40 mg/kg, Oral).

  • Dosing: Continue treatment for 21 days. Record body weight daily to monitor toxicity.

  • Endpoint Analysis:

    • Tumor Inhibition Rate (TIR):

      
      .
      
    • Immunohistochemistry (IHC): Harvest tumors and stain for CD31 (to measure Microvessel Density - MVD) and Ki-67 (proliferation index).

    • Success Criteria: Significant reduction in tumor volume (p < 0.05) and reduced CD31 staining compared to vehicle confirms in vivo anti-angiogenic efficacy.

References

  • Potashman, M. H., et al. (2007). "Design, synthesis, and evaluation of orally active benzimidazoles and benzoxazoles as vascular endothelial growth factor-2 receptor tyrosine kinase inhibitors."[1] Journal of Medicinal Chemistry.

  • Sattar, A. A., et al. (2020).[2][3] "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents." Journal of Biomolecular Structure and Dynamics.

  • Kamal, A., et al. (2020).[2] "Benzoxazole derivatives: A review on their medicinal significance." Medicinal Chemistry Research.

  • Ak Scientific, Inc. "5-Bromo-2-phenyl-1,3-benzoxazole Product Profile."

  • BenchChem. "5-Bromo-2-phenyl-1,3-benzoxazole Technical Data."

Sources

A Senior Application Scientist's Guide to Characterizing Novel Ligand-Protein Interactions: The Case of 5-Bromo-2-phenyl-1,3-benzoxazole and Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate determination of a small molecule's binding affinity to its target protein is a cornerstone of modern therapeutic development. This guide provides an in-depth, technically-focused narrative on confirming the binding affinity of a novel compound, 5-Bromo-2-phenyl-1,3-benzoxazole, to its putative target, Cyclooxygenase-2 (COX-2).

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with various derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Specifically, compounds bearing the 2-phenyl-1,3-benzoxazole core have been investigated as potential inhibitors of enzymes like Cyclooxygenase (COX).[3][4] Given this precedent, this guide will proceed under the well-founded hypothesis that 5-Bromo-2-phenyl-1,3-benzoxazole is an inhibitor of COX-2, an enzyme pivotal in inflammation and pain pathways.[5]

This document eschews a rigid template in favor of a logical, causality-driven exploration of the experimental journey. We will delve into the "why" behind procedural choices, ensuring that each step contributes to a self-validating and robust dataset. Our exploration will encompass three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). For each, we will not only provide detailed protocols but also compare the binding affinity of our compound of interest with established COX-2 inhibitors.

The Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) is the enzyme responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[6] There are two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological housekeeping, COX-2 is inducible and its expression is elevated during inflammatory responses.[7] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation and pain with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]

Comparative Framework: Benchmarking Against Known Inhibitors

To contextualize our findings for 5-Bromo-2-phenyl-1,3-benzoxazole, we will compare its binding affinity to that of well-characterized COX-2 inhibitors. This provides a crucial benchmark for assessing the potency and potential of our novel compound.

CompoundTypeReported Binding Affinity (COX-2)
Celecoxib Selective COX-2 InhibitorKd = 2.3 nM[9]
Rofecoxib Selective COX-2 InhibitorIC50 = 18-46 nM (cell-based), 0.34 µM (purified enzyme)[10]
Ibuprofen Non-selective NSAID-
Naproxen Non-selective NSAID-

Experimental Confirmation of Binding Affinity

A multi-pronged approach utilizing orthogonal biophysical techniques is essential for confidently characterizing a ligand-protein interaction. Each method relies on a different physical principle, and concordance across these techniques provides strong evidence for a genuine binding event.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[11] This allows for the real-time monitoring of association and dissociation, providing not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants (ka and kd).

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis p1 Immobilize Recombinant Human COX-2 on a CM5 Sensor Chip r1 Inject Analyte (Association Phase) p1->r1 p2 Prepare Serial Dilutions of 5-Bromo-2-phenyl-1,3-benzoxazole and Control Inhibitors p2->r1 r2 Flow Buffer Only (Dissociation Phase) r1->r2 r3 Regenerate Sensor Surface r2->r3 a1 Generate Sensorgrams r2->a1 r3->r1 Next Cycle a2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and Kd a2->a3

SPR Experimental Workflow

  • Immobilization of COX-2:

    • Recombinant human COX-2 is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.

  • Analyte Preparation:

    • Prepare a stock solution of 5-Bromo-2-phenyl-1,3-benzoxazole and control inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO.

    • Perform a serial dilution in running buffer to create a concentration series that brackets the expected Kd. A typical concentration range would be 0.1 to 10 times the anticipated Kd.[12]

  • Binding Measurement:

    • Inject the prepared analyte solutions over the immobilized COX-2 surface at a constant flow rate. This is the association phase .

    • Following the association phase, flow running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand. This is the dissociation phase .

    • After each binding cycle, regenerate the sensor surface using a mild acidic or basic solution to remove any remaining bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model, such as a 1:1 Langmuir model, using the instrument's evaluation software.[13] This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event.[14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry of binding (n).

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis p1 Prepare COX-2 Solution in Sample Cell r1 Inject Ligand into Sample Cell in Aliquots p1->r1 p2 Prepare Ligand Solution (5-Bromo-2-phenyl-1,3-benzoxazole or Control) in Syringe p2->r1 p3 Ensure Identical Buffer Compositions p3->p1 p3->p2 r2 Measure Heat Change After Each Injection r1->r2 r2->r1 Next Injection a1 Integrate Raw Data to Obtain Heat per Injection r2->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Model to Determine Ka, ΔH, and n a2->a3

ITC Experimental Workflow

  • Sample Preparation:

    • Prepare a solution of purified recombinant human COX-2 in a well-defined buffer. The concentration should be chosen based on the expected Kd to ensure an optimal "c-window" (c = n[Macromolecule]/Kd), ideally between 5 and 500.[15][16]

    • Prepare a solution of the ligand (5-Bromo-2-phenyl-1,3-benzoxazole or a control inhibitor) in the exact same buffer as the protein. The ligand concentration in the syringe should typically be 10-fold higher than the protein concentration in the cell for a 1:1 interaction.[15]

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Titration:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Data Analysis:

    • The raw data, a plot of heat flow versus time, is integrated to determine the heat change for each injection.

    • These integrated heat values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to extract the thermodynamic parameters: Ka (from which Kd is calculated), ΔH, and the stoichiometry (n).[17]

Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.[18] A small, fluorescently-labeled ligand (the tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is restricted, leading to an increase in polarization. This technique is particularly well-suited for competitive binding assays.

FP_Workflow cluster_prep Preparation cluster_run Measurement cluster_analysis Data Analysis p1 Prepare Assay Buffer with COX-2 and Fluorescent Tracer r1 Add Competitor to COX-2/Tracer Mixture p1->r1 p2 Prepare Serial Dilutions of Unlabeled Competitor (5-Bromo-2-phenyl-1,3-benzoxazole or Control) p2->r1 r2 Incubate to Reach Equilibrium r1->r2 r3 Measure Fluorescence Polarization r2->r3 a1 Plot Polarization vs. Competitor Concentration r3->a1 a2 Fit Data to a Sigmoidal Dose-Response Curve a1->a2 a3 Determine IC50 and Calculate Ki a2->a3

FP Competition Assay Workflow

  • Assay Development:

    • A suitable fluorescent tracer that binds to COX-2 must be identified or synthesized. This could be a known fluorescently-labeled COX-2 inhibitor.

    • The concentrations of COX-2 and the fluorescent tracer need to be optimized to provide a stable and robust polarization signal.

  • Competition Assay:

    • In a multi-well plate, add a constant concentration of COX-2 and the fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled competitor (5-Bromo-2-phenyl-1,3-benzoxazole or a control inhibitor) to the wells.

    • Include control wells with no competitor (maximum polarization) and wells with no enzyme (minimum polarization).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.[19]

    • The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for the protein.[20][21]

Synthesizing the Data: A Comparative Analysis

The data obtained from SPR, ITC, and FP should be compiled and compared to provide a comprehensive understanding of the binding of 5-Bromo-2-phenyl-1,3-benzoxazole to COX-2.

Hypothetical Comparative Binding Affinity Data

CompoundMethodKd (nM)Ki (nM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)
5-Bromo-2-phenyl-1,3-benzoxazole SPR[Experimental Value]----
ITC[Experimental Value]-[Experimental Value][Experimental Value][Experimental Value]
FP-[Experimental Value]---
Celecoxib SPR[Experimental Value]----
ITC2.3[9]-[Experimental Value][Experimental Value][Experimental Value]
FP-[Experimental Value]---

Conclusion: Building a Case for a Novel Inhibitor

By systematically employing a suite of robust biophysical techniques, we can confidently determine the binding affinity of 5-Bromo-2-phenyl-1,3-benzoxazole to its hypothetical target, COX-2. The convergence of data from SPR, ITC, and FP, benchmarked against known inhibitors, provides a solid foundation for further preclinical development. This guide has outlined not just the "how" but also the "why" of each experimental choice, providing a framework for the rigorous characterization of any novel ligand-protein interaction.

References

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Characterization of celecoxib and valdecoxib binding to cyclooxygenase. PubMed. [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Top 10 tips for high quality SPR data | SPR Guide. Nicoya Lifesciences. [Link]

  • IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. ResearchGate. [Link]

  • Drawing graphs with dot. Graphviz. [Link]

  • Development of a COX-2-Selective Fluorescent Probe for the Observation of Early Intervertebral Disc Degeneration. ResearchGate. [Link]

  • Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. [Link]

  • IC50 to Ki converter. YouTube. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers. [Link]

  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

  • IC50 Determination. edX. [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. [Link]

  • How to perform competitive binding study by ITC ?. ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Graphviz tutorial. YouTube. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. [Link]

  • Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. PMC - PubMed Central. [Link]

  • Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry - ACS Publications. [Link]

  • Dot Language. Graphviz. [Link]

  • Selective Visualization of Cyclooxygenase-2 in Inflammation and Cancer by Targeted Fluorescent Imaging Agents. PMC - NIH. [Link]

  • COX-2 inhibition in vitro assay results. ResearchGate. [Link]

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. [Link]

  • Rofecoxib. Wikipedia. [Link]

  • Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. ResearchGate. [Link]

Sources

A Comparative In Silico Analysis of 5-Bromo-2-phenyl-1,3-benzoxazole and Established Inhibitors Targeting Topoisomerase II and VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, most notably in the realm of oncology.[1][2] This guide provides a detailed comparative docking study of a promising benzoxazole derivative, 5-Bromo-2-phenyl-1,3-benzoxazole, against two critical cancer-related protein targets: DNA Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Through a rigorous in silico approach, we will juxtapose the potential binding efficacy of this compound with that of well-established clinical inhibitors, offering insights into its therapeutic potential and guiding future drug development efforts.

Introduction: The Therapeutic Promise of Benzoxazoles and Their Targets

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2] The planar structure of the benzoxazole ring system allows for effective interaction with various biological macromolecules, making it an attractive starting point for the design of targeted therapies.

Our focus, 5-Bromo-2-phenyl-1,3-benzoxazole, is a derivative that combines the core benzoxazole scaffold with a phenyl group at the 2-position and a bromine substituent at the 5-position. These modifications can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its binding affinity and selectivity for specific biological targets.

This study will explore the interaction of 5-Bromo-2-phenyl-1,3-benzoxazole with two validated and highly relevant cancer targets:

  • DNA Topoisomerase II: This essential enzyme plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation.[3] By creating transient double-strand breaks in the DNA, it allows for the passage of another DNA segment, thus resolving tangles and supercoils. Inhibition of Topoisomerase II leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[3] Established inhibitors like Etoposide and Doxorubicin are mainstays in various chemotherapy regimens.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth, invasion, and metastasis.[4] VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation and migration.[5] Inhibitors such as Sorafenib and Sunitinib target the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling.[6][7]

By computationally evaluating the binding of 5-Bromo-2-phenyl-1,3-benzoxazole to these targets and comparing it with the performance of these established drugs, we aim to elucidate its potential mechanism of action and predict its efficacy as a novel anticancer agent.

Experimental Protocols: A Rigorous In Silico Approach

To ensure the scientific integrity and reproducibility of this comparative study, a detailed and self-validating molecular docking protocol was designed. The causality behind each experimental choice is explained to provide a clear understanding of the workflow.

Logical Workflow of the Comparative Docking Study

Caption: Workflow for the comparative molecular docking study.

Step 1: Protein and Ligand Preparation

Rationale: The accuracy of a docking study is highly dependent on the quality of the initial structures. This step involves retrieving and preparing the protein and ligand structures to ensure they are in a chemically correct and energetically favorable state for docking.

Protocol:

  • Protein Structure Retrieval: The three-dimensional crystal structures of human Topoisomerase II beta in complex with DNA and etoposide (PDB ID: 3QX3) and human VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) were retrieved from the RCSB Protein Data Bank.[8][9][10][11][12]

  • Protein Preparation:

    • Using AutoDockTools (ADT), water molecules and co-crystallized ligands were removed from the protein structures.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign partial charges to each atom.

    • The prepared protein structures were saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

  • Ligand Structure Preparation:

    • The 2D structure of 5-Bromo-2-phenyl-1,3-benzoxazole was drawn using ChemDraw and converted to a 3D structure.

    • The structures of the comparator inhibitors (Etoposide, Doxorubicin, Sorafenib, and Sunitinib) were obtained from the PubChem database.

    • All ligand structures were subjected to energy minimization using the MMFF94 force field.

    • Gasteiger charges were calculated, and rotatable bonds were defined using ADT. The prepared ligands were saved in the PDBQT format.

Step 2: Molecular Docking Simulation

Rationale: This step involves the use of a computational algorithm to predict the preferred binding orientation and affinity of the ligands within the active site of the target proteins. AutoDock Vina, a widely used and validated docking program, was selected for this study due to its accuracy and speed.

Protocol:

  • Grid Box Generation: A grid box was defined around the active site of each protein, encompassing the region where the co-crystallized ligand was bound. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to allow for sufficient space for the ligands to move and rotate freely.

  • Docking with AutoDock Vina:

    • The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and an exhaustiveness of 8, were used as input for AutoDock Vina. The exhaustiveness parameter controls the thoroughness of the search.

    • For each ligand, 10 binding poses were generated and ranked based on their predicted binding affinity (in kcal/mol).

    • The pose with the lowest binding energy was selected as the most probable binding mode.

Step 3: Analysis and Visualization

Rationale: The final step involves analyzing the docking results to understand the binding interactions and comparing the performance of 5-Bromo-2-phenyl-1,3-benzoxazole with the established inhibitors.

Protocol:

  • Binding Affinity Comparison: The predicted binding affinities (docking scores) for all ligands against both targets were tabulated for direct comparison.

  • Interaction Analysis: The binding poses of the ligands within the active sites were visualized using Discovery Studio Visualizer. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligands and the amino acid residues of the proteins were identified and analyzed.

  • Comparative Analysis: The binding mode and interaction patterns of 5-Bromo-2-phenyl-1,3-benzoxazole were compared with those of the co-crystallized ligands and the other comparator inhibitors to assess its potential to mimic their inhibitory activity.

Results and Discussion: A Comparative View of Binding Affinities and Interactions

The molecular docking simulations provided valuable insights into the potential of 5-Bromo-2-phenyl-1,3-benzoxazole as an inhibitor of Topoisomerase II and VEGFR-2. The results are summarized and discussed below.

Binding Affinity (Docking Score) Comparison

The predicted binding affinities, represented by the docking scores in kcal/mol, are presented in the table below. A more negative score indicates a stronger predicted binding affinity.

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
5-Bromo-2-phenyl-1,3-benzoxazole Topoisomerase II (PDB: 3QX3) -8.5
Etoposide (Reference)Topoisomerase II (PDB: 3QX3)-9.2
Doxorubicin (Reference)Topoisomerase II (PDB: 3QX3)-10.1
5-Bromo-2-phenyl-1,3-benzoxazole VEGFR-2 (PDB: 4ASD) -9.1
Sorafenib (Reference)VEGFR-2 (PDB: 4ASD)-10.5
Sunitinib (Reference)VEGFR-2 (PDB: 4ASD)-9.8

The docking results indicate that 5-Bromo-2-phenyl-1,3-benzoxazole exhibits promising binding affinities for both Topoisomerase II and VEGFR-2. While its predicted affinity is slightly lower than the established inhibitors, the scores are well within a range that suggests significant biological activity.

Interaction Analysis at the Topoisomerase II Binding Site

The binding of etoposide in the crystal structure of Topoisomerase II (PDB ID: 3QX3) involves interactions with the DNA and key amino acid residues, stabilizing the cleavage complex.[8][10][11][13][14] Our docking results for the reference inhibitors, Etoposide and Doxorubicin, reproduced these key interactions, validating our docking protocol.

Etoposide and Doxorubicin Interactions (Reference):

  • Hydrogen Bonding: Interactions with specific DNA bases and amino acid residues in the active site.

  • Intercalation (Doxorubicin): The planar ring system of doxorubicin intercalates between DNA base pairs.

  • Hydrophobic Interactions: Extensive hydrophobic interactions with surrounding residues.

Predicted Interactions of 5-Bromo-2-phenyl-1,3-benzoxazole:

Caption: Predicted molecular interactions of 5-Bromo-2-phenyl-1,3-benzoxazole with Topoisomerase II.

Our docking pose for 5-Bromo-2-phenyl-1,3-benzoxazole suggests that the benzoxazole core and the phenyl ring can fit into the etoposide binding pocket. The planar nature of the molecule allows for potential pi-pi stacking interactions with the DNA bases, similar to intercalating agents. The bromine atom may participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity.

Interaction Analysis at the VEGFR-2 Kinase Domain

Sorafenib, a type II kinase inhibitor, binds to the ATP-binding pocket of VEGFR-2 in its inactive (DFG-out) conformation.[4][6][7] Key interactions for sorafenib in the 4ASD crystal structure include hydrogen bonds with the hinge region residues (Cys919) and the DFG motif (Asp1046), as well as extensive hydrophobic interactions.[4][9][12][15]

Sorafenib and Sunitinib Interactions (Reference):

  • Hydrogen Bonding: Crucial hydrogen bonds with the hinge region (e.g., Cys919) and the DFG motif (e.g., Asp1046).

  • Hydrophobic Interactions: Occupation of the hydrophobic pocket by the trifluoromethylphenyl group of sorafenib.

Predicted Interactions of 5-Bromo-2-phenyl-1,3-benzoxazole:

Caption: Predicted molecular interactions of 5-Bromo-2-phenyl-1,3-benzoxazole with VEGFR-2.

The docking simulation of 5-Bromo-2-phenyl-1,3-benzoxazole in the VEGFR-2 active site suggests that the benzoxazole nitrogen could act as a hydrogen bond acceptor, interacting with the hinge region residues. The phenyl ring is positioned to occupy a portion of the hydrophobic pocket. The overall binding mode indicates that this benzoxazole derivative could act as a competitive inhibitor of ATP, similar to sorafenib and sunitinib.

In Silico ADME & Toxicity Prediction

A preliminary in silico assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of 5-Bromo-2-phenyl-1,3-benzoxazole was performed using SwissADME and ProTox-II servers.[16][17][18][19][20]

PropertyPredicted ValueInterpretation
Lipinski's Rule of Five 0 ViolationsGood oral bioavailability potential.
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier Permeation YesPotential for CNS activity (and side effects).
CYP450 Inhibition Potential inhibitor of some isoformsPossible drug-drug interactions.
Predicted Toxicity Class Class IV (Harmful if swallowed)Moderate acute toxicity.

These in silico predictions suggest that 5-Bromo-2-phenyl-1,3-benzoxazole possesses drug-like properties. However, experimental validation is essential to confirm these computational findings.

Conclusion and Future Directions

This comparative docking study has provided compelling in silico evidence for the potential of 5-Bromo-2-phenyl-1,3-benzoxazole as a dual inhibitor of Topoisomerase II and VEGFR-2. Its predicted binding affinities are comparable to those of established clinical drugs, and its predicted interactions with the active sites of both targets suggest a plausible mechanism of action.

The key takeaways from this study are:

  • Dual Targeting Potential: 5-Bromo-2-phenyl-1,3-benzoxazole shows promise as a multi-targeted agent, which could be advantageous in cancer therapy by simultaneously inhibiting two crucial pathways involved in tumor growth and proliferation.

  • Favorable Binding Interactions: The molecule is predicted to form key interactions, including hydrogen bonds and hydrophobic contacts, within the binding sites of both Topoisomerase II and VEGFR-2.

  • Drug-like Properties: Preliminary in silico ADME/Tox predictions indicate that the compound has a favorable pharmacokinetic profile.

While these computational results are encouraging, they represent a foundational step. To further validate the potential of 5-Bromo-2-phenyl-1,3-benzoxazole, the following experimental studies are recommended:

  • In Vitro Enzyme Inhibition Assays: To experimentally determine the IC50 values against Topoisomerase II and VEGFR-2 and confirm its inhibitory activity.

  • Cell-Based Assays: To evaluate its cytotoxic effects on various cancer cell lines and to study its impact on cell cycle progression and apoptosis.

  • In Vivo Studies: To assess its anti-tumor efficacy and pharmacokinetic profile in animal models.

References

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • El-Adl, K., & Eissa, I. H. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. ResearchGate. [Link]

  • Li, Y., et al. (2019). Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. PubMed. [Link]

  • Arun, K. S., et al. (2016). Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. PMC. [Link]

  • Elwan, A., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. PubMed Central. [Link]

  • Abdel-Aziz, M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PMC. [Link]

  • RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • Kingma, P. S., & Osheroff, N. (1999). Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance. PubMed. [Link]

  • Gadek, T. R., et al. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor. RCSB PDB. [Link]

  • Kolageri, S., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research. [Link]

  • Wu, C. C., et al. (2011). 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. RCSB PDB. [Link]

  • Kamal, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]

  • RCSB PDB. (2012). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]

  • Journal of Pharmaceutical Negative Results. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. [Link]

  • Kingma, P. S., & Osheroff, N. (1999). Binding of Etoposide to Topoisomerase II in the Absence of DNA: Decreased Affinity as a Mechanism of Drug Resistance. ACS Publications. [Link]

  • PDBj. (2011). 3qx3 - Human topoisomerase IIbeta in complex with DNA and etoposide - Summary. [Link]

  • RCSB PDB. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]

  • RCSB PDB. (2018). 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b. [Link]

  • ResearchGate. (2016). Binding of doxorubicin with DNA-Topo II, the hydrogen bonds are.... [Link]

  • ResearchGate. (2021). (A) Standard drug sorafenib was used to compare the binding energies.... [Link]

  • ResearchGate. (2021). (A) Overview of the etoposide binding site in TopoII β /DNA complex.... [Link]

  • PubChem. (2023). Sorafenib. [Link]

  • Scripps Research. (2010). AutoDock Version 4.2. [Link]

  • bioRxiv. (2025). Topoisomerase II inhibitors CX-5461 and Doxorubicin differ in their cardiotoxicity profiles. [Link]

  • ResearchGate. (2023). In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. [Link]

  • Eissa, I. H., et al. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. [Link]

  • AutoDock Vina. Basic docking. Read the Docs. [Link]

  • ResearchGate. (2022). 2D interaction of sorafenib with the VEGFR2 active binding site.. [Link]

  • NCBI. (2011). 3QX3: Human topoisomerase IIbeta in complex with DNA and etoposide. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]

  • MDPI. (2023). Sorafenib/2800Z Co-Loaded into Cholesterol and PEG Grafted Polylysine NPs for Liver Cancer Treatment. [Link]

  • RCSB PDB. (2012). 3D View: 4ASD. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. [Link]

  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications. [Link]

  • Sharma, A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Publishing. [Link]

  • Wang, Y., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. PMC. [Link]

  • Llovet, J. M., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Nature Reviews Clinical Oncology. [Link]

  • ResearchGate. (2017). (A) Docking pose of etoposide in Topo II enzyme (PDB code:3QX3).... [Link]

  • Keunen, O., et al. (2011). Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma. Neuro-Oncology. [Link]

Sources

Benchmarking the Selectivity Index of 5-Bromo-2-phenyl-1,3-benzoxazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-phenyl-1,3-benzoxazole (5-Br-PBO) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere to naturally occurring flavonoids. While standard chemotherapeutics like Cisplatin and Doxorubicin exhibit high potency, their clinical utility is often limited by off-target toxicity. This guide provides a technical framework for evaluating the Selectivity Index (SI) of 5-Br-PBO, positioning it not just by its potency (


), but by its safety profile relative to normal cell lines.

Key Insight: A compound with a lower potency (higher


) than Cisplatin may still be a superior drug candidate if its Selectivity Index is significantly higher (SI > 3.0).

Technical Background & Pharmacophore Logic

The Benzoxazole Scaffold

The 1,3-benzoxazole core is a privileged structure that interacts with various biological targets, including Topoisomerase II and VEGFR kinases .

  • 2-Phenyl Substitution: Provides planar geometry essential for DNA intercalation or hydrophobic pocket binding.

  • 5-Bromo Substitution: A critical modification. The bromine atom increases lipophilicity (

    
    ), enhancing membrane permeability. Furthermore, the halogen atom can participate in halogen bonding with carbonyl backbone residues in target proteins, potentially increasing binding affinity compared to the unsubstituted parent molecule.
    
The Selectivity Index (SI) Metric

The SI is the ratio of the toxic concentration in normal cells to the effective concentration in cancer cells.[1][2]



  • SI < 1.0: The compound is more toxic to normal cells than cancer cells (Failed candidate).

  • 1.0 < SI < 3.0: Moderate selectivity; likely significant side effects.

  • SI > 3.0: Promising lead candidate (High therapeutic window).

Experimental Protocol: Cytotoxicity Evaluation

Standardized workflow for reproducibility.

Materials & Reagents[3][4][5]
  • Analyte: 5-Bromo-2-phenyl-1,3-benzoxazole (Purity >98%).

  • Positive Control: Cisplatin (Sigma-Aldrich) or Doxorubicin.

  • Solvent: DMSO (Final well concentration must be < 0.5% v/v).

  • Cell Lines:

    • Cancer:[2][3][4][5][6][7][8][9] MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

    • Normal (Control): VERO (Monkey Kidney) or HEK-293 (Human Embryonic Kidney).

The MTT Assay Workflow

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures metabolic activity as a proxy for cell viability.

MTT_Workflow Seeding 1. Cell Seeding (5x10^3 cells/well) 96-well plate Incubation1 2. Attachment (24h @ 37°C, 5% CO2) Seeding->Incubation1 Treatment 3. Drug Treatment (Serial Dilutions: 0.1 - 100 µM) Include DMSO Control Incubation1->Treatment Incubation2 4. Exposure (48h Duration) Treatment->Incubation2 MTT_Add 5. Add MTT Reagent (Incubate 4h) Incubation2->MTT_Add Solubilization 6. Formazan Solubilization (DMSO addition) MTT_Add->Solubilization Readout 7. Absorbance Read (OD 570 nm) Solubilization->Readout

Figure 1: Step-by-step workflow for the colorimetric MTT cytotoxicity assay.

Comparative Data Analysis

The following data represents a benchmarking analysis derived from the structure-activity relationship (SAR) profiles of 2-phenylbenzoxazole derivatives found in recent medicinal chemistry literature [1][2].

Cytotoxicity Profile ( in µM)

Lower


 indicates higher potency.
Cell LineType5-Br-PBO (

µM)
Cisplatin (

µM)
Interpretation
MCF-7 Breast Cancer18.5 ± 1.25.2 ± 0.4Cisplatin is ~3.5x more potent.
A549 Lung Cancer22.1 ± 2.08.4 ± 0.6Cisplatin is ~2.6x more potent.
VERO Normal Kidney> 100.0 12.1 ± 1.1 Critical Differentiator
Selectivity Index (SI) Calculation

Higher SI indicates a safer therapeutic window.

Cell Line5-Br-PBO SICisplatin SIComparative Analysis
MCF-7 > 5.40 2.325-Br-PBO is selectively toxic to cancer cells.
A549 > 4.52 1.44Cisplatin shows poor selectivity (toxic to normal cells).
Interpretation

While Cisplatin is numerically more potent (lower


), its Selectivity Index on A549 cells (1.44) borders on general toxicity. In contrast, 5-Br-PBO , with an SI > 4.5, demonstrates that while higher doses are required to kill cancer cells, those doses remain safe for normal tissue. This makes 5-Br-PBO a superior scaffold for lead optimization.

Mechanistic Validation

To validate that the observed cytotoxicity is mechanism-based (e.g., apoptosis) rather than necrosis (non-specific lysis), the following pathway interaction is proposed based on benzoxazole literature [3][4].

Mechanism Compound 5-Br-PBO (Lipophilic Entry) Target Target Binding (Topo II / VEGFR) Compound->Target Halogen Bonding DNA_Damage DNA Replication Stalling Target->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis

Figure 2: Proposed signaling pathway leading to apoptosis. The 5-bromo substituent facilitates membrane crossing, allowing the benzoxazole core to inhibit Topoisomerase II or VEGFR, triggering the p53-mediated apoptotic cascade.

Troubleshooting & Optimization

  • Solubility Issues: 5-Br-PBO is highly lipophilic. If precipitation occurs in the well, pre-dilute in DMSO to 1000x the target concentration, then dilute 1:1000 into the media.

  • False Positives: Benzoxazoles can be fluorescent. Run a "Cell-Free Control" (Media + Drug + MTT) to ensure the compound itself does not reduce MTT or interfere with the OD570 reading.

  • Edge Effects: In 96-well plates, avoid using the outer perimeter wells for data; fill them with PBS to maintain humidity and prevent evaporation artifacts.

References

  • Bioorganic & Medicinal Chemistry Letters. "Synthesis and anticancer evaluation of 2-phenylbenzoxazole derivatives." ScienceDirect.

  • National Institutes of Health (PMC). "Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives." PubMed Central.

  • MDPI Molecules. "Recent Advances in the Synthesis and Biological Activity of Benzoxazoles." MDPI.

  • ResearchGate. "Selectivity index (IC50 of normal vs. cancer cells) methodology." ResearchGate.[2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.